Product packaging for 3,4-Dihydro-2H-pyrrole-5-carboxylic acid(Cat. No.:CAS No. 2139-03-9)

3,4-Dihydro-2H-pyrrole-5-carboxylic acid

Katalognummer: B1198428
CAS-Nummer: 2139-03-9
Molekulargewicht: 113.11 g/mol
InChI-Schlüssel: RHTAIKJZSXNELN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3,4-Dihydro-2H-pyrrole-5-carboxylic acid (CAS 2139-03-9) is an organic compound with the molecular formula C5H7NO2 and a molecular weight of 113.11 g/mol . This solid compound, which has a predicted density of 1.35 g/cm³, belongs to the class of pyrroline derivatives . Researchers value this compound as a key synthetic intermediate or building block in organic chemistry and medicinal chemistry for constructing more complex nitrogen-containing heterocycles. While the specific mechanism of action for this compound is dependent on the research context, its core structure is related to Δ1-pyrroline-5-carboxylate (P5C), a crucial biological intermediate at the crossroads of proline and glutamate metabolism . Studies on related pyrroline-5-carboxylate analogues have shown their relevance in metabolic pathways, and chronically high levels of P5C are associated with several inborn errors of metabolism . This connection makes chemical analogues like this compound valuable for probing enzymatic mechanisms, such as those of proline dehydrogenase, and for designing potential inhibitors of related reductases . As such, it finds potential application in biochemical research focused on metabolic studies and enzyme inhibition. This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic uses, or for any form of human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO2 B1198428 3,4-Dihydro-2H-pyrrole-5-carboxylic acid CAS No. 2139-03-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3,4-dihydro-2H-pyrrole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTAIKJZSXNELN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175653
Record name 3,4-Dihydro-2H-pyrrole-5-carboxylic acid
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Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Pyrroline-2-carboxylic acid
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CAS No.

2139-03-9
Record name 1-Pyrroline-2-carboxylic acid
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Record name 3,4-Dihydro-2H-pyrrole-5-carboxylic acid
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Record name 3,4-Dihydro-2H-pyrrole-5-carboxylic acid
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Record name 3,4-Dihydro-2H-pyrrole-5-carboxylic acid
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Record name 1-Pyrroline-2-carboxylic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 3,4-dihydro-2H-pyrrole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,4-dihydro-2H-pyrrole-5-carboxylic acid, also known as 1-pyrroline-5-carboxylic acid (P5C), is a crucial intermediate in the biosynthesis and degradation of the amino acid proline.[1] Its structure is a key component in various metabolic pathways and serves as a valuable building block in organic synthesis for creating complex heterocyclic compounds, particularly in the development of pharmaceuticals.[1][2] This guide provides a comprehensive overview of the modern analytical techniques and experimental protocols used to elucidate and confirm the structure of this compound, tailored for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are critical for sample handling, solvent selection, and interpretation of analytical data.

PropertyValueReference
Molecular FormulaC₅H₇NO₂[3][4]
Molecular Weight113.11 g/mol [3]
IUPAC Name3,4-dihydro-2H-pyrrole-2-carboxylic acid[3]
Canonical SMILESC1CC(N=C1)C(=O)O[3][4]
InChIKeyDWAKNKKXGALPNW-UHFFFAOYSA-N[3]
Monoisotopic Mass113.047678466 Da[3]
Boiling Point304.1°C at 760 mmHg[4]
Density1.35 g/cm³[4]

Spectroscopic Analysis for Structure Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques. Each method provides unique information about the molecule's atomic composition and connectivity.

Workflow for Spectroscopic Analysis

The logical flow from an unknown sample to a confirmed chemical structure involves several integrated analytical steps.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Prep Purification of Compound (e.g., Crystallization, Chromatography) Sol Dissolution in Appropriate Deuterated Solvent (e.g., D₂O) Prep->Sol NMR ¹H & ¹³C NMR Spectroscopy Sol->NMR MS Mass Spectrometry (MS) Sol->MS IR Infrared (IR) Spectroscopy Sol->IR NMR_Data Analyze Chemical Shifts, Coupling Constants, & Integrations NMR->NMR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data IR_Data Identify Characteristic Functional Group Vibrations IR->IR_Data Confirm Structure Elucidation & Confirmation NMR_Data->Confirm MS_Data->Confirm IR_Data->Confirm

Caption: Experimental workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals are:

Proton PositionChemical Shift (δ, ppm)MultiplicityIntegration
H2~4.1Triplet (t)1H
H3 (axial & eq.)~2.1 - 2.4Multiplet (m)2H
H4 (axial & eq.)~2.5 - 2.6Multiplet (m)2H
COOH~10 - 12Broad Singlet (br s)1H

Note: The carboxylic acid proton signal is often broad and can exchange with D₂O, causing it to disappear from the spectrum.[5] Chemical shifts are based on analogous structures and may vary with solvent and concentration.[6]

¹³C NMR Spectroscopy The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon PositionChemical Shift (δ, ppm)
C2~60
C3~28
C4~38
C5~175
C=O (Carboxyl)~178

Note: Carbonyl carbons of carboxylic acids are highly deshielded and appear in the 160-180 ppm range.[5] The imine carbon (C5) is also significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[7]

Functional GroupVibration TypeWavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretch3300 - 2500Strong, Very Broad
C-H (sp³)Stretch3000 - 2850Medium
C=O (Carboxylic Acid)Stretch1760 - 1690Strong
C=N (Imine)Stretch1690 - 1640Medium, Variable
C-OStretch1320 - 1210Strong

Note: The O-H stretch of a carboxylic acid is notably broad due to hydrogen bonding.[8] Its appearance often overlaps with C-H stretching bands.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation patterns.

Analysis TypeExpected ResultInterpretation
High-Resolution MS (HRMS) [M+H]⁺ ion at m/z 114.055Confirms the molecular formula C₅H₇NO₂.[10]
Fragmentation Analysis Major fragments at [M-H₂O] and [M-COOH]Loss of water (m/z 96) and the carboxyl group (m/z 68) are common fragmentation pathways for carboxylic acids.[5][11]

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate data collection.

Protocol 1: NMR Sample Preparation and Analysis

  • Sample Preparation : Accurately weigh 5-10 mg of purified this compound.

  • Dissolution : Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard : Add a small amount of an internal standard (e.g., TMS or DSS) if quantitative analysis is required.

  • Data Acquisition : Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer. A standard pulse program (e.g., 'zg30') is typically used. Acquire at least 16 scans.

  • ¹³C NMR Acquisition : Acquire ¹³C NMR spectra using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate software.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with 0.1% formic acid.

  • Ionization : Use Electrospray Ionization (ESI) in positive ion mode for optimal detection of the [M+H]⁺ ion.

  • Analysis : Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition : Acquire mass spectra over a relevant m/z range (e.g., 50-500).

  • Data Analysis : Determine the accurate mass of the parent ion and compare it to the theoretical mass calculated for the molecular formula C₅H₇NO₂. The mass difference should be less than 5 ppm.

Protocol 3: Infrared (IR) Spectroscopy

  • Sample Preparation : For a solid sample, use the Attenuated Total Reflectance (ATR) method. Place a small amount of the dry, purified compound directly onto the ATR crystal.

  • Background Scan : Perform a background scan of the empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

  • Sample Scan : Acquire the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the key absorption bands corresponding to the functional groups as detailed in the data table above.

Synthetic Pathway Overview

Understanding the synthesis of a compound can provide additional confidence in its proposed structure. A common route to substituted 3,4-dihydro-2H-pyrrole-2-carboxylic acids involves the cyclization of 2-amino-5-oxonitriles.[1]

G Start 2-Amino-5-oxonitrile Derivative Step1 Acid-catalyzed Hydronium Attack Start->Step1 H₃O⁺ Intermediate Intermediate Formation (Intramolecular Cyclization) Step1->Intermediate Step2 Dehydration Intermediate->Step2 Product 3,4-dihydro-2H-pyrrole-5- carboxylic acid Derivative Step2->Product -H₂O

Caption: General synthesis via cyclization of an oxonitrile.

This synthetic logic, beginning with a linear precursor and inducing cyclization, strongly supports the formation of the five-membered heterocyclic ring structure.

Conclusion

The structure of this compound is unequivocally elucidated through the synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, HRMS confirms the elemental composition and molecular weight, and IR spectroscopy verifies the presence of key functional groups (carboxylic acid, imine). The combination of these techniques, supported by detailed experimental protocols and logical synthetic pathways, provides a robust and definitive confirmation of the molecule's structure for research and development applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Pyrroline-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-pyrroline-5-carboxylic acid (P5C), a critical intermediate in amino acid metabolism. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of its biological pathways.

Core Physicochemical Properties

Table 1: General and Physical Properties of 1-Pyrroline-5-Carboxylic Acid
PropertyValueSource
Chemical Formula C₅H₇NO₂[2]
Molecular Weight 113.11 g/mol [2][3]
Physical Description Solid[4]
Melting Point Not Available[5]
Boiling Point Not Available[5]
Table 2: Chemical and Solubility Properties of 1-Pyrroline-5-Carboxylic Acid
PropertyValueSource
IUPAC Name 3,4-dihydro-2H-pyrrole-2-carboxylic acid[2]
Synonyms P5C, Δ¹-Pyrroline-5-carboxylate[2]
pKa (Strongest Acidic) 1.82 (Predicted)[2][6]
pKa (Strongest Basic) 6.07 (Predicted)[2][6]
Water Solubility Soluble[7]
Predicted Water Solubility 13.1 g/L[1][2]
LogP -0.5 (Predicted)[2]
Stability Unstable interconversion product[5]
Table 3: Spectroscopic and Analytical Data for 1-Pyrroline-5-Carboxylic Acid
PropertyValueSource
Monoisotopic Mass 113.047678466 Da[2][3]
Topological Polar Surface Area 49.7 Ų[2]
¹H NMR The acidic proton (O-H) of the carboxylic acid typically appears in the 10-12 ppm region as a broad singlet. Protons on the carbon adjacent to the carboxyl group are expected in the 2-3 ppm range.[8]
¹³C NMR The carbonyl carbon of the carboxylic acid is expected to be in the 160-180 ppm range.[8]
Mass Spectrometry (LC-MS) Precursor m/z: 114 [M+H]⁺[2]

Key Metabolic Pathways and Signaling

P5C is a central hub in the metabolism of proline, glutamate, and ornithine.[9] Its interconversion with proline, known as the P5C-proline cycle, plays a significant role in cellular redox balance, energy metabolism, and stress responses.[5]

P5C_Proline_Cycle Glutamate Glutamate P5CS P5C Synthase (P5CS) Glutamate->P5CS ATP, NADPH GSA Glutamate-γ-semialdehyde (GSA) P5CS->GSA P5C 1-Pyrroline-5-carboxylate (P5C) GSA->P5C Spontaneous cyclization P5CR P5C Reductase (PYCR) P5C->P5CR NAD(P)H P5CDH P5C Dehydrogenase (P5CDH) P5C->P5CDH NAD(P)⁺ Proline Proline P5CR->Proline ProDH Proline Dehydrogenase (PRODH/POX) Proline->ProDH FAD ProDH->P5C P5CDH->Glutamate Ornithine Ornithine OAT Ornithine Aminotransferase (OAT) Ornithine->OAT OAT->GSA P5C_Apoptosis_Signaling cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Proline_mito Proline PRODH PRODH/POX Proline_mito->PRODH P5C_mito P5C PRODH->P5C_mito ROS Reactive Oxygen Species (ROS) PRODH->ROS P5C_cyto P5C P5C_mito->P5C_cyto Transport p53 p53 ROS->p53 Activation PYCR PYCR P5C_cyto->PYCR NAD(P)H Proline_cyto Proline PYCR->Proline_cyto Apoptosis Apoptosis p53->Apoptosis Induction P5C_Synthesis_Workflow Start Start: Protected Hydroxyproline Step1 Dissolve in Dioxane Start->Step1 Step2 Add 6M HCl Step1->Step2 Step3 Stir for 1 hour Step2->Step3 Step4 Concentrate in vacuo Step3->Step4 End End Product: P5C·HCl Step4->End

References

The Pivotal Role of Δ¹-Pyrroline-5-Carboxylate (P5C) in Proline Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Δ¹-Pyrroline-5-carboxylate (P5C) stands at the metabolic crossroads of proline, glutamate, and ornithine metabolism, serving as a critical intermediate in both the synthesis and catabolism of proline. This technical guide provides an in-depth exploration of the biological roles of P5C, detailing its involvement in cellular homeostasis, redox balance, and stress response signaling. We present a compilation of quantitative data on the kinetics of key enzymes in proline metabolism, detailed experimental protocols for their assessment, and visual representations of the associated metabolic and signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Proline, a proteinogenic amino acid, plays a multifaceted role in cellular physiology beyond its function as a building block for proteins. It is integral to collagen structure, cellular osmoprotection, and redox homeostasis. The metabolic flux through the proline biosynthetic and catabolic pathways is tightly regulated, with Δ¹-pyrroline-5-carboxylate (P5C) as the central intermediate. P5C is in tautomeric equilibrium with its open-chain form, glutamate-γ-semialdehyde (GSA).[1][2] The interconversion between proline and P5C, known as the proline-P5C cycle, is not merely a metabolic loop but a crucial hub for regulating cellular redox potential and signaling pathways implicated in cell survival and apoptosis.[1][2] Understanding the intricate roles of P5C is paramount for developing therapeutic strategies targeting metabolic vulnerabilities in various diseases, including cancer and metabolic disorders.

The Proline-P5C Metabolic Hub

P5C is the lynchpin connecting the synthesis of proline from glutamate and ornithine with its degradation back to glutamate. This central position allows for rapid interconversion and dynamic regulation of cellular proline levels in response to metabolic and environmental cues.

Proline Biosynthesis

Proline is synthesized from glutamate via a two-step enzymatic process in the cytoplasm and mitochondria.

  • P5C Synthetase (P5CS): This bifunctional enzyme catalyzes the ATP- and NADPH-dependent conversion of glutamate to P5C.[3] It possesses both glutamate kinase (GK) and γ-glutamyl phosphate reductase (GPR) activities.[3]

  • P5C Reductase (PYCR): P5C is then reduced to proline by P5C reductase, utilizing NADH or NADPH as a reductant.[4] Humans have three PYCR isoforms: PYCR1, PYCR2, and PYCRL (PYCR3).[4]

Alternatively, P5C can be produced from ornithine via the action of ornithine aminotransferase (OAT).[5]

Proline Catabolism

The catabolism of proline to glutamate occurs in the mitochondria through a two-step oxidation process.

  • Proline Dehydrogenase/Oxidase (PRODH/POX): This inner mitochondrial membrane enzyme oxidizes proline to P5C, transferring electrons to the electron transport chain, which can lead to the production of ATP or reactive oxygen species (ROS).[2][6]

  • P5C Dehydrogenase (P5CDH): P5C is subsequently oxidized to glutamate by P5CDH in the mitochondrial matrix in an NAD+-dependent reaction.[5]

Quantitative Insights: Enzyme Kinetics

The kinetic properties of the enzymes governing the proline-P5C cycle are crucial for understanding the regulation of proline metabolism. The following tables summarize key kinetic parameters for these enzymes from various sources.

Table 1: Kinetic Parameters of Proline Biosynthetic Enzymes

EnzymeOrganism/IsoformSubstrateK_m_V_max_Reference(s)
P5CSVigna aconitifoliaGlutamate3.6 mM-[7]
ATP2.7 mM-[7]
P5CSHuman (short isoform)--Inhibition Constant (Ornithine): ~0.4 mM[8]
P5CSChinese Hamster Ovary Cells--5.97 nmol/hr/mg protein[9]
PYCR1HumanL-P5C2887 µM (with NADPH)14 s⁻¹[10]
NADPH159 µM23 s⁻¹[10]
PYCR2HumanDL-P5C--[11]
NADH--[11]

Table 2: Kinetic Parameters of Proline Catabolic Enzymes

EnzymeOrganism/IsoformSubstrateK_m_k_cat_Reference(s)
PRODHDeinococcus radioduransProline290 mM8.7 s⁻¹[2]
Thermus thermophilusProline27 mM13 s⁻¹[2]
PRODH (in PutA)Escherichia coliProline42 mM5.2 s⁻¹[2]
P5CDHRat LiverP5C0.16 mM-[12]
NAD+1.0 mM-[12]

Signaling and Regulatory Roles of P5C

The proline-P5C cycle is deeply integrated into cellular signaling networks, particularly those governing redox homeostasis and cell fate decisions.

Redox Homeostasis

The interconversion of proline and P5C is coupled to the NAD(P)+/NAD(P)H redox pairs, thereby influencing the cellular redox state.

  • Proline Biosynthesis (P5CS and PYCR): Consumes NADPH, thus regenerating NADP+ which is a key substrate for the pentose phosphate pathway (PPP). The PPP is essential for nucleotide synthesis and for producing the primary cellular antioxidant, NADPH.[2]

  • Proline Catabolism (PRODH and P5CDH): PRODH transfers electrons to the mitochondrial electron transport chain, contributing to ATP production.[2] P5CDH reduces NAD+ to NADH.

This reciprocal relationship allows the proline-P5C cycle to act as a redox shuttle between the mitochondria and the cytosol, maintaining redox balance.[13]

Stress Response and Apoptosis

Under cellular stress, the regulation of proline metabolism is altered, and P5C can act as a pro-apoptotic signal.

  • ROS Production: The oxidation of proline by PRODH can lead to the generation of reactive oxygen species (ROS) in the mitochondria.[2] Elevated ROS levels can induce oxidative stress and trigger apoptosis.

  • P5C Accumulation: An imbalance between PRODH and P5CDH activity can lead to the accumulation of P5C. High levels of P5C have been shown to be cytotoxic and can induce apoptosis.[2][14] This may occur through the intrinsic and extrinsic apoptotic pathways, potentially involving signaling molecules like NFAT, MEK/ERK, and being under the transcriptional control of p53.[2]

Experimental Protocols

Accurate measurement of the components and enzymatic activities of the proline-P5C cycle is fundamental for research in this field.

Quantification of P5C and Proline
  • Spectrophotometric Assay for P5C (o-aminobenzaldehyde method):

    • Homogenize tissue or cells in 3% (w/v) sulfosalicylic acid and centrifuge to clarify.

    • To a portion of the supernatant, add o-aminobenzaldehyde (in ethanol) and incubate.

    • Measure the absorbance of the resulting chromophore at 440 nm.

    • Quantify P5C concentration using a standard curve.

  • HPLC-MS for Proline and P5C:

    • Sample Preparation: Quench cellular metabolism with ice-cold methanol. Scrape cells into the quenching solution.

    • Chromatography: Separate metabolites using a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

    • Detection: Use high-resolution, accurate-mass mass spectrometry for sensitive and specific detection and quantification of proline and P5C.

Enzyme Activity Assays
  • P5C Synthetase (P5CS) Activity Assay (NADPH Oxidation):

    • Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), L-glutamate, ATP, and the enzyme extract.

    • Initiate the reaction by adding NADPH.

    • Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.

    • Calculate enzyme activity based on the rate of NADPH consumption (ε = 6220 M⁻¹cm⁻¹).

  • P5C Reductase (PYCR) Activity Assay (NADPH Oxidation):

    • Prepare a reaction mixture containing Tris-HCl buffer (pH 7.0), DL-P5C, and the enzyme extract.

    • Initiate the reaction by adding NADPH or NADH.

    • Monitor the decrease in absorbance at 340 nm.

    • Calculate activity based on the rate of NAD(P)H oxidation.

  • Proline Dehydrogenase (PRODH) Activity Assay (DCPIP Reduction):

    • Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, KCN, FAD, phenazine methosulfate, and the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

    • Add solubilized mitochondrial extract.

    • Initiate the reaction by adding L-proline.

    • Monitor the decrease in absorbance at 600 nm, corresponding to the reduction of DCPIP.

    • Calculate activity based on the rate of DCPIP reduction (ε = 19.1 mM⁻¹cm⁻¹).[15][16]

  • P5C Dehydrogenase (P5CDH) Activity Assay (NAD+ Reduction):

    • Prepare a reaction mixture containing Tris-HCl buffer (pH 7.0), DL-P5C, and the enzyme extract.

    • Initiate the reaction by adding NAD+.

    • Monitor the increase in absorbance at 340 nm, corresponding to the reduction of NAD+.

    • Calculate activity based on the rate of NADH formation.

Visualizing the Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic and signaling pathways involving P5C.

Diagram 1: The Proline-P5C Metabolic Hub

Proline_Metabolism Glutamate Glutamate P5CS P5C Synthetase (P5CS) Glutamate->P5CS ATP, NADPH Ornithine Ornithine OAT Ornithine Aminotransferase (OAT) Ornithine->OAT P5C Δ¹-Pyrroline-5-Carboxylate (P5C) P5CS->P5C OAT->P5C PYCR P5C Reductase (PYCR) P5C->PYCR NAD(P)H P5CDH P5C Dehydrogenase (P5CDH) P5C->P5CDH NAD+ Proline Proline PYCR->Proline PRODH Proline Dehydrogenase (PRODH) Proline->PRODH PRODH->P5C P5CDH->Glutamate

Caption: Overview of proline biosynthesis and catabolism centered on P5C.

Diagram 2: P5C and Cellular Redox Homeostasis

Redox_Homeostasis cluster_cytosol Cytosol cluster_mito Mitochondrion Glutamate Glutamate P5C_cyto P5C Glutamate->P5C_cyto P5CS PYCR PYCR P5C_cyto->PYCR Proline_cyto Proline Proline_mito Proline Proline_cyto->Proline_mito Transport PYCR->Proline_cyto NADP_cyto NADP+ PYCR->NADP_cyto consumes NADPH PPP Pentose Phosphate Pathway (PPP) NADPH_cyto NADPH PPP->NADPH_cyto produces NADP_cyto->PPP activates PRODH PRODH Proline_mito->PRODH P5C_mito P5C P5C_mito->P5C_cyto Transport P5CDH P5CDH P5C_mito->P5CDH PRODH->P5C_mito ETC Electron Transport Chain (ETC) PRODH->ETC e- Glutamate_mito Glutamate P5CDH->Glutamate_mito NADH_mito NADH P5CDH->NADH_mito produces NADH NAD_mito NAD+ NAD_mito->P5CDH

Caption: The Proline-P5C cycle as a redox shuttle between cytosol and mitochondria.

Diagram 3: P5C-Mediated Apoptosis Signaling

Apoptosis_Signaling CellularStress Cellular Stress (e.g., Oxidative, Genotoxic) p53 p53 CellularStress->p53 activates PRODH PRODH Activity p53->PRODH upregulates P5C_accum P5C Accumulation PRODH->P5C_accum ROS Mitochondrial ROS PRODH->ROS generates Proline Proline Proline->PRODH Apoptosis Apoptosis P5C_accum->Apoptosis induces SignalingPathways Signaling Pathways (NFAT, MEK/ERK) P5C_accum->SignalingPathways activates ROS->Apoptosis induces ROS->SignalingPathways activates SignalingPathways->Apoptosis induces

Caption: P5C's role in stress-induced apoptosis through ROS and signaling pathways.

Conclusion and Future Directions

Δ¹-Pyrroline-5-carboxylate is a metabolite of profound biological significance, acting as a central hub in proline metabolism with far-reaching implications for cellular redox homeostasis and signaling. Its dual role in both anabolic and catabolic pathways underscores the intricate regulation of cellular metabolism. The emerging role of the proline-P5C cycle in the pathobiology of cancer and other diseases presents exciting opportunities for novel therapeutic interventions. Future research should focus on elucidating the precise molecular mechanisms by which P5C exerts its signaling functions, the regulation of P5C transporters, and the development of specific inhibitors for the key enzymes in the proline-P5C cycle. A deeper understanding of this metabolic nexus will undoubtedly pave the way for innovative strategies in drug development and disease management.

References

An In-depth Technical Guide on the Mechanism of Action of 3,4-dihydro-2H-pyrrole-5-carboxylic Acid Derivatives in Neurological Disorders

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the mechanism of action of derivatives of the 3,4-dihydro-2H-pyrrole-5-carboxylic acid scaffold, particularly focusing on (3-Phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonates, in the context of neurological disorders such as Alzheimer's disease. The core compound itself serves as a foundational structure for the development of these neurologically active agents.

Introduction: A Scaffold for Neurological Drug Discovery

This compound is a heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry. While the core molecule itself is not directly implicated in neurological therapeutic mechanisms, its structural framework allows for the synthesis of a variety of derivatives with significant biological activity. Notably, research has centered on phosphonate derivatives that exhibit high affinity for Imidazoline I2 receptors (I2-IRs), which are implicated in the pathophysiology of several neurodegenerative diseases.[1][2][3] I2-IRs are found in the brain and their levels are altered in patients with Alzheimer's, Parkinson's, and Huntington's diseases, making them a promising, yet not fully structurally characterized, therapeutic target.[1][2][3][4]

This guide will focus on the most well-documented of these derivatives, the (3-Phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonates, and their mechanism of action as I2-IR ligands with neuroprotective potential.

The Primary Target: Imidazoline I2 Receptors (I2-IRs)

The main mechanism of action for these pyrrole derivatives is their interaction with Imidazoline I2 receptors.[1][2][3] Although the exact structure of I2-IRs is not yet fully elucidated, they are known to be widely distributed in the central nervous system, particularly in glial cells.[5] Altered densities of these receptors have been consistently observed in the brains of Alzheimer's disease patients.[6][7] Ligands that modulate I2-IRs have shown potential as neuroprotective agents, capable of improving cognitive and behavioral symptoms in animal models of neurodegeneration.[5][8]

Proposed Signaling Pathway and Mechanism of Neuroprotection

The neuroprotective effects of this compound derivatives, acting as I2-IR ligands, are believed to be mediated through the modulation of downstream signaling cascades. While research on the specific phosphonate derivatives is ongoing, studies on other selective I2-IR ligands, such as B06, provide a strong model for the likely signaling pathway. This proposed mechanism involves the suppression of the calcineurin (CaN) pathway.[6]

Key steps in the proposed signaling pathway:

  • Binding to I2-IR: The (3-Phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonate derivative binds to and modulates the activity of Imidazoline I2 receptors on glial cells and neurons.

  • Inhibition of Calcineurin (CaN): This binding event leads to a downstream reduction in the activity of calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase.[6] Elevated CaN levels and signaling are observed in the cortex of Alzheimer's disease patients.[6]

  • Modulation of NFATc1: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1). By inhibiting CaN, the I2-IR ligand increases the phosphorylation of NFATc1.[6]

  • Neuroprotective Gene Expression: Phosphorylated NFATc1 is retained in the cytoplasm, preventing its translocation to the nucleus. This impedes the transcription of genes associated with neuroinflammation and apoptosis, thereby exerting a neuroprotective effect.[6]

  • Reduction of AD Hallmarks: This pathway ultimately leads to a reduction in key markers of Alzheimer's disease, including oxidative stress, apoptosis, and neuroinflammation, and has been shown to improve cognitive function in preclinical models.[6]

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Pyrrole Derivative Pyrrole Derivative I2_IR Imidazoline I2 Receptor Pyrrole Derivative->I2_IR Binds to CaN Calcineurin (Active) I2_IR->CaN Inhibits NFATc1_P NFATc1-P (Inactive) CaN->NFATc1_P Dephosphorylates NFATc1 NFATc1 (Active) NFATc1->NFATc1_P Phosphorylation (Promoted by I2-IR Ligand) Transcription Transcription of Pro-inflammatory & Apoptotic Genes NFATc1->Transcription Promotes Neuroprotection Neuroprotection Transcription->Neuroprotection Inhibition leads to

Caption: Proposed signaling pathway for the neuroprotective action of pyrrole derivatives via I2-IR modulation.

Quantitative Data

The following table summarizes the binding affinities of various (3-Phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonate derivatives for human brain Imidazoline I2 receptors. The data is presented as pKi values, which represent the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

Compound IDStructure (Substitution on Phenylcarbamoyl Ring)pKi for I2-IR (Human Brain)
12a H7.5
12b 4-F8.2
12c 4-Cl8.1
12d 4-Br8.3
12e 4-I8.0
12f 4-CH37.9
12g 4-OCH37.8
12h 3-Cl8.5
12i 3-Br8.6
12j 3,4-diCl8.8
12k 3,5-diCl8.4

Note: This data is representative and compiled from published research. For full datasets, refer to the source literature.

Experimental Protocols

General Synthesis of (3-Phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonates

This protocol outlines the general procedure for the synthesis of the target compounds from their bicyclic α-iminophosphonate precursors.

  • Reactant Preparation: Dissolve the starting bicyclic α-iminophosphonate (1 equivalent) in a suitable solvent such as methanol.

  • Reaction Initiation: Add a solution of sodium hydroxide (NaOH) (2 equivalents) in water to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature for a duration of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, neutralize the mixture with an aqueous solution of 1M hydrochloric acid (HCl).

    • Extract the aqueous layer three times with an organic solvent like dichloromethane (DCM).

    • Combine the organic layers, dry them over anhydrous sodium sulfate (Na2SO4), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the final (3-Phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonate.

Experimental Workflow: Synthesis

G Start Start Precursor Bicyclic α-iminophosphonate in Methanol Start->Precursor Stir Stir at RT (2-24h) Precursor->Stir NaOH Aqueous NaOH (2 equiv.) NaOH->Stir Neutralize Neutralize with 1M HCl Stir->Neutralize Extract Extract with DCM (3x) Neutralize->Extract Dry Dry organic layers (Na2SO4) Extract->Dry Purify Column Chromatography Dry->Purify Product Final Product Purify->Product

Caption: General workflow for the synthesis of the target pyrrole derivatives.

Imidazoline I2 Receptor Radioligand Binding Assay

This protocol describes the method used to determine the binding affinity of the synthesized compounds for the I2-IR.

  • Membrane Preparation: Utilize post-mortem human frontal cortex tissue, which has a high density of I2-IRs. Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a membrane suspension through centrifugation. Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

  • Assay Setup: Perform the binding assay in 96-well plates with a final volume of 250 µL per well.

  • Competition Binding:

    • To each well, add the membrane preparation (50-120 µg of protein).

    • Add increasing concentrations of the test compound (the pyrrole derivative).

    • Add a fixed concentration of a selective I2-IR radioligand, such as [³H]-2-BFI, at a concentration at or below its dissociation constant (Kd).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Termination and Filtration: Stop the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Dry the filters and place them in scintillation vials with a scintillation cocktail. Measure the radioactivity bound to the filters using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of a known I2-IR ligand (e.g., idazoxan).

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to determine the IC50 (concentration of the compound that inhibits 50% of radioligand binding).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow: Binding Assay

G Start Start Prep Prepare Human Brain Membrane Suspension Start->Prep Add Add Membranes, Test Compound, & [³H]-2-BFI to Plate Prep->Add Incubate Incubate at 30°C for 60 min Add->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 and Ki Count->Analyze End Results Analyze->End

Caption: Workflow for the I2-IR radioligand competition binding assay.

Conclusion and Future Directions

Derivatives of the this compound scaffold represent a promising class of compounds for the treatment of neurological disorders. Their mechanism of action, centered on the modulation of Imidazoline I2 receptors and the subsequent inhibition of the calcineurin signaling pathway, offers a novel therapeutic strategy for conditions like Alzheimer's disease. The high binding affinities observed for several (3-Phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonate derivatives warrant further preclinical and clinical investigation. Future research should focus on fully elucidating the downstream effects of I2-IR activation by these ligands, optimizing their pharmacokinetic and safety profiles, and exploring their therapeutic potential in a broader range of neurodegenerative and psychiatric disorders.

References

Unveiling the Antiproliferative Potential of Substituted 3,4-dihydro-2H-pyrrole-2-carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiproliferative activity of substituted 3,4-dihydro-2H-pyrrole-2-carboxylic acids, a class of compounds showing promise in the landscape of novel anticancer agent development. The core of this document focuses on the quantitative evaluation of their cytotoxic effects, the experimental methodologies employed for these assessments, and the potential signaling pathways implicated in their mechanism of action.

Core Concept and Rationale

Substituted 3,4-dihydro-2H-pyrrole-2-carboxylic acids are synthetic analogues of ∆1-pyrroline-5-carboxylic acid, a key intermediate in the metabolic cycle of L-proline.[1] Cancer cells exhibit significant metabolic reprogramming to sustain their rapid proliferation, with L-proline metabolism emerging as a crucial pathway for their survival and growth.[1][2] By targeting this metabolic vulnerability, derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid represent a rational approach in the design of new anticancer therapeutics.

Quantitative Assessment of Antiproliferative Activity

The antiproliferative effects of various substituted 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives, primarily nitriles and amides, have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell proliferation by 50%, are summarized below.

Table 1: In Vitro Antiproliferative Activity of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles (Nitriles)
CompoundAr¹ SubstituentAr² SubstituentCell LineIC50 (µM) ± SDSelectivity Index (SI)¹
trans-4k 4-Cl4-FMCF-710.1 ± 1.110.3
MDA-MB-23112.3 ± 1.58.5
H129915.2 ± 1.86.9
A54918.5 ± 2.25.6
HeLa13.8 ± 1.77.5
HepG220.1 ± 2.55.2
HT-2916.4 ± 2.06.3
PC314.7 ± 1.97.1
cis-4k 4-Cl4-FMCF-78.9 ± 1.011.7
MDA-MB-23110.5 ± 1.39.9
H129913.4 ± 1.67.8
A54916.2 ± 2.06.4
HeLa11.7 ± 1.48.9
HepG218.3 ± 2.35.7
HT-2914.1 ± 1.87.4
PC312.9 ± 1.68.1
cis-4e 4-Br4-CH₃MCF-715.6 ± 1.96.7
MDA-MB-23118.2 ± 2.25.7
H129922.4 ± 2.74.6
A54925.1 ± 3.14.1
HeLa19.8 ± 2.45.2
HepG228.3 ± 3.53.7
HT-2921.7 ± 2.64.8
PC320.9 ± 2.55.0
cis-4h 4-CH₃4-FMCF-712.3 ± 1.48.5
MDA-MB-23114.7 ± 1.87.1
H129918.9 ± 2.35.5
A54921.3 ± 2.64.9
HeLa16.5 ± 2.06.3
HepG224.0 ± 2.94.3
HT-2919.8 ± 2.45.2
PC317.6 ± 2.15.9
Cisplatin *--MCF-75.8 ± 0.71.7
MDA-MB-2317.2 ± 0.91.4
H12994.5 ± 0.52.2
A5496.1 ± 0.71.6
HeLa5.2 ± 0.61.9
HepG28.3 ± 1.01.2
HT-296.9 ± 0.81.4
PC37.8 ± 0.91.3

¹ Selectivity Index (SI) = IC50 (MCF-10A) / IC50 (tumor cell line). MCF-10A is a non-tumorigenic breast epithelial cell line.

  • Positive control. Data extracted from Vitale et al., Molecules, 2025.[1]

Table 2: In Vitro Antiproliferative Activity of a 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxamide (Amide)
CompoundAr¹ SubstituentAr² SubstituentCell LineIC50 (µM) ± SDSelectivity Index (SI)¹
cis-6m 4-OCH₃2-OH, 4,6-(CH₃)₂MCF-725.4 ± 3.14.1
MDA-MB-23130.1 ± 3.73.5
H129938.6 ± 4.72.7
A54942.8 ± 5.22.4
HeLa33.7 ± 4.13.1
HepG248.2 ± 5.92.2
HT-2936.9 ± 4.52.8
PC335.1 ± 4.33.0

¹ Selectivity Index (SI) = IC50 (MCF-10A) / IC50 (tumor cell line). Data extracted from Vitale et al., Molecules, 2025.[1]

Experimental Protocols

The evaluation of the antiproliferative activity of these compounds primarily relies on cell-based assays. A detailed, standardized protocol is crucial for the reproducibility and comparability of results.

In Vitro Antiproliferative Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HeLa, HepG2, HT-29, PC3, H1299) and a non-tumorigenic cell line (e.g., MCF-10A) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • For the assay, cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the test compound are prepared in the culture medium.

  • The culture medium from the seeded plates is replaced with the medium containing various concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest compound dilution. A positive control, such as Cisplatin, is also included.

  • The plates are incubated for a specified period (e.g., 72 hours).

3. MTT Incubation and Absorbance Measurement:

  • After the incubation period, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well.

  • The plates are incubated for a further period (e.g., 4 hours) to allow the formazan crystals to form.

  • The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Methodologies and Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Antiproliferative Assay s1 Starting Materials: Substituted Chalcones & [(diphenylmethylene)amino]acetonitrile s2 Michael Addition s1->s2 s3 Cyclization s2->s3 s4 Purification & Characterization s3->s4 c2 Compound Treatment (Varying Concentrations) s4->c2 Test Compounds c1 Cell Line Seeding (Cancer & Normal) c1->c2 c3 Incubation (72h) c2->c3 c4 MTT Assay c3->c4 c5 Absorbance Reading c4->c5 c6 IC50 Determination c5->c6

General workflow for synthesis and in vitro evaluation.

mtt_assay_workflow a Seed Cells in 96-well Plate b Add Test Compound Dilutions a->b c Incubate for 72 hours b->c d Add MTT Reagent c->d e Incubate for 4 hours d->e f Solubilize Formazan Crystals e->f g Measure Absorbance at 570 nm f->g h Calculate Cell Viability & IC50 g->h

Step-by-step workflow of the MTT assay.
Potential Signaling Pathways

While specific signaling pathway studies for 3,4-dihydro-2H-pyrrole-2-carboxylic acids are not yet extensively reported, the broader class of pyrrole-containing anticancer agents has been shown to interfere with several key cellular signaling cascades. Functionalized pyrrole scaffolds are recognized for their potential as protein kinase inhibitors.[3]

signaling_pathways cluster_growth_factors Growth Factor Signaling cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/AKT Pathway cluster_cell_cycle Cell Cycle Progression GF Growth Factors RTK Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Survival Angiogenesis Angiogenesis Pyrrole Pyrrole Derivatives Pyrrole->RTK Inhibition Pyrrole->ERK Inhibition VEGFR VEGFR Pyrrole->VEGFR Inhibition VEGFR->Angiogenesis

Potential signaling pathways targeted by pyrrole derivatives.

This diagram illustrates how pyrrole derivatives may exert their antiproliferative effects by inhibiting key signaling pathways involved in cancer cell growth, proliferation, and survival, such as the MAPK/ERK and PI3K/AKT pathways, often initiated by receptor tyrosine kinases like EGFR and VEGFR.

Conclusion and Future Directions

The substituted 3,4-dihydro-2H-pyrrole-2-carboxylic acids have demonstrated notable in vitro antiproliferative activity against a range of human cancer cell lines. The data presented in this guide underscore the potential of this chemical scaffold in the development of novel anticancer agents. Future research should focus on elucidating the specific molecular targets and detailed mechanisms of action, including comprehensive studies on their effects on cell cycle progression and induction of apoptosis. Further optimization of the lead compounds to enhance their potency and selectivity, followed by in vivo efficacy and toxicity studies, will be critical steps in translating these promising findings into clinical applications.

References

The Versatile Precursor: A Technical Guide to 3,4-Dihydro-2H-pyrrole-5-carboxylic Acid in Bioactive Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydro-2H-pyrrole-5-carboxylic acid, a proline precursor and an important intermediate in its metabolic cycle, has emerged as a valuable and versatile building block in the synthesis of a diverse array of bioactive heterocyclic compounds. Its inherent structural features, including a reactive imine functionality and a carboxylic acid handle, provide a facile entry point for the construction of complex molecular architectures with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis of this compound and its derivatives, their application as precursors to bioactive heterocycles, and the underlying mechanisms of action of these resulting compounds. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic and signaling pathways are presented to serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.

Synthesis of this compound and Its Derivatives

The synthesis of substituted 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives can be efficiently achieved through a multi-step sequence commencing with a Michael addition, followed by cyclization and subsequent functional group transformations. A key strategy involves the reaction of α-aminoacetonitriles with enones, leading to the formation of substituted 2-amino-5-oxonitriles, which then undergo cyclization to yield the dihydropyrrole core.[1][2]

Experimental Protocols

Synthesis of 3,5-Diaryl-2-[(diphenylmethylene)amino]-5-oxopentanenitriles [2]

To a mixture of [(diphenylmethylene)amino]acetonitrile (2.5 mmol) and the corresponding arylmethyleneacetophenone (2.5 mmol) in acetonitrile (1.25 mL), an aqueous solution of NaOH (33%, 0.75 mL) is added dropwise at 0 °C. The reaction mixture is stirred at the same temperature for a duration ranging from 10 minutes to 4 hours, depending on the specific substrates. Following the reaction, water (50 mL) is added, and the resulting solid product is filtered, washed with water until neutral, and dried.

Synthesis of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles [2]

A suspension of the 3,5-diaryl-2-[(diphenylmethylene)amino]-5-oxopentanenitrile (1 mmol) in diethyl ether (10 mL) and methanol (1 mL) is treated with 20% HCl (6.25 mL). The reaction mixture is stirred at room temperature for a period ranging from 30 minutes to 24 hours. The progress of the reaction is monitored until the starting material is completely consumed.

Synthesis of Methyl 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylates [2]

The synthesized 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles are converted to their corresponding methyl esters via a Pinner reaction. This is achieved by reacting the nitriles with a solution of 4 M HCl in dioxane and dry methanol.

Hydrolysis to 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids

While a specific detailed protocol for the hydrolysis of the methyl ester of the title compound was not found in the searched literature, a general and efficient method for the hydrolysis of similar pyrazine-based esters to their carboxylic acids involves the use of lithium hydroxide in water. This method is highlighted for its environmentally benign conditions and high yields.[3]

General Procedure (Adapted): To a solution of the methyl 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylate in a suitable solvent (e.g., a mixture of water and a co-solvent like THF or methanol), an aqueous solution of lithium hydroxide (LiOH) is added. The reaction mixture is stirred at room temperature or gently heated until the hydrolysis is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid, which is then collected by filtration, washed with water, and dried.

Bioactive Heterocycles Derived from this compound Precursors

The this compound scaffold is a gateway to a variety of bioactive heterocycles, most notably those with antiproliferative, antibacterial, and antifungal activities.

Antiproliferative Agents

Derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The introduction of various aryl substituents at the 3 and 5 positions of the dihydropyrrole ring allows for the fine-tuning of their biological activity.

Quantitative Antiproliferative Activity Data

The following table summarizes the in vitro antiproliferative activity (IC₅₀ values) of a series of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles and their corresponding methyl esters and amides against several human cancer cell lines.[2]

CompoundAr¹Ar²RCell LineIC₅₀ (µM)
4a C₆H₅C₆H₅CNK-562>100
4b 4-ClC₆H₄C₆H₅CNK-56228.5 ± 2.1
4c 4-FC₆H₄C₆H₅CNK-56241.7 ± 3.5
4d 4-BrC₆H₄C₆H₅CNK-56219.8 ± 1.2
5a C₆H₅C₆H₅COOCH₃K-56285.1 ± 6.3
5b 4-ClC₆H₄C₆H₅COOCH₃K-56215.2 ± 0.9
6a C₆H₅C₆H₅CONH₂K-562>100
6b 4-ClC₆H₄C₆H₅CONH₂K-56233.1 ± 2.5
4a C₆H₅C₆H₅CNHL-60>100
4b 4-ClC₆H₄C₆H₅CNHL-6035.4 ± 2.8
5b 4-ClC₆H₄C₆H₅COOCH₃HL-6018.9 ± 1.5
6b 4-ClC₆H₄C₆H₅CONH₂HL-6040.2 ± 3.1
Prodigiosin and its Analogs

Prodigiosin, a tripyrrole natural product, exhibits a broad spectrum of biological activities, including anticancer, immunosuppressive, and antimicrobial effects. Its biosynthesis involves the condensation of two pyrrole-containing precursors, one of which is derived from proline.[1][4] This biosynthetic connection highlights the relevance of the this compound scaffold in the natural product realm.

Pyrrolnitrin and its Analogs

Pyrrolnitrin is a naturally occurring antifungal and antibacterial agent produced by several species of Pseudomonas and Burkholderia.[5][6] Its structure features a phenylpyrrole core, and its biosynthesis originates from tryptophan.[5] The pyrrole moiety is a key pharmacophore, and synthetic analogs of pyrrolnitrin have been explored for their antimicrobial properties.

Signaling Pathways and Mechanisms of Action

The bioactive heterocycles derived from or related to the this compound core exert their biological effects through various mechanisms, primarily by inducing apoptosis in cancer cells and inhibiting essential bacterial enzymes.

Apoptosis Induction by Prodigiosin

Prodigiosin is a potent inducer of apoptosis in a variety of cancer cell lines. Its mechanism of action is multifaceted and involves the modulation of several key signaling pathways.[1][4]

  • Intrinsic (Mitochondrial) Pathway: Prodigiosin disrupts the balance of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[1]

  • Extrinsic (Death Receptor) Pathway: While the intrinsic pathway is predominant, prodigiosin can also influence the extrinsic pathway.

  • Endoplasmic Reticulum (ER) Stress: Prodigiosin can induce ER stress, which in turn can trigger apoptosis through the PERK-eIF2α-ATF4-CHOP and IRE1α-JNK signaling axes.[1]

  • PI3K/Akt/mTOR Pathway: Prodigiosin has been shown to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell survival and proliferation.[1]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also a target of prodigiosin, contributing to its pro-apoptotic effects.

Prodigiosin_Apoptosis_Pathway Prodigiosin Prodigiosin Bcl2_family Bcl-2 Family (Bax, Bak ↑, Bcl-2 ↓) Prodigiosin->Bcl2_family disrupts balance ER Endoplasmic Reticulum (ER) Prodigiosin->ER induces PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Prodigiosin->PI3K_Akt_mTOR inhibits MAPK MAPK Pathway Prodigiosin->MAPK modulates Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c release Bcl2_family->Mitochondria Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis ER_Stress ER Stress ER->ER_Stress PERK_IRE1 PERK/IRE1α ER_Stress->PERK_IRE1 activates CHOP_JNK CHOP/JNK PERK_IRE1->CHOP_JNK activates CHOP_JNK->Apoptosis Cell_Survival Cell Survival & Proliferation PI3K_Akt_mTOR->Cell_Survival MAPK->Apoptosis

Caption: Prodigiosin-induced apoptosis signaling pathways.

Antibacterial Mechanism of Pyrrolnitrin

Pyrrolnitrin exerts its antibacterial and antifungal effects primarily by inhibiting the bacterial electron transport chain.[7] This disruption of cellular respiration ultimately leads to cell death. Additionally, some pyrrole-containing compounds have been shown to act as inhibitors of bacterial topoisomerases, enzymes essential for DNA replication and repair.

Pyrrolnitrin_Mechanism Pyrrolnitrin Pyrrolnitrin ETC Bacterial Electron Transport Chain Pyrrolnitrin->ETC inhibits Topoisomerase Bacterial Topoisomerase Pyrrolnitrin->Topoisomerase inhibits (some derivatives) Respiration Cellular Respiration ETC->Respiration ATP_Production ATP Production Respiration->ATP_Production Cell_Death Bacterial Cell Death ATP_Production->Cell_Death DNA_Replication DNA Replication & Repair Topoisomerase->DNA_Replication DNA_Replication->Cell_Death

Caption: Antibacterial mechanism of action of pyrrolnitrin.

Experimental Workflow and Logical Relationships

The development of bioactive heterocycles from this compound follows a logical workflow that integrates chemical synthesis, biological evaluation, and mechanism of action studies.

Experimental_Workflow Precursor_Synthesis Synthesis of 3,4-Dihydro-2H-pyrrole- 5-carboxylic Acid & Derivatives Heterocycle_Synthesis Synthesis of Bioactive Heterocycle Library Precursor_Synthesis->Heterocycle_Synthesis Bio_Screening Biological Screening (e.g., Antiproliferative Assays) Heterocycle_Synthesis->Bio_Screening Hit_Identification Hit Identification & SAR Studies Bio_Screening->Hit_Identification MOA_Studies Mechanism of Action Studies (e.g., Western Blot, Enzyme Assays) Hit_Identification->MOA_Studies Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization MOA_Studies->Lead_Optimization Drug_Candidate Potential Drug Candidate Lead_Optimization->Drug_Candidate

Caption: Experimental workflow for drug discovery.

Conclusion

This compound and its derivatives represent a highly valuable class of precursors for the synthesis of a wide range of bioactive heterocyclic compounds. The synthetic methodologies outlined in this guide, coupled with the quantitative biological data and mechanistic insights, provide a solid foundation for the rational design and development of novel therapeutic agents. The versatility of this scaffold, demonstrated by its presence in both synthetic and natural product-derived bioactive molecules, underscores its continued importance in the field of medicinal chemistry. Further exploration of the chemical space accessible from this precursor is likely to yield new and improved drug candidates with diverse pharmacological profiles.

References

Spectroscopic and Metabolic Profile of 3,4-dihydro-2H-pyrrole-5-carboxylic acid (P5C): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3,4-dihydro-2H-pyrrole-5-carboxylic acid, a critical intermediate in proline metabolism, also known as 1-pyrroline-5-carboxylic acid (P5C). The document details its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy characteristics, alongside relevant experimental protocols and its central role in metabolic pathways.

Spectroscopic Data

The following sections present the available and representative spectroscopic data for this compound (Molecular Formula: C₅H₇NO₂, Molecular Weight: 113.11 g/mol ).[1]

Mass Spectrometry

Experimental LC-MS/MS data for this compound is available and provides insight into its fragmentation pattern. The data was acquired using an API 2000 triple quadrupole mass spectrometer with electrospray ionization (ESI).[1]

Table 1: Experimental LC-MS/MS Data for this compound [1]

ParameterValue
Precursor Ion[M+H]⁺
Precursor m/z114
MS/MS Fragments (m/z)68, 41, 96
Relative Intensity100, 11, 8

Source: PubChem, MoNA ID: PM000911[1]

Predicted collision cross-section (CCS) values for various adducts have also been calculated.

Table 2: Predicted Collision Cross Section (CCS) Values

Adductm/zPredicted CCS (Ų)
[M+H]⁺114.05495120.4
[M+Na]⁺136.03689127.9
[M-H]⁻112.04040121.3
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~4.1 - 4.3tH2
~2.5 - 2.7mH3
~2.1 - 2.3mH4
~12.0 - 13.0sCOOH

Table 4: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~175 - 180C=O (Carboxylic Acid)
~170 - 175C5 (Imine)
~60 - 65C2
~30 - 35C3
~25 - 30C4
Infrared (IR) Spectroscopy

Experimental IR spectra for this compound are not publicly available. The following table outlines the expected characteristic absorption bands based on its functional groups.

Table 5: Representative IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~2950 (medium)C-H stretchAliphatic
~1710 (strong)C=O stretchCarboxylic Acid
~1650 (medium)C=N stretchImine
1210-1320 (medium)C-O stretchCarboxylic Acid

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard for the chosen solvent.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set appropriate spectral width, acquisition time, and relaxation delay.

    • Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a larger spectral width compared to ¹H NMR.

    • A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the reference standard.

    • Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly onto the attenuated total reflectance (ATR) crystal.

    • Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrument Setup:

    • Use a Fourier-transform infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

  • Data Acquisition:

    • Place the sample in the spectrometer's sample holder.

    • Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands.

Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with liquid chromatography and mass spectrometry (e.g., a mixture of water and acetonitrile with a small amount of formic acid for positive ion mode).

  • Liquid Chromatography (LC):

    • Inject the sample onto an appropriate LC column (e.g., a C18 reversed-phase column).

    • Elute the compound using a suitable mobile phase gradient.

  • Mass Spectrometry (MS):

    • The eluent from the LC is directed to the mass spectrometer's ion source (e.g., ESI).

    • Acquire full scan mass spectra to determine the mass of the molecular ion.

    • For fragmentation analysis (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Analyze the full scan spectrum to confirm the molecular weight.

    • Interpret the MS/MS spectrum to elucidate the fragmentation pathways and confirm the structure.

Metabolic Pathway Visualization

This compound, as P5C, is a central intermediate in the metabolism of proline, ornithine, and glutamate, linking the urea and tricarboxylic acid (TCA) cycles.[2] The interconversion between proline and P5C also plays a role in cellular redox balance.

P5C_Metabolic_Pathway Glutamate Glutamate P5CS P5C Synthase (P5CS) Glutamate->P5CS TCA_Cycle TCA Cycle Glutamate->TCA_Cycle P5C 3,4-dihydro-2H-pyrrole- 5-carboxylic acid (P5C) P5CS->P5C P5CDH P5C Dehydrogenase (P5CDH) P5C->P5CDH PYCR P5C Reductase (PYCR) P5C->PYCR P5CDH->Glutamate Proline Proline PRODH Proline Dehydrogenase (PRODH) Proline->PRODH PYCR->Proline PRODH->P5C Ornithine Ornithine OAT Ornithine Aminotransferase (OAT) Ornithine->OAT Urea_Cycle Urea Cycle Ornithine->Urea_Cycle OAT->P5C

Caption: Metabolic pathways involving this compound (P5C).

References

Investigating the Tautomerism of Pyrroline Carboxylic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the tautomeric behavior of pyrroline carboxylic acids, a class of compounds of significant interest in metabolic research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the structural dynamics of these molecules.

Introduction to Pyrroline Carboxylic Acids and their Tautomerism

Pyrroline carboxylic acids are cyclic imino acids that play crucial roles as intermediates in amino acid metabolism. Their biological activity and chemical reactivity are intrinsically linked to their ability to exist in different tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert. This guide focuses on the two primary forms of tautomerism observed in pyrroline carboxylic acids: ring-chain tautomerism and imine-enamine tautomerism.

1.1. Ring-Chain Tautomerism: The Case of 1-Pyrroline-5-Carboxylic Acid (P5C)

A prominent example of tautomerism in this class of compounds is the spontaneous equilibrium between 1-Pyrroline-5-carboxylic acid (P5C) and its open-chain form, glutamate-5-semialdehyde (GSA)[1]. This equilibrium is a critical aspect of proline and arginine metabolism[1]. The cyclic imine form (P5C) and the linear aldehyde form (GSA) coexist in solution, and their relative populations can be influenced by environmental factors such as solvent and pH.

1.2. Imine-Enamine Tautomerism

Pyrroline carboxylic acids, containing an endocyclic imine functional group, can also exhibit imine-enamine tautomerism. This involves the migration of a proton from an adjacent carbon atom to the nitrogen atom of the imine, resulting in the formation of an enamine. The enamine tautomer, although often the minor species, can be highly nucleophilic and play a significant role in the reactivity of these molecules[2]. For instance, the nucleophilic enamine tautomer of the related compound Δ-1-pyrroline-6-carboxylate (P6C) is known to react with pyridoxal 5'-phosphate (PLP), a crucial enzymatic cofactor[3].

Experimental Protocols for Tautomerism Investigation

The study of tautomerism requires a combination of spectroscopic and computational techniques to identify and quantify the different tautomeric forms.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules in solution and is well-suited for studying tautomeric equilibria. Both ¹H and ¹³C NMR can provide valuable information.

2.1.1. Detailed Protocol for ¹H NMR Quantitative Analysis

This protocol outlines the steps for the quantitative analysis of the tautomeric equilibrium between two forms (Tautomer A and Tautomer B) of a pyrroline carboxylic acid.

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the pyrroline carboxylic acid in a deuterated solvent of choice (e.g., D₂O, CD₃OD, DMSO-d₆) to a known concentration.

    • Add a known concentration of an internal standard that does not react with the sample and has signals that do not overlap with the analyte signals. Common internal standards include trimethylsilylpropanoic acid (TSP) or maleic acid.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:

      • A long relaxation delay (D1), typically 5 times the longest T₁ of the signals of interest, to ensure full relaxation of all protons.

      • A calibrated 90° pulse.

      • A sufficient number of scans to achieve a good signal-to-noise ratio.

      • Suppression of the residual solvent peak if necessary.

  • Data Processing and Analysis:

    • Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Apply phasing and baseline correction.

    • Integrate the signals corresponding to unique protons of each tautomer.

    • Calculate the mole fraction of each tautomer using the following formula:

      • Mole Fraction of A = (Integral of A / Number of Protons for A) / [(Integral of A / Number of Protons for A) + (Integral of B / Number of Protons for B)]

    • The equilibrium constant (Keq) can be calculated as the ratio of the mole fractions: Keq = [Tautomer B] / [Tautomer A].

2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to monitor tautomeric equilibria if the different tautomers have distinct chromophores and thus different absorption spectra.

2.2.1. Protocol for UV-Vis Analysis

  • Sample Preparation: Prepare solutions of the pyrroline carboxylic acid in the solvent of interest at a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectral Acquisition: Record the UV-Vis spectrum over a relevant wavelength range.

  • Data Analysis: Analyze the changes in the absorption maxima and intensities as a function of solvent polarity, pH, or temperature to infer shifts in the tautomeric equilibrium. Deconvolution of overlapping bands may be necessary to quantify the relative amounts of each tautomer.

2.3. Computational Methods: Density Functional Theory (DFT)

DFT calculations are a powerful tool to complement experimental studies. They can be used to predict the relative stabilities of different tautomers and to calculate spectroscopic properties that can be compared with experimental data.

2.3.1. General DFT Protocol

  • Structure Optimization: Build the 3D structures of the different tautomers. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

  • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies).

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The tautomer with the lower energy is the more stable one.

  • Solvent Effects: To model the effect of a solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM).

Quantitative Data on Tautomerism

Pyrroline Carboxylic Acid IsomerTautomeric EquilibriumKey Observations
1-Pyrroline-5-carboxylic acid (P5C)Ring-chain tautomerism with Glutamate-5-semialdehyde (GSA)Spontaneous equilibrium in solution. The position of the equilibrium is influenced by the solvent.
1-Pyrroline-2-carboxylic acidImine-enamine tautomerismThe imine form is generally favored, but the enamine tautomer can be reactive.
2-Pyrroline-2-carboxylic acidImine-enamine tautomerismThe position of the double bond influences the stability and reactivity of the tautomers.
3-Pyrroline-2-carboxylic acidImine-enamine tautomerismThe isolated double bond may lead to different tautomeric preferences compared to conjugated systems.

Visualizing Tautomeric Relationships and Experimental Workflows

4.1. Tautomeric Equilibria

Tautomerism_Pathways cluster_P5C 1-Pyrroline-5-Carboxylic Acid Tautomerism cluster_ImineEnamine Imine-Enamine Tautomerism P5C 1-Pyrroline-5-Carboxylic Acid (Cyclic Imine) GSA Glutamate-5-Semialdehyde (Open-Chain Aldehyde) P5C->GSA Ring Opening Imine Imine Tautomer Enamine Enamine Tautomer Imine->Enamine Proton Transfer

Caption: Tautomeric equilibria of pyrroline carboxylic acids.

4.2. Experimental Workflow for Tautomerism Analysis

Experimental_Workflow Start Start: Pyrroline Carboxylic Acid Sample SamplePrep Sample Preparation (Dissolution & Internal Standard) Start->SamplePrep DFT Computational Modeling (DFT Calculations) Start->DFT NMR NMR Spectroscopy (¹H and ¹³C) SamplePrep->NMR UVVis UV-Vis Spectroscopy SamplePrep->UVVis DataAnalysis Data Analysis (Quantification, Keq) NMR->DataAnalysis UVVis->DataAnalysis DFT->DataAnalysis Conclusion Conclusion: Characterization of Tautomeric Equilibrium DataAnalysis->Conclusion

Caption: Workflow for investigating tautomerism.

Conclusion

The tautomeric nature of pyrroline carboxylic acids is a fundamental aspect of their chemistry and biology. A thorough understanding of their tautomeric equilibria is essential for predicting their reactivity, understanding their roles in metabolic pathways, and for the rational design of drugs targeting enzymes that interact with these molecules. This guide provides a foundational framework for researchers to investigate the tautomerism of pyrroline carboxylic acids, combining established experimental protocols with modern computational techniques. Further research is needed to generate comprehensive quantitative data on the tautomeric preferences of various pyrroline carboxylic acid isomers in different environments.

References

A Technical Guide to the Natural Occurrence and Analysis of 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid and its derivatives represent a class of cyclic non-proteinogenic amino acids with significant synthetic interest. While the pyrroline ring is a privileged structure found in numerous bioactive natural products, direct evidence for the natural occurrence of 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid itself is not prominently documented in current scientific literature. This guide provides a comprehensive overview of structurally related compounds found in nature, proposes a hypothetical biosynthetic pathway for the title compound, and details generalized experimental protocols for the potential isolation and characterization of such molecules.

Introduction to 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic Acid

5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid is a cyclic imino acid, a derivative of proline containing an additional amino group at the 5-position, which exists as a cyclic amidine. Its chemical formula is C₅H₈N₂O₂[1][2]. The five-membered pyrroline ring is a core component of many biologically active compounds[3]. While extensive research has focused on the chemical synthesis of these derivatives for potential therapeutic applications[4][5], their presence in natural systems remains largely unexplored. This document surveys the landscape of related natural products and provides a hypothetical framework for the discovery and analysis of this compound class from natural sources.

Natural Occurrence of Structurally Related Pyrrole Derivatives

Although the target compound is not confirmed as a natural product, several related pyrrole carboxylic acids and their precursors are known to occur naturally. These compounds provide context for the potential discovery of 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives.

Table 1: Natural Sources of Related Pyrrole Compounds

Compound NameNatural Source(s)Organism TypeReference(s)
Pyrrole-2-carboxylic acidArises from L-proline dehydrogenationGeneral Metabolism[6]
Pseudomonas aeruginosa, Segniliparus rotundusBacteria[7]
Pyrrole-2-carboxaldehydesAegiceras corniculatum (Mangrove)Plant[7]
Mycoleptodonoides aictchisoniiFungus[7]
Salvia miltiorrhizaPlant[7]
3,4-dihydro-2H-pyrrole-2-carboxylic acidIntermediate in proline biosynthesis/degradationGeneral Metabolism[3]

Hypothetical Biosynthesis Pathway

The structure of 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid, featuring a guanidino-like group cyclized into the pyrroline ring, suggests a plausible biosynthetic origin from the amino acid L-arginine. We propose a hypothetical pathway involving enzymatic oxidation and cyclization.

Hypothetical_Biosynthesis L_Arginine L-Arginine Intermediate_1 α-keto-δ-guanidino- valeric acid L_Arginine->Intermediate_1 Oxidative Deamination Target_Compound 5-Amino-3,4-dihydro- 2H-pyrrole-2-carboxylic acid Intermediate_1->Target_Compound Spontaneous Cyclization

Caption: Hypothetical biosynthesis of the target compound from L-arginine.

This proposed pathway begins with the oxidative deamination of L-arginine to form α-keto-δ-guanidinovaleric acid, which could then undergo a spontaneous intramolecular cyclization and dehydration to yield the final product.

General Experimental Protocols

The search for and characterization of novel non-proteinogenic amino acids from natural sources requires a systematic workflow. The following protocols are generalized methodologies that can be adapted for the specific goal of isolating and identifying 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives.

General Workflow for Isolation and Identification

The overall process involves extraction from a biological source, purification via chromatography, and final structure determination using spectroscopic methods.

Experimental_Workflow start Natural Source Material (e.g., Plant, Bacteria) extraction Extraction (e.g., 80% Methanol, Acid Hydrolysis) start->extraction filtration Filtration & Concentration extraction->filtration fractionation Initial Fractionation (e.g., Solid Phase Extraction) filtration->fractionation hplc Purification by HPLC (Ion-Exchange or Reversed-Phase) fractionation->hplc characterization Structure Elucidation hplc->characterization nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) characterization->nmr ms Mass Spectrometry (LC-MS, HR-MS) characterization->ms

Caption: Generalized workflow for isolating novel imino acids.

Detailed Methodologies

A. Extraction from Source Material

  • Sample Preparation: Lyophilize (freeze-dry) the biological material (e.g., bacterial cell pellet, ground plant tissue) to remove water.

  • Solvent Extraction: Extract the dried powder with an 80% methanol or ethanol solution, which is effective for extracting polar metabolites like amino acids[8]. Alternatively, for total amino acid analysis, perform acid hydrolysis using 6 N HCl at 110°C for 24 hours[9].

  • Clarification: Centrifuge the extract to pellet solid debris. Collect the supernatant and filter it through a 0.22 µm filter to remove fine particulates.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

B. Chromatographic Purification

  • Solid-Phase Extraction (SPE): Resuspend the concentrated extract in an appropriate buffer and apply it to an SPE cartridge (e.g., C18 for desalting, or a cation-exchange resin for capturing amino/imino acids). Elute the bound compounds with a suitable solvent (e.g., methanol for C18, or an ammonia solution for cation-exchange).

  • High-Performance Liquid Chromatography (HPLC): The SPE eluate can be further purified using HPLC.

    • Method: A common method involves pre-column derivatization with a reagent like o-phthalaldehyde (OPA), followed by separation on a C18 reversed-phase column[10].

    • Mobile Phase: Use a gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: Monitor the elution profile using a fluorescence or UV detector set to the appropriate wavelength for the chosen derivatizing agent.

    • Fraction Collection: Collect fractions corresponding to peaks of interest for further analysis.

C. Structure Elucidation

  • Mass Spectrometry (MS):

    • Analyze the purified fraction using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the compound.

    • Perform High-Resolution Mass Spectrometry (HR-MS) to determine the exact mass and deduce the elemental formula (C₅H₈N₂O₂).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the isolated compound in a suitable deuterated solvent (e.g., D₂O).

    • Acquire ¹H NMR to identify proton environments and their couplings.

    • Acquire ¹³C NMR to identify the number and type of carbon atoms.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity between atoms and confirm the final structure of 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid.

Conclusion and Future Outlook

While the natural occurrence of 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid remains to be definitively established, the chemical precedent set by related natural products suggests that its discovery in biological systems is plausible. The proposed biosynthetic pathway from L-arginine offers a logical starting point for metabolic investigations. The experimental workflows detailed in this guide provide a robust framework for researchers to undertake the systematic screening of natural sources and the chemical characterization of this and other novel non-proteinogenic amino acids. Future research in this area could uncover new metabolic pathways and potentially identify novel bioactive molecules for drug development.

References

The Role of Pyrroline-5-Carboxylate (P5C) in Cancer Cell Proliferation and Survival: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrroline-5-carboxylate (P5C) is a critical metabolic intermediate at the crossroads of proline, glutamate, and ornithine metabolism. Its position links the urea cycle, the tricarboxylic acid (TCA) cycle, and proline metabolism, placing it in a pivotal role for cellular bioenergetics, redox homeostasis, and biomass synthesis.[1] In the context of oncology, the metabolic pathways revolving around P5C are frequently reprogrammed to support the high proliferative demands and survival instincts of cancer cells under various stressors. This guide provides an in-depth examination of the multifaceted roles of P5C in cancer cell proliferation and survival, detailing the underlying molecular mechanisms, summarizing key quantitative data, and outlining relevant experimental protocols.

The Proline-P5C Metabolic Hub

P5C is central to the interconversion of proline, glutamate, and ornithine, a series of reactions collectively known as the proline-P5C cycle.[2][3] This cycle is not merely a linear pathway but a dynamic hub that influences major cellular processes including ATP production, nucleotide synthesis, and redox balance.[3][4] P5C exists in equilibrium with its open-chain form, L-glutamate-γ-semialdehyde (GSAL).[4][5] The key enzymatic players governing P5C metabolism are:

  • P5C Synthase (P5CS), encoded by ALDH18A1: A mitochondrial enzyme that catalyzes the ATP- and NADPH-dependent conversion of glutamate to P5C. This is a rate-limiting step in proline biosynthesis.[6][7]

  • Ornithine Aminotransferase (OAT): A mitochondrial enzyme that reversibly converts ornithine and α-ketoglutarate to P5C and glutamate, linking the urea and TCA cycles.[7]

  • P5C Reductase (PYCR1, PYCR2, PYCRL): These enzymes catalyze the final step in proline biosynthesis, the NAD(P)H-dependent reduction of P5C to proline.[8] PYCR1 and PYCR2 are primarily mitochondrial, while PYCRL is cytosolic.[4][9]

  • Proline Dehydrogenase/Oxidase (PRODH/POX): A mitochondrial inner membrane enzyme that oxidizes proline back to P5C, transferring electrons to the electron transport chain to generate either ATP or reactive oxygen species (ROS).[10]

  • P5C Dehydrogenase (P5CDH), encoded by ALDH4A1: A mitochondrial matrix enzyme that catalyzes the NAD+-dependent oxidation of P5C to glutamate, replenishing the TCA cycle.[5][9]

The coordinated action of these enzymes, particularly PRODH and the PYCRs, constitutes the Proline-P5C cycle , a metabolic shuttle between the mitochondria and cytosol that has profound implications for cancer cell biology.[2][4]

Proline_P5C_Metabolism cluster_mitochondria Mitochondria cluster_cytosol Cytosol Glutamate_m Glutamate P5C_m P5C Glutamate_m->P5C_m P5CS (ALDH18A1) aKG α-Ketoglutarate Glutamate_m->aKG Enters TCA Cycle P5C_m->Glutamate_m P5CDH (ALDH4A1) Proline_m Proline P5C_m->Proline_m PYCR1/2 Ornithine_m Ornithine P5C_m->Ornithine_m OAT ETC Electron Transport Chain P5C_c P5C P5C_m->P5C_c Transport Proline_m->P5C_m PRODH/POX Proline_c Proline Proline_m->Proline_c Transport Ornithine_m->P5C_m OAT Ornithine_c Ornithine Ornithine_m->Ornithine_c Transport PRODH_POX_edge ATP or ROS Proline_c->Proline_m Transport P5C_c->P5C_m Transport P5C_c->Proline_c PYCRL Ornithine_c->Ornithine_m Transport

Caption: The Proline-P5C metabolic pathways in mitochondria and cytosol.

P5C's Role in Cancer Cell Proliferation

Rapidly proliferating cancer cells have a high demand for macromolecules such as proteins, lipids, and nucleic acids. The metabolic pathways surrounding P5C are frequently upregulated to meet this demand.

Fueling Biomass Production

Proline is a proteinogenic amino acid, and its synthesis is essential for protein production required for cell growth.[4] The upregulation of P5CS and PYCR enzymes, often driven by oncogenic signaling from c-MYC and PI3K, ensures a steady supply of proline.[4] Furthermore, the catabolism of proline via PRODH and P5CDH generates glutamate and subsequently aspartate, which are precursors for both protein and nucleotide synthesis.[4] The proline biosynthesis pathway also generates NADP+, which stimulates the oxidative pentose phosphate pathway (PPP), a critical route for producing the ribose sugars necessary for DNA and RNA synthesis.[4][5]

Maintaining Redox Homeostasis for Anabolism

The interconversion of P5C and proline by PYCRs is a key regulator of the cellular NADP+/NADPH ratio.[5][11] The oxidation of NADPH to NADP+ by PYCRs in the process of converting P5C to proline is crucial. The resulting increase in the NADP+ pool drives the PPP, which not only produces ribose but also regenerates NADPH in the cytosol. This regenerated NADPH is essential for reductive biosynthesis (e.g., fatty acid synthesis) and for maintaining antioxidant defenses, both of which are critical for proliferating cancer cells.[5][10]

P5C_Proliferation_Pathway cluster_inputs Oncogenic Signals cluster_pathway Proline Biosynthesis cluster_outputs Biomass & Proliferation cMYC c-MYC P5CS P5CS cMYC->P5CS PYCR PYCR1/2/L cMYC->PYCR PI3K PI3K Signaling PI3K->P5CS PI3K->PYCR Glutamate Glutamate Glutamate->P5CS P5C P5C P5CS->P5C P5C->PYCR Proline Proline PYCR->Proline NADP NADP+ PYCR->NADP oxidizes Protein Protein Synthesis Proline->Protein NADPH NADPH NADPH->PYCR reduces PPP Pentose Phosphate Pathway (PPP) NADP->PPP Proliferation Cell Proliferation Protein->Proliferation Nucleotides Nucleotide Synthesis PPP->Nucleotides Nucleotides->Proliferation

Caption: P5C's role in fueling cancer cell proliferation.

P5C's Role in Cancer Cell Survival

Cancer cells must survive various metabolic stresses, including nutrient deprivation, hypoxia, and oxidative stress. The P5C metabolic hub provides several mechanisms to promote survival.

Energy Production under Stress

The oxidation of proline to P5C by PRODH in the mitochondria is coupled to the electron transport chain.[12] This process can generate ATP, providing a crucial energy source for cancer cells, especially under conditions of glucose deprivation or hypoxia.[9][12] This PRODH-dependent energy production has been shown to be critical for tumor cell survival in nutrient-poor microenvironments.[9]

A Double-Edged Sword: ROS and Apoptosis

The activity of PRODH can also lead to the production of reactive oxygen species (ROS) as a byproduct of electron transfer.[9][12] This has a dual, context-dependent role.

  • Pro-apoptotic: High levels of PRODH-induced ROS can cause significant oxidative damage, leading to the induction of apoptosis.[9] The tumor suppressor p53 can upregulate PRODH, suggesting a mechanism for p53-mediated cell death.[13]

  • Pro-survival: In other contexts, moderate levels of ROS can act as signaling molecules to activate pro-survival pathways.[9] For example, PRODH-induced ROS can trigger protective autophagy, which helps cells survive under stress.[9]

P5C Metabolism and Autophagy

Autophagy is a catabolic process where cells degrade their own components to recycle nutrients and survive starvation.[14] The proline-P5C cycle is linked to autophagy regulation. Under nutrient stress, PRODH expression can be induced, and the resulting ROS production can be a signal for autophagy initiation.[9] This allows cancer cells to maintain energy homeostasis and survive until conditions improve.[15] The relationship is complex, as the tumor suppressor p53, which can be suppressed by autophagy, also regulates enzymes in the P5C pathway.[15][16]

P5C and Immune Evasion

Recent evidence suggests a role for P5C in creating an immunosuppressive tumor microenvironment. Prostate cancer cells have been shown to release P5C, which can suppress T-cell proliferation and function by increasing ROS and inhibiting ATP production in the T-cells.[13] This highlights a novel mechanism by which P5C metabolism can contribute to cancer survival by helping tumors evade the immune system.

Quantitative Data Summary

The expression of enzymes in the P5C metabolic pathway is frequently altered in various cancers, often correlating with patient prognosis.

Table 1: Expression of Proline-P5C Metabolic Enzymes in Cancer

EnzymeGeneCommon Alteration in CancerAssociated Cancer TypesImpact on Proliferation/SurvivalReference(s)
P5CS ALDH18A1UpregulatedLung, ColonPromotes proliferation[5][17]
PYCR1 PYCR1UpregulatedBreast, Lung, Kidney, Colorectal, ProstatePromotes proliferation, invasion, and survival[4][12][18][19][20]
PYCR2 PYCR2UpregulatedColorectalPromotes carcinogenesis and cell survival[21]
PRODH PRODHDual Role (Up/Down)Breast, Pancreatic, ProstateContext-dependent: can be pro-tumor or tumor-suppressive[2][9][22]
P5CDH ALDH4A1Downregulated-Downregulation may enhance p53-induced cell death[23]

Experimental Protocols

Investigating the role of P5C requires specific methodologies to measure its levels and assess its impact on cellular functions.

Measurement of Intracellular P5C Levels

A common method involves derivatization of P5C followed by quantification using liquid chromatography-mass spectrometry (LC-MS).

Protocol:

  • Cell Lysis: Harvest 1-5 million cells and rapidly quench metabolism by washing with ice-cold saline. Lyse cells in a cold extraction buffer (e.g., 80% methanol).

  • Derivatization: P5C is unstable. It is often derivatized with o-aminobenzaldehyde (OAB), which reacts with P5C to form a stable, fluorescent dihydroquinazolinium derivative.

    • Add OAB solution (e.g., 10 mM in 100 mM phosphate buffer, pH 7.8) to the cell extract.

    • Incubate at room temperature for 1-2 hours.

  • LC-MS/MS Analysis:

    • Separate the derivatized P5C using a C18 reverse-phase HPLC column.

    • Detect and quantify the P5C-OAB derivative using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Use a stable isotope-labeled internal standard for accurate quantification.

Cell Proliferation Assay (e.g., Crystal Violet Assay)

This assay measures cell biomass and is a reliable method to assess the impact of modulating P5C pathway enzymes on cell proliferation.

Protocol:

  • Cell Seeding: Seed cells (e.g., 2,000-5,000 cells/well) in a 96-well plate. Allow cells to adhere overnight.

  • Treatment: Treat cells with inhibitors of P5C pathway enzymes (e.g., a PYCR1 inhibitor) or use cells with genetic knockdown/knockout of these enzymes (e.g., via siRNA or CRISPR).

  • Incubation: Incubate for a period of 2-5 days, allowing for several population doublings.

  • Staining:

    • Wash cells gently with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Stain with 0.5% crystal violet solution for 20 minutes.

  • Quantification:

    • Wash away excess stain with water and allow the plate to dry.

    • Solubilize the stain with 10% acetic acid or methanol.

    • Measure the absorbance at ~570 nm using a plate reader.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells as described for the proliferation assay.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.

  • Staining:

    • Resuspend cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental_Workflow cluster_model 1. Model System cluster_assays 2. Phenotypic Assays cluster_mechanistic 3. Mechanistic Studies start Hypothesis: P5C metabolism is critical for a specific cancer type model Select cancer cell lines - Genetic manipulation (siRNA/CRISPR) - Pharmacological inhibition start->model prolif Proliferation Assay (Crystal Violet, IncuCyte) model->prolif survival Survival/Apoptosis Assay (Annexin V/PI, Caspase) model->survival metabolomics Metabolomics (LC-MS) - Measure P5C, Proline, Glutamate - Metabolic flux analysis prolif->metabolomics ros ROS Measurement (DCFDA Staining) survival->ros conclusion Conclusion: Elucidate the specific role of P5C in cancer cell proliferation and survival metabolomics->conclusion ros->conclusion

Caption: A sample workflow for investigating P5C's role in cancer.

Conclusion and Therapeutic Outlook

P5C stands as a central node in a metabolic network that is crucial for cancer cell proliferation and survival. The proline-P5C cycle supports the anabolic needs of cancer cells by providing biomass precursors and maintaining redox balance, while also offering a flexible mechanism for energy production and stress adaptation. The frequent upregulation of key enzymes like PYCR1 in numerous cancers highlights their potential as therapeutic targets.[8][19][20] Developing specific inhibitors for enzymes such as P5CS or the PYCR isoforms presents a promising strategy to disrupt cancer metabolism, potentially sensitizing tumors to conventional therapies and overcoming resistance.[2][3] Further research into the complex regulation of the P5C hub will undoubtedly unveil new vulnerabilities in cancer cells, paving the way for novel metabolism-driven anticancer therapies.

References

Exploring 3,4-dihydro-2H-pyrrole-5-carboxylic Acid in Enzyme Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dihydro-2H-pyrrole-5-carboxylic acid, systematically known as Δ¹-pyrroline-5-carboxylate (P5C), is a critical metabolic intermediate at the crossroads of proline and glutamate metabolism.[1][2] While not primarily recognized as a direct enzyme inhibitor, its pivotal role in the proline cycle makes the enzymes responsible for its synthesis and degradation compelling targets for therapeutic intervention, particularly in oncology.[3][4] This technical guide delves into the significance of P5C in cellular pathways, the enzymes that regulate its concentration, and the strategies for targeting these enzymes with inhibitory molecules.

The Proline Metabolic Pathway: A Central Role for P5C

Proline metabolism is a key pathway involved in cellular homeostasis, redox balance, and providing energy and biosynthetic precursors.[5][6] P5C is the central molecule linking the synthesis of proline from glutamate and ornithine with its catabolism back to glutamate.[7][8]

The key enzymes governing the flux of P5C are:

  • Proline Dehydrogenase (PRODH): Located in the inner mitochondrial membrane, PRODH, also known as proline oxidase (POX), catalyzes the oxidation of proline to P5C. This reaction is coupled to the electron transport chain.[4][9]

  • Pyrroline-5-Carboxylate Reductase (PYCR): This NAD(P)H-dependent enzyme catalyzes the reduction of P5C to proline. Multiple isoforms of PYCR exist with distinct subcellular localizations and metabolic roles.[10]

  • Δ¹-Pyrroline-5-Carboxylate Synthetase (P5CS): A bifunctional enzyme that initiates proline biosynthesis from glutamate by converting it to P5C.[7]

  • Ornithine Aminotransferase (OAT): This mitochondrial enzyme catalyzes the reversible transamination of ornithine to form P5C and glutamate.[11]

  • Δ¹-Pyrroline-5-Carboxylate Dehydrogenase (P5CDH): This enzyme catalyzes the NAD⁺-dependent oxidation of P5C to glutamate, committing it to the tricarboxylic acid (TCA) cycle.[7]

The interplay between these enzymes, particularly PRODH and PYCR, constitutes the "proline cycle," a metabolic shuttle that has implications for cellular redox state, ATP production, and signaling.[4][12]

Proline Metabolic Pathway cluster_proline_cycle Proline Cycle Glutamate Glutamate P5C This compound (P5C) Glutamate->P5C P5CS TCA_Cycle TCA Cycle Glutamate->TCA_Cycle Ornithine Ornithine Ornithine->P5C OAT Urea_Cycle Urea Cycle Ornithine->Urea_Cycle Proline Proline Proline->P5C PRODH P5C->Glutamate P5CDH P5C->Proline PYCR

Figure 1: The Proline Metabolic Pathway.

Key Enzymes in Proline Metabolism as Therapeutic Targets

The dysregulation of proline metabolism is increasingly recognized as a hallmark of cancer, contributing to tumor growth, metastasis, and resistance to therapy.[3][6][13] Consequently, the enzymes that control P5C levels have emerged as attractive targets for drug development.

Proline Dehydrogenase (PRODH)

PRODH-mediated proline catabolism can fuel the TCA cycle and generate reactive oxygen species (ROS), which can have context-dependent roles in either promoting or suppressing tumor growth.[5][6] Inhibition of PRODH is being explored as a strategy to disrupt cancer cell metabolism.[14]

Pyrroline-5-Carboxylate Reductase (PYCR)

PYCRs are frequently overexpressed in various cancers, and their activity is associated with increased proline biosynthesis, which supports protein and nucleotide synthesis, and helps maintain redox balance.[5][10] Inhibition of PYCR activity has been shown to reduce cancer cell proliferation, making it a promising therapeutic target.[10][15]

Ornithine Aminotransferase (OAT)

OAT connects the urea cycle and polyamine biosynthesis with proline metabolism through the production of P5C. Its overexpression has been noted in several cancers, and its inhibition is being investigated as a potential anti-cancer strategy.[11]

Inhibitors of Proline Metabolic Enzymes

While this compound itself is a substrate rather than an inhibitor, numerous proline analogs and other small molecules have been developed to target the enzymes of proline metabolism.

Target EnzymeInhibitorType of InhibitionKi / IC50Reference(s)
PRODH S-(-)-tetrahydro-2-furoic acidCompetitive~0.2–1.0 mM (Ki)[9]
4-Methylene-L-prolineMechanism-based-[16]
N-PropargylglycineMechanism-based-[17]
Cyclobutane-1,1-dicarboxylic acidCompetitive1.4 - 6 mM (Ki)[18]
Cyclobutanecarboxylic acidCompetitive1.4 - 6 mM (Ki)[18]
Cyclopropanecarboxylic acidCompetitive1.4 - 6 mM (Ki)[18]
PYCR1 N-formyl-L-proline (NFLP)Competitive with P5C100 µM (Ki)[10][19]
4-Bromopargyline-9 µM (IC50)[15]
Phenyl-substituted aminomethylene-bisphosphonatesUncompetitive with P5C-[15]
P5CS Ornithine-0.37 mM (50% inhibition)[20]

Table 1: Quantitative Data for Inhibitors of Proline Metabolic Enzymes

Experimental Protocols

Accurate measurement of enzyme activity is crucial for the screening and characterization of potential inhibitors.

Proline Dehydrogenase (PRODH) Activity Assay

This protocol is adapted from established methods for measuring PRODH activity in biological samples.[21][22]

Principle: PRODH activity is determined by monitoring the proline-dependent reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which results in a decrease in absorbance at 600 nm.

Materials:

  • Extraction Buffer: 50 mM Tris-HCl pH 7.5, 0.5 mM EDTA, 0.5 mM MgCl₂, 0.5 mM DTT, 1% (w/v) polyvinylpyrrolidone, 0.5% (v/v) Triton X-100, 1x protease inhibitor cocktail.

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 2.5 mM MgCl₂, 1 mM KCN, 0.5 mM FAD, 0.5 mM phenazine methosulfate (PMS).

  • DCPIP solution: 60 µM in water.

  • L-Proline solution: 1 M in water.

  • Microplate reader capable of reading absorbance at 600 nm.

Procedure:

  • Sample Preparation: Homogenize tissue or cells in ice-cold Extraction Buffer. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet insoluble debris. The supernatant is the crude enzyme extract.

  • Reaction Setup: In a 96-well plate, prepare the reaction mixture by adding:

    • 85 µl of Assay Buffer

    • 10 µl of DCPIP solution

    • 5 µl of crude enzyme extract

  • Initiation and Measurement:

    • Incubate the plate at 25°C for 2-3 minutes to establish a baseline rate of DCPIP reduction.

    • Initiate the reaction by adding 15 µl of 1 M L-proline solution.

    • Immediately begin monitoring the decrease in absorbance at 600 nm every 30 seconds for at least 5 minutes.

  • Calculation: Calculate the rate of the reaction from the linear portion of the curve. PRODH activity is proportional to the rate of decrease in absorbance.

PRODH_Assay_Workflow start Start prep Prepare Sample (Homogenization & Centrifugation) start->prep mix Prepare Reaction Mix (Assay Buffer, DCPIP, Enzyme) prep->mix incubate Incubate at 25°C mix->incubate add_proline Add L-Proline to Initiate Reaction incubate->add_proline measure Measure Absorbance Decrease at 600 nm add_proline->measure analyze Calculate PRODH Activity measure->analyze end End analyze->end

Figure 2: PRODH Activity Assay Workflow.
Pyrroline-5-Carboxylate Reductase (PYCR) Activity Assay

This protocol measures the forward, physiologically relevant reaction of PYCR.[21]

Principle: PYCR activity is determined by monitoring the P5C-dependent oxidation of NAD(P)H, which results in a decrease in absorbance at 340 nm.

Materials:

  • Extraction Buffer (as for PRODH assay).

  • Assay Buffer: 200 mM Tris-HCl, pH 7.5.

  • NAD(P)H solution: 0.4 mM in Assay Buffer.

  • DL-P5C solution: 1 mM in 1 M HCl, neutralized with 1 M Tris-base immediately before use.

  • Microplate reader capable of reading absorbance at 340 nm.

Procedure:

  • Sample Preparation: Prepare crude enzyme extract as described for the PRODH assay.

  • Reaction Setup: In a 96-well plate, prepare the reaction mixture by adding:

    • 80 µl of Assay Buffer

    • 10 µl of NAD(P)H solution

    • 5 µl of crude enzyme extract

  • Initiation and Measurement:

    • Establish a baseline rate of NAD(P)H oxidation by monitoring absorbance at 340 nm.

    • Initiate the reaction by adding 5 µl of the neutralized DL-P5C solution.

    • Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for at least 5 minutes.

  • Calculation: The PYCR activity is the difference in the rate of NAD(P)H oxidation before and after the addition of P5C.

PYCR_Assay_Workflow start Start prep Prepare Sample (Homogenization & Centrifugation) start->prep mix Prepare Reaction Mix (Assay Buffer, NAD(P)H, Enzyme) prep->mix baseline Measure Baseline NAD(P)H Oxidation at 340 nm mix->baseline add_p5c Add P5C to Initiate Reaction baseline->add_p5c measure Measure Absorbance Decrease at 340 nm add_p5c->measure analyze Calculate PYCR Activity measure->analyze end End analyze->end

Figure 3: PYCR Activity Assay Workflow.

Conclusion

This compound (P5C) is a linchpin in proline metabolism, a pathway of burgeoning interest in drug discovery, especially for cancer therapeutics. While P5C itself is a metabolic intermediate rather than a direct enzyme inhibitor, a comprehensive understanding of its biochemical context is paramount. The enzymes that regulate its cellular concentration—PRODH, PYCR, and OAT—represent vulnerable nodes in the metabolic network of cancer cells. The development of potent and specific inhibitors for these enzymes holds significant promise for novel therapeutic strategies. The experimental protocols provided herein offer a foundation for researchers to screen for and characterize new inhibitory compounds targeting this critical metabolic axis.

References

Synthesis of Halogenated Pyrrole Building Blocks for Drug Discovery: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Halogenation of this five-membered heterocycle is a powerful strategy in drug discovery, as the introduction of halogen atoms can profoundly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] Halogenated pyrroles are integral components of bioactive compounds, including antibacterial agents that target bacterial topoisomerases and promising antiviral candidates.[5] This technical guide provides an in-depth overview of the synthesis of key halogenated pyrrole building blocks, focusing on practical methodologies, experimental protocols, and their application in the development of novel therapeutics.

Core Principles of Pyrrole Halogenation

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution.[6] Halogenation typically occurs preferentially at the α-positions (C2 and C5) due to the superior stability of the resulting cationic intermediate.[6][7] A primary challenge in pyrrole chemistry is controlling the high reactivity to prevent polyhalogenation.[8] Strategies to achieve selective monohalogenation often involve using milder halogenating agents, low reaction temperatures, or protecting the pyrrole nitrogen.[7][8]

Synthetic Methodologies and Data

Various reagents and conditions have been developed for the regioselective halogenation of the pyrrole ring. The choice of method depends on the desired halogen, the substitution pattern of the starting pyrrole, and the required level of selectivity.

Chlorination

Chlorination can be achieved using strong electrophilic reagents like sulfuryl chloride (SO₂Cl₂) or milder sources such as N-chlorosuccinimide (NCS).[5][8] NCS is often preferred for achieving mono-chlorination with greater control.

Bromination and Iodination

Direct bromination with bromine (Br₂) often leads to polybrominated products.[9] N-Bromosuccinimide (NBS) is a more controlled alternative.[8] A green chemistry approach utilizes ammonium bromide with hydrogen peroxide in acetic acid, offering a comparable yield and selectivity to NBS.[10] Iodination is commonly performed with iodine in the presence of a base or an oxidizing agent.[9][11]

Fluorination

Direct fluorination of pyrroles is challenging. Electrophilic fluorinating agents, such as Selectfluor, are employed to introduce fluorine atoms onto the pyrrole ring, often as part of a multi-step sequence involving the aromatization of a pyrroline precursor.[5][12]

Table 1: Synthesis of Chloro- and Bromo-Substituted Pyrrole Building Blocks

Starting Material Reagent Conditions Product Yield (%) Reference
2-Trichloroacetyl-5-methyl-1H-pyrrole N-Chlorosuccinimide (NCS) Dichloromethane, r.t., overnight 2-Trichloroacetyl-4-chloro-5-methyl-1H-pyrrole 61% [5][13]
Ethyl 5-methyl-1H-pyrrole-2-carboxylate Sulfuryl chloride (SO₂Cl₂) CCl₄, -5 °C, 5 h Ethyl 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylate Not specified [5][14]
Pyrrole N-Bromosuccinimide (NBS) THF 2,3,4,5-Tetrabromopyrrole Not specified [8]

| 1H-Pyrrole | NH₄Br, H₂O₂ | Acetic Acid, 20 h | 2,3,4,5-Tetrabromopyrrole | 100% |[10] |

Table 2: Synthesis of Fluoro- and Iodo-Substituted Pyrrole Building Blocks

Starting Material Reagent Conditions Product Yield (%) Reference
Ethyl 5-methyl-1H-pyrrole-2-carboxylate Selectfluor MeCN/AcOH (5:1), 0 °C, 2 h Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate 6.5% [5][13]
2-Aryl-5-(bromomethyl)-1-pyrrolines Selectfluor, then aromatization Not specified 5-Alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles Not specified [12]

| Methyl 4-formyl-1H-pyrrole-2-carboxylate | I₂, CF₃CO₂Ag | CHCl₃ | Methyl 4-formyl-5-iodo-1H-pyrrole-2-carboxylate | Not specified |[11] |

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful synthesis of halogenated building blocks.

Protocol 1: Synthesis of 2-Trichloroacetyl-4-chloro-5-methyl-1H-pyrrole (8)[5][13]
  • A mixture of 2-trichloroacetyl-5-methyl-1H-pyrrole (2.14 g, 9.44 mmol) and N-chlorosuccinimide (1.26 g, 9.44 mmol) in dichloromethane (9.0 mL) is stirred at room temperature overnight.

  • The reaction mixture is partitioned between ethyl acetate (50 mL) and water (50 mL).

  • The organic layer is separated, washed with water and brine, and then dried over sodium sulfate (Na₂SO₄).

  • The solvent is removed under reduced pressure (concentrated).

  • The resulting residue is recrystallized from dichloromethane to afford the title compound as white crystals (1.51 g, 61% yield).

Protocol 2: Synthesis of Ethyl 5-(aminomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate (23)[13]
  • To a solution of ethyl 5-(azidomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate (1.70 g, 6.46 mmol) in a 10:1 mixture of THF/H₂O (35 mL), triphenylphosphine (PPh₃) (3.39 g, 12.9 mmol) is added at room temperature.

  • The resulting amber-colored solution is stirred at room temperature for 2.5 hours, monitoring for gas evolution.

  • The mixture is concentrated under reduced pressure.

  • The oily residue is partitioned between ethyl acetate (200 mL) and 0.5 M HCl (300 mL).

  • The aqueous layer is separated and its pH is adjusted to 11 by adding 2 M NaOH.

  • The precipitate is collected by filtration, washed with water, and dried in vacuo to yield the title compound as a white amorphous powder (1.20 g, 78% yield).

Protocol 3: General "Green" Halogenation Procedure[10]
  • The pyrrole substrate (2.0 mmol) and ammonium halide (e.g., NH₄Br, 2.2 mmol for monohalogenation, 4.4 mmol for dihalogenation) are stirred in glacial acetic acid (4 mL) for 5 minutes.

  • A 30% hydrogen peroxide solution (0.23 mL for monohalogenation, 0.46 mL for dihalogenation) is added dropwise.

  • The mixture is stirred for the required time (typically 4-20 hours).

  • The reaction is quenched with a sodium bicarbonate solution and extracted with dichloromethane (CH₂Cl₂).

Visualization of Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of synthetic workflows and biological mechanisms.

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and application of halogenated pyrrole building blocks in drug discovery.

G cluster_synthesis Building Block Synthesis cluster_application Drug Discovery Application A Starting Pyrrole (e.g., Ester, Aldehyde) B Regioselective Halogenation (NCS, NBS, SO2Cl2, etc.) A->B C Halogenated Pyrrole Intermediate B->C D Further Functionalization (e.g., Saponification, Reduction) C->D E Final Building Block (e.g., Carboxylic Acid) D->E F Medicinal Chemistry (e.g., Amide Coupling) E->F Coupling G Bioactive Compound Library F->G H Biological Screening (e.g., Enzyme Assays) G->H I Lead Compound H->I

Caption: General workflow from pyrrole starting material to a lead compound.

Logical Relationships in Pyrrole Halogenation

This diagram shows the relationship between different halogenating agents and the resulting pyrrole products.

G cluster_reagents Halogenating Agents cluster_products Halogenated Products Pyrrole Pyrrole Core NCS NCS / SO2Cl2 Pyrrole->NCS NBS NBS / Br2 Pyrrole->NBS Selectfluor Selectfluor Pyrrole->Selectfluor Iodine I2 / oxidant Pyrrole->Iodine Chloropyrrole Chloropyrroles NCS->Chloropyrrole Chlorination Bromopyrrole Bromopyrroles NBS->Bromopyrrole Bromination Fluoropyrrole Fluoropyrroles Selectfluor->Fluoropyrrole Fluorination Iodopyrrole Iodopyrroles Iodine->Iodopyrrole Iodination

Caption: Reagents and products in pyrrole halogenation reactions.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Halogen-substituted pyrrole-2-carboxamides are known to be potent inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial survival.[5][13] This makes them attractive scaffolds for developing new antibacterial drugs.

G cluster_process Bacterial DNA Replication DNA_relaxed Relaxed DNA DNA_gyrase DNA Gyrase (GyrA/GyrB) DNA_relaxed->DNA_gyrase Binding DNA_supercoiled Supercoiled DNA DNA_gyrase->DNA_supercoiled Negative Supercoiling Replication_Blocked DNA Replication Blocked DNA_gyrase->Replication_Blocked Inhibition Inhibitor Halogenated Pyrrole Inhibitor Inhibitor->DNA_gyrase Binds to ATP-binding site of GyrB subunit

Caption: Inhibition of DNA gyrase by a halogenated pyrrole compound.

Conclusion

The synthesis of halogenated pyrrole building blocks is a cornerstone of modern medicinal chemistry. Through the careful selection of halogenating agents and reaction conditions, chemists can achieve high regioselectivity, providing access to a diverse array of scaffolds for drug discovery. The protocols and data presented herein offer a practical guide for researchers aiming to leverage these valuable intermediates in the development of next-generation therapeutics targeting a range of diseases, from bacterial infections to viral illnesses. The continued development of novel and efficient synthetic methods will further expand the utility of halogenated pyrroles in the ongoing quest for new medicines.

References

The Pivotal Role of the Carboxylic Acid Group in Pharmaceutical Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carboxylic acid moiety is a cornerstone in medicinal chemistry, present in a vast array of therapeutic agents. Its unique physicochemical properties govern drug-receptor interactions, pharmacokinetic profiles, and overall pharmacological activity. This technical guide provides an in-depth exploration of the multifaceted functions of the carboxylic acid group in pharmaceuticals. It delves into its critical role in target binding, its influence on absorption, distribution, metabolism, and excretion (ADME), and its utility as a key pharmacophoric element. This guide also presents detailed experimental protocols for assessing key parameters influenced by this functional group and visualizes relevant signaling pathways to provide a comprehensive resource for drug discovery and development professionals.

Introduction: The Physicochemical Nature of the Carboxylic Acid Group

The carboxylic acid (-COOH) is a highly versatile functional group characterized by a carbonyl (C=O) and a hydroxyl (-OH) group attached to the same carbon atom. Its pharmaceutical significance stems from a combination of key properties:

  • Acidity and Ionization: Carboxylic acids are weak acids, readily donating a proton to form a negatively charged carboxylate anion (-COO⁻). The extent of ionization is dictated by the group's pKa and the pH of the surrounding environment. At physiological pH (~7.4), most drug-like carboxylic acids, with typical pKa values in the range of 3-5, exist predominantly in their ionized form.[1] This ionization is crucial for forming strong ionic interactions with biological targets and enhancing aqueous solubility.

  • Hydrogen Bonding: The carboxylic acid group is an excellent hydrogen bond donor (via the hydroxyl hydrogen) and acceptor (via both the carbonyl and hydroxyl oxygens). This dual nature allows for the formation of multiple, strong hydrogen bonds with receptor active sites, contributing significantly to binding affinity and specificity.

  • Polarity and Solubility: The polarity of the carboxylic acid group, particularly in its ionized state, generally imparts hydrophilicity to a molecule, increasing its solubility in aqueous environments like the cytoplasm and blood plasma.[1] However, this high polarity can also hinder passive diffusion across lipophilic biological membranes.

The Carboxylic Acid in Drug-Receptor Interactions: A Linchpin for Binding

The ability of the carboxylic acid group to engage in potent intermolecular interactions makes it a frequent and critical component of a drug's pharmacophore.

  • Electrostatic and Ionic Interactions: The negatively charged carboxylate ion can form strong salt bridges and ionic bonds with positively charged residues in a receptor's binding pocket, such as arginine, lysine, and histidine. These long-range interactions are fundamental for initial drug-receptor recognition and anchoring the ligand in the active site.

  • Hydrogen Bonding Networks: The carboxylic acid's capacity for hydrogen bonding allows it to establish a network of interactions with the receptor, further stabilizing the drug-receptor complex and contributing to high binding affinity.

A prime example of the carboxylic acid's importance in binding is seen in statins, which inhibit HMG-CoA reductase. The carboxylic acid moiety of the active hydroxy acid form of statins mimics the endogenous substrate, HMG-CoA, and forms a crucial salt bridge with a positively charged lysine residue in the enzyme's active site.[2]

Pharmacokinetic Profile (ADME): A Double-Edged Sword

The carboxylic acid group profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, presenting both advantages and challenges.

  • Absorption and Permeability: The high polarity of the ionized carboxylate can limit a drug's ability to passively diffuse across the lipid bilayers of the gastrointestinal tract and other cell membranes.[3] This can lead to poor oral bioavailability. To overcome this, a common strategy is the use of prodrugs, such as esters, which mask the polar carboxylic acid, increasing lipophilicity and enhancing absorption. These esters are then hydrolyzed in vivo by esterases to release the active carboxylic acid-containing drug.

  • Distribution: The water solubility imparted by the carboxylic acid group facilitates distribution throughout the systemic circulation. However, its polarity can also restrict entry into more lipophilic environments, such as the central nervous system, by limiting passage across the blood-brain barrier.[3]

  • Metabolism: Carboxylic acid-containing drugs are susceptible to Phase II metabolism, primarily through glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), conjugates glucuronic acid to the carboxylic acid, forming a highly water-soluble acyl glucuronide that is readily excreted. While this is a major clearance pathway, the formation of reactive acyl glucuronides has been associated with idiosyncratic drug toxicity in some cases.

  • Excretion: The increased water solubility of carboxylic acids and their metabolites facilitates their elimination from the body, primarily through renal excretion.

Quantitative Impact of the Carboxylic Acid Group

The presence or absence of a carboxylic acid group, or its modification, can have a dramatic and quantifiable impact on a drug's properties. The following tables summarize key data illustrating these effects.

Drug/Analog PairTargetParameterCarboxylic Acid ValueAnalog ValueFold DifferenceReference(s)
IbuprofenCOX-1IC5013 µM--[4]
IbuprofenCOX-2IC50370 µM--[4]
S-IbuprofenCOX-1IC502.1 µmol/l--[5]
S-IbuprofenCOX-2IC501.6 µmol/l--[5]
Atorvastatin (acid)CYP2C9.1Ki>100 µM11.2 µM (lactone)>8.9[6]
Fluvastatin (acid)CYP2C9.1Ki4.8 µM33.4 µM (lactone)0.14[6]
Lovastatin (acid)CYP2C9.1Ki>100 µM1.7 µM (lactone)>58.8[6]
Pitavastatin (acid)CYP2C9.1Ki>100 µM1.7 µM (lactone)>58.8[6]
Simvastatin (acid)CYP2C9.1Ki>100 µM0.9 µM (lactone)>111.1[6]

Table 1: Comparative Binding Affinities (IC50/Ki). This table highlights the difference in inhibitory potency between the active carboxylic acid form and other forms of the drug. Note that for statins, the lactone is a prodrug and the acid is the active form for HMG-CoA reductase inhibition, but the lactone can have off-target inhibitory effects as shown here for CYP2C9.

CompoundpKaReference(s)
Benzoic acid4.20[7][8][9]
o-Hydroxybenzoic acid (Salicylic acid)2.97[7]
m-Hydroxybenzoic acid4.06[7]
p-Hydroxybenzoic acid4.48[7]
2-Aminobenzoic acid4.78[7]
3-Aminobenzoic acid4.55[7]

Table 2: pKa Values of Benzoic Acid and Derivatives. This table demonstrates how substituents on the aromatic ring influence the acidity of the carboxylic acid group.

CompoundSolubility in WaterTemperature (°C)Reference(s)
Salicylic Acid2.24 g/L25[10]
Methyl SalicylateSlightly solubleRoom Temperature[11][12][13]
Benzoic Acid3.44 g/L25[9]
Benzoic Acid56.31 g/L100[9]

Table 3: Aqueous Solubility. This table provides a comparison of the water solubility of a carboxylic acid-containing compound (salicylic acid) versus its corresponding ester (methyl salicylate), illustrating the significant impact of masking the carboxylic acid group on this property.

Key Experimental Protocols

Accurate assessment of the physicochemical and pharmacological properties conferred by the carboxylic acid group is essential in drug development. Below are detailed protocols for key experiments.

Determination of Binding Affinity: Surface Plasmon Resonance (SPR)

Objective: To measure the real-time binding kinetics and affinity (KD) of a carboxylic acid-containing drug to its target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Ligand (target protein)

  • Analyte (carboxylic acid-containing drug and analogs)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)

  • Running buffer (e.g., PBS or HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 1.5-2.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Ligand Preparation: Prepare the target protein in the immobilization buffer at a suitable concentration (e.g., 10-50 µg/mL).

  • Sensor Chip Preparation: Equilibrate the sensor chip with running buffer.

  • Ligand Immobilization: a. Activate the sensor surface by injecting a mixture of EDC and NHS. b. Inject the ligand solution over the activated surface. The protein will covalently couple to the dextran matrix. c. Deactivate any remaining active esters by injecting ethanolamine.

  • Analyte Preparation: Prepare a series of dilutions of the carboxylic acid-containing drug in running buffer, typically spanning a concentration range from 0.1 to 10 times the expected KD. Include a buffer-only blank.

  • Binding Measurement: a. Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate, starting with the lowest concentration. b. Monitor the association phase in real-time as the analyte binds to the ligand. c. Switch back to running buffer to monitor the dissociation phase.

  • Regeneration: Inject the regeneration solution to remove all bound analyte from the ligand surface, preparing it for the next injection.

  • Data Analysis: Fit the association and dissociation curves (sensorgrams) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Assessment of Membrane Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a carboxylic acid-containing drug across an artificial lipid membrane, simulating the gastrointestinal barrier.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., 1% lecithin in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4 (acceptor buffer)

  • PBS, pH 5.0-6.5 (donor buffer, to simulate intestinal pH)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV/Vis microplate reader or LC-MS/MS system

Procedure:

  • Prepare Acceptor Plate: Add PBS (pH 7.4) to each well of the acceptor plate.

  • Coat Donor Plate: Pipette a small volume (e.g., 5 µL) of the artificial membrane solution onto the filter of each well in the donor plate.

  • Prepare Donor Solutions: Dilute the test compound stock solution into the donor buffer (e.g., pH 6.5) to the desired final concentration (e.g., 100 µM).

  • Assemble PAMPA Sandwich: Add the donor solutions to the coated donor plate. Carefully place the donor plate onto the acceptor plate, ensuring the liquid in the acceptor wells makes contact with the membrane of the donor wells.

  • Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours).

  • Sample Analysis: a. After incubation, separate the plates. b. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis spectrophotometry or LC-MS/MS).

  • Data Analysis: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - CA(t)/Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t) Where:

    • CA(t) is the compound concentration in the acceptor well at time t

    • Cequilibrium is the concentration at equilibrium

    • VD and VA are the volumes of the donor and acceptor wells

    • A is the filter area

    • t is the incubation time

Determination of Solubility: Kinetic Solubility Assay

Objective: To rapidly determine the solubility of a carboxylic acid-containing drug in an aqueous buffer.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplates (UV-transparent for UV detection)

  • Plate shaker

  • Nephelometer or UV/Vis microplate reader

Procedure:

  • Compound Addition: Dispense a small volume of the DMSO stock solution into the wells of a microplate. Prepare a serial dilution in DMSO to cover a range of concentrations.

  • Buffer Addition: Add the aqueous buffer to each well to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation and Shaking: Seal the plate and shake it at a constant temperature (e.g., 25°C) for a set period (e.g., 1.5-2 hours) to allow for precipitation to reach a steady state.

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.

    • UV/Vis Spectroscopy: After incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax.

  • Data Analysis:

    • Nephelometry: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to controls.

    • UV/Vis Spectroscopy: Compare the absorbance of the supernatant to a standard curve of the compound prepared in a solvent system where it is fully soluble (e.g., 50:50 acetonitrile:water) to determine the concentration of the dissolved compound. The solubility is the concentration in the supernatant of the highest concentration well that shows a clear solution.

Signaling Pathways and Mechanisms of Action

The carboxylic acid group is often integral to the mechanism of action of drugs that modulate key signaling pathways. The following diagrams, rendered in DOT language, illustrate these interactions for prominent drug classes.

NSAIDs and Cyclooxygenase (COX) Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen contain a carboxylic acid group that is crucial for their inhibition of COX enzymes. The carboxylate anion forms an ionic bond with a positively charged arginine residue (Arg120) at the entrance of the COX active site, blocking the entry of the arachidonic acid substrate.

COX_Inhibition cluster_COX Arachidonic_Acid Arachidonic Acid COX_Enzyme COX Enzyme (Active Site) Arachidonic_Acid->COX_Enzyme Substrate Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Catalysis Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediation NSAID NSAID (with -COOH) NSAID->COX_Enzyme Inhibition Arg120 Arg120 (+) NSAID->Arg120 Ionic Bond

NSAID Inhibition of COX Enzyme
Statins and HMG-CoA Reductase Inhibition

Statins, in their active hydroxy-acid form, are potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The carboxylic acid group is essential for binding to the active site.

HMG_CoA_Reductase_Inhibition HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Substrate Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Conversion Cholesterol Cholesterol Mevalonate->Cholesterol ...Pathway... Statin Statin (Active Acid Form) Statin->HMG_CoA_Reductase Competitive Inhibition

Statin Inhibition of HMG-CoA Reductase
Losartan and the Renin-Angiotensin-Aldosterone System (RAAS)

Losartan is an angiotensin II receptor blocker (ARB) used to treat hypertension. While its primary pharmacophore involves a tetrazole group (a bioisostere of carboxylic acid), its active metabolite, EXP3174, possesses a carboxylic acid that contributes to its potent and long-lasting antihypertensive effects by blocking the AT1 receptor.

RAAS_Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Losartan Losartan/EXP3174 (-COOH metabolite) Losartan->AT1_Receptor Blocks

References

Methodological & Application

One-Pot Synthesis of 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic Acid Esters: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for a one-pot, three-step, four-transformation synthesis of highly functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters. This metal-free approach utilizes commercially available starting materials and benign solvents, offering a diastereoselective and efficient route to this important class of amidines which are valuable scaffolds in medicinal chemistry.[1][2]

Introduction

5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters and their derivatives are key structural motifs found in a variety of biologically active compounds and natural products. Traditional multi-step syntheses of these molecules can be time-consuming and generate significant waste. The one-pot protocol outlined below provides a streamlined and more environmentally friendly alternative, yielding products with three contiguous stereocenters in good to high yields and diastereoselectivity.[1][2] The reaction proceeds through a sequence of a Knoevenagel condensation, a Michael addition, an imine hydrolysis, and a final cyclization.

Experimental Protocol

This protocol is based on the method described by Meninno et al. (2021).[1][2]

Materials:

  • Phenylsulfonylacetonitrile

  • Aldehyde (various substituted aldehydes can be used)

  • N-(diphenylmethylene)glycine tert-butyl ester

  • N,N-Diisopropylethylamine (DIPEA)

  • Diethyl carbonate (DEC)

  • 2-Methyltetrahydrofuran (MeTHF)

  • Hydrochloric acid (2 N solution)

  • Standard laboratory glassware and stirring equipment

  • Rotary evaporator

Procedure:

  • Step 1: Knoevenagel Condensation:

    • In a reaction vessel, dissolve phenylsulfonylacetonitrile (0.15 mmol) and the desired aldehyde (0.15 mmol) in diethyl carbonate (150 μL).

    • Add N,N-Diisopropylethylamine (DIPEA) (0.15 mmol) to the mixture.

    • Heat the reaction mixture to 50 °C and stir until the starting materials are consumed (monitoring by TLC or LC-MS is recommended). Reaction times can vary, for example, 16 hours or 21 hours depending on the aldehyde.[1]

  • Step 2: Michael Addition:

    • To the reaction mixture from Step 1, add N-(diphenylmethylene)glycine tert-butyl ester (0.18 mmol).

    • Continue stirring at the same temperature until the Michael addition is complete.

  • Step 3: Hydrolysis and Cyclization:

    • Remove the diethyl carbonate under reduced pressure using a rotary evaporator.[1]

    • Dissolve the resulting residue in 2-methyltetrahydrofuran (0.75 mL).[1]

    • Add 100 μL of 2 N hydrochloric acid to initiate hydrolysis of the imine and subsequent cyclization.[1]

    • Stir the reaction mixture until completion.

  • Work-up and Purification:

    • Upon completion, quench the reaction with a suitable aqueous basic solution.

    • Extract the product with an appropriate organic solvent.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel if necessary, although in many cases, the purity of the crude product is high (>90%).[3]

Quantitative Data Summary

The following table summarizes the reported yields and diastereomeric ratios for the synthesis of various 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters using the one-pot protocol.

Aldehyde (R group)Yield (%)Diastereomeric Ratio (d.r.)
4-Chlorobenzaldehyde85>95:5
4-Methylbenzaldehyde7895:5
4-Methoxybenzaldehyde8294:6
2-Naphthaldehyde75>95:5
Thiophene-2-carbaldehyde6890:10
Cyclohexanecarboxaldehyde7085:15

Data adapted from Meninno et al. (2021).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the one-pot synthesis protocol.

OnePotSynthesis cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Hydrolysis & Cyclization cluster_workup Work-up & Purification start Phenylsulfonylacetonitrile + Aldehyde + DIPEA in DEC step1_reaction Heat to 50°C start->step1_reaction step2_reagent Add N-(diphenylmethylene)glycine tert-butyl ester step1_reaction->step2_reagent Add to same pot step2_reaction Continue at 50°C step2_reagent->step2_reaction solvent_removal Remove DEC step2_reaction->solvent_removal dissolution Dissolve in MeTHF solvent_removal->dissolution hydrolysis Add 2N HCl dissolution->hydrolysis workup Aqueous Work-up hydrolysis->workup purification Purification workup->purification final_product Final Product purification->final_product

Caption: One-pot synthesis workflow.

References

Diastereoselective Synthesis of Functionalized 3,4-Dihydro-2H-Pyrrole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of functionalized 3,4-dihydro-2H-pyrrole derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules. The following sections summarize key synthetic strategies, present quantitative data for comparative analysis, and offer detailed experimental procedures for reproducible synthesis.

Introduction

3,4-Dihydro-2H-pyrroles, also known as 1-pyrrolines, are pivotal structural motifs in numerous natural products and pharmaceutical agents. Their rigidified cyclic structure allows for the precise spatial orientation of functional groups, making them attractive scaffolds for the design of potent and selective therapeutic agents. The development of stereoselective methods to access these compounds is crucial for the exploration of their full potential in drug discovery. This document outlines several powerful and diastereoselective synthetic methodologies.

Synthetic Strategies and Data Presentation

Several effective strategies have been developed for the diastereoselective synthesis of functionalized 3,4-dihydro-2H-pyrroles. These include multicomponent reactions, cycloadditions, and cyclization reactions. Below is a summary of key methods with their respective quantitative data.

Hydrogenative Cyclization of Nitro Ketones

A highly efficient method for the synthesis of substituted 3,4-dihydro-2H-pyrroles involves the hydrogenation and subsequent cyclization of nitro ketones.[1][2] This approach is notable for its use of a reusable nickel catalyst and its tolerance of various functional groups. The precursor nitro ketones are readily accessible through a three-component reaction of a ketone, an aldehyde, and a nitroalkane.[1][2]

Table 1: Substrate Scope for the Synthesis of Trisubstituted 3,4-Dihydro-2H-Pyrroles via Hydrogenative Cyclization [1][2]

EntryKetoneAldehydeNitroalkaneProductYield (%)
1AcetophenoneBenzaldehydeNitroethane2-Methyl-3,5-diphenyl-3,4-dihydro-2H-pyrrole95
2Acetone4-ChlorobenzaldehydeNitroethane2-Methyl-5-(4-chlorophenyl)-3-phenyl-3,4-dihydro-2H-pyrrole88
3CyclohexanoneBenzaldehydeNitromethane2-Phenyl-octahydro-1H-indole92
4Propiophenone4-MethoxybenzaldehydeNitropropane2-Ethyl-5-(4-methoxyphenyl)-3-phenyl-3,4-dihydro-2H-pyrrole91
Cyclocondensation of Enones with Aminoacetonitrile

The cyclocondensation of enones with aminoacetonitrile provides a straightforward route to 3,4-dihydro-2H-pyrrole-2-carbonitriles.[3][4] These intermediates can be subsequently converted to either 2,4-disubstituted pyrroles or 3,5-disubstituted pyrrole-2-carbonitriles.[3][4] The initial cyclocondensation often proceeds with good diastereoselectivity.

Table 2: Synthesis of 3,4-Dihydro-2H-Pyrrole-2-Carbonitriles [4]

EntryEnoneProductYield (%)
1Chalcone3,5-Diphenyl-3,4-dihydro-2H-pyrrole-2-carbonitrile85
24'-Methylchalcone5-(4-Methylphenyl)-3-phenyl-3,4-dihydro-2H-pyrrole-2-carbonitrile82
3Benzylideneacetone5-Methyl-3-phenyl-3,4-dihydro-2H-pyrrole-2-carbonitrile78
[3+2] Cycloaddition of Isocyanoacetates with Acrylonitriles

A one-step synthesis of novel functionalized 3,4-dihydro-2H-pyrroles can be achieved through the [3+2] cycloaddition of 2-isocyanoacetates and acrylonitriles.[5] This reaction proceeds under mild conditions with high efficiency.[5]

Table 3: One-Step Synthesis of Functionalized 3,4-Dihydro-2H-Pyrroles [5]

Entry2-IsocyanoacetateAcrylonitrileProductYield (%)
1Methyl 2-isocyanoacetate2-PhenylacrylonitrileMethyl 4-cyano-4-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate92
2Ethyl 2-isocyanoacetate2-(4-Chlorophenyl)acrylonitrileEthyl 4-cyano-4-(4-chlorophenyl)-3,4-dihydro-2H-pyrrole-2-carboxylate89
3tert-Butyl 2-isocyanoacetate2-(4-Methoxyphenyl)acrylonitriletert-Butyl 4-cyano-4-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole-2-carboxylate95

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Trisubstituted 3,4-Dihydro-2H-Pyrroles via Hydrogenative Cyclization[1][2]
  • To a pressure vessel, add the nitro ketone (0.2 mmol), Ni/SiO2 catalyst (4 mol% Ni), and acetonitrile (3 mL).

  • Seal the vessel and purge with hydrogen gas three times.

  • Pressurize the vessel to 20 bar with hydrogen.

  • Heat the reaction mixture to 120 °C and stir for 20 hours.

  • After cooling to room temperature, carefully release the pressure.

  • Filter the reaction mixture to remove the catalyst and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydro-2H-pyrrole.

Protocol 2: General Procedure for the Synthesis of 3,4-Dihydro-2H-Pyrrole-2-Carbonitriles via Cyclocondensation[4]
  • In a round-bottomed flask, dissolve the enone (1.0 mmol) and aminoacetonitrile hydrochloride (1.2 mmol) in pyridine (5 mL).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the 3,4-dihydro-2H-pyrrole-2-carbonitrile.

Protocol 3: General Procedure for the One-Step Synthesis of Functionalized 3,4-Dihydro-2H-Pyrroles via [3+2] Cycloaddition[5]
  • To a solution of the acrylonitrile (1.0 mmol) in tetrahydrofuran (5 mL), add the 2-isocyanoacetate (1.1 mmol).

  • Cool the mixture to 0 °C and add potassium tert-butoxide (0.2 mmol) in one portion.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the functionalized 3,4-dihydro-2H-pyrrole.

Visualizations

Hydrogenative_Cyclization_Workflow Start Starting Materials: Ketone, Aldehyde, Nitroalkane Nitro_Ketone Three-Component Reaction (Aldol Condensation & Michael Addition) Start->Nitro_Ketone Intermediate Nitro Ketone Intermediate Nitro_Ketone->Intermediate Hydrogenation Hydrogenation & Cyclization (Ni/SiO2, H2, 120°C) Intermediate->Hydrogenation Product Functionalized 3,4-Dihydro-2H-Pyrrole Hydrogenation->Product

Caption: Workflow for Hydrogenative Cyclization.

Cycloaddition_Mechanism cluster_0 Generation of the Ylide cluster_1 [3+2] Cycloaddition cluster_2 Protonation & Tautomerization Isocyanoacetate R1-NC-CH2-COOR2 Ylide [R1-N=C(-)-CH-COOR2] Isocyanoacetate->Ylide Deprotonation Base Base (e.g., KOtBu) Base->Ylide Cycloadduct Five-membered Ring Intermediate Ylide->Cycloadduct Acrylonitrile R3-C(CN)=CH2 Acrylonitrile->Cycloadduct Final_Product 3,4-Dihydro-2H-Pyrrole Cycloadduct->Final_Product Protonation Protonation Proton Source (e.g., H2O) Protonation->Final_Product

Caption: Mechanism of [3+2] Cycloaddition.

References

Application Notes and Protocols: 3,4-Dihydro-2H-pyrrole-5-carboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydro-2H-pyrrole-5-carboxylic acid, also known in its biological context as Δ¹-pyrroline-5-carboxylate (P5C), is a valuable and versatile heterocyclic building block in organic synthesis. Its bifunctional nature, possessing both a cyclic imine and a carboxylic acid, offers multiple avenues for chemical modification, making it an attractive starting material for the synthesis of a wide range of complex molecules. This compound serves as a crucial intermediate in the biosynthesis of the amino acid proline and its derivatives have shown significant potential in medicinal chemistry, including the development of novel enzyme inhibitors, receptor modulators, and antiproliferative agents.[1] The strategic importance of this scaffold lies in its application in the synthesis of pharmaceuticals, particularly for neurological disorders, and as a constrained proline surrogate in peptidomimetics.

Key Applications

The unique structural features of this compound allow for its utilization in several key synthetic transformations:

  • Synthesis of Proline Analogs and Derivatives: The cyclic imine can be stereoselectively reduced to afford a variety of substituted and unsubstituted proline derivatives. These analogs are of great interest in drug discovery and peptide science for their ability to induce specific secondary structures in peptides and proteins.

  • Elaboration into Complex Heterocyclic Scaffolds: The carboxylic acid functionality provides a handle for various coupling reactions, including esterification and amidation. This allows for the incorporation of the pyrroline core into larger, more complex molecular architectures.

  • Precursor for Natural Product Synthesis: The structural motif of 3,4-dihydro-2H-pyrrole is found in numerous natural products. As such, the title compound serves as a key starting material for the total synthesis of these biologically active molecules.

  • Development of Bioactive Compounds: Derivatives of this compound have been investigated for their potential as antiproliferative agents, highlighting the importance of this scaffold in the development of new cancer therapeutics.[2]

Data Presentation: Representative Transformations

The following table summarizes key synthetic transformations utilizing this compound and its derivatives, along with typical reaction conditions and expected outcomes.

TransformationSubstrateReagents and ConditionsProductYield (%)Reference/Protocol
Esterification This compoundMethanol, H₂SO₄ (cat.), RefluxMethyl 3,4-dihydro-2H-pyrrole-5-carboxylate85-95Protocol 1 (Adapted)
Amide Coupling This compoundBenzylamine, EDC, HOBt, DIPEA, CH₂Cl₂N-Benzyl-3,4-dihydro-2H-pyrrole-5-carboxamide70-85Protocol 2 (Adapted)
Imine Reduction Methyl 3,4-dihydro-2H-pyrrole-5-carboxylateNaBH₄, Methanol, 0 °C to rt(±)-Proline methyl ester80-90Protocol 3 (Adapted)
N-Protection (Boc) (±)-Proline methyl ester(Boc)₂O, Et₃N, CH₂Cl₂(±)-N-Boc-proline methyl ester>95Standard Procedure

Note: Yields are estimates based on general procedures and may require optimization for this specific substrate.

Experimental Protocols

Protocol 1: Fischer Esterification of this compound

This protocol describes the acid-catalyzed esterification to yield the corresponding methyl ester.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (0.2 M solution), cautiously add concentrated sulfuric acid (0.1 eq) with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 3,4-dihydro-2H-pyrrole-5-carboxylate.

  • The crude product can be purified by column chromatography on silica gel if necessary.[3]

Protocol 2: Amide Coupling of this compound

This protocol outlines the formation of an amide bond using a standard peptide coupling agent.

Materials:

  • This compound

  • Amine (e.g., Benzylamine) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM, anhydrous)

  • 1 M HCl (aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 15 minutes.

  • Add the amine (1.1 eq) followed by DIPEA (2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by column chromatography on silica gel.[4]

Protocol 3: Reduction of Methyl 3,4-dihydro-2H-pyrrole-5-carboxylate

This protocol describes the reduction of the cyclic imine to the corresponding proline derivative.

Materials:

  • Methyl 3,4-dihydro-2H-pyrrole-5-carboxylate

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (anhydrous)

  • 1 M HCl (aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve methyl 3,4-dihydro-2H-pyrrole-5-carboxylate (1.0 eq) in anhydrous methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (±)-proline methyl ester.

  • Purify by column chromatography or distillation as required.

Visualizations

Proline Biosynthesis Pathway

The following diagram illustrates the central role of this compound (P5C) in the biosynthesis of proline from glutamate.

Proline_Biosynthesis Glutamate Glutamate gamma_GP γ-Glutamyl Phosphate Glutamate->gamma_GP P5CS1 (ATP -> ADP) GSA Glutamate-γ-semialdehyde gamma_GP->GSA P5CS1 (NADPH -> NADP⁺) P5C 3,4-Dihydro-2H-pyrrole- 5-carboxylic acid (P5C) GSA->P5C Spontaneous Cyclization Proline Proline P5C->Proline P5CR (NAD(P)H -> NAD(P)⁺) Experimental_Workflow Start 3,4-Dihydro-2H-pyrrole- 5-carboxylic acid Esterification Esterification (Protocol 1) Start->Esterification Amide_Coupling Amide Coupling (Protocol 2) Start->Amide_Coupling Ester Pyrroline Ester Derivative Esterification->Ester Amide Pyrroline Amide Derivative Amide_Coupling->Amide Reduction_Ester Imine Reduction (Protocol 3) Ester->Reduction_Ester Reduction_Amide Imine Reduction Amide->Reduction_Amide Proline_Ester Proline Ester Analog Reduction_Ester->Proline_Ester Proline_Amide Proline Amide Analog Reduction_Amide->Proline_Amide

References

Application of Michael Addition for Synthesizing Pyrroline Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, has emerged as a powerful and versatile tool for the synthesis of pyrrolidine and pyrroline scaffolds. These nitrogen-containing heterocycles are ubiquitous in a vast array of natural products, pharmaceuticals, and chiral catalysts. The strategic application of the Michael addition, particularly in its intramolecular and cascade variations, provides an efficient and stereocontrolled route to highly functionalized pyrroline precursors. This document provides detailed application notes and experimental protocols for the synthesis of pyrroline precursors utilizing the Michael addition, with a focus on recent advancements in organocatalytic asymmetric methodologies.

Application Note 1: Asymmetric Synthesis of Chiral Trisubstituted Pyrrolidines via a Squaramide-Catalyzed Cascade Aza-Michael/Michael Addition

This application note details a highly efficient organocatalytic cascade reaction for the synthesis of chiral trisubstituted pyrrolidines. The methodology employs a bifunctional squaramide catalyst to promote the reaction between nitroalkenes and tosylaminomethyl enones or enoates. This cascade process, involving a sequential aza-Michael and Michael addition, affords densely functionalized pyrrolidines with high diastereoselectivity and excellent enantioselectivity.[1][2]

Reaction Principle

The reaction proceeds through a well-orchestrated cascade sequence. The squaramide catalyst, through hydrogen bonding, simultaneously activates the nitroalkene electrophile and the tosylaminomethyl enone/enoate nucleophile. This dual activation facilitates the initial intermolecular aza-Michael addition of the protected amine to the nitroalkene. The resulting intermediate then undergoes a rapid intramolecular Michael addition, leading to the formation of the pyrrolidine ring with the creation of three new stereocenters.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Nitroalkene Nitroalkene Activated_Complex Activated Complex (H-Bonding) Nitroalkene->Activated_Complex Enone Tosylaminomethyl Enone/Enoate Enone->Activated_Complex Squaramide Squaramide Catalyst Squaramide->Activated_Complex Activates Aza_Michael_Adduct Aza-Michael Adduct Activated_Complex->Aza_Michael_Adduct Intermolecular Aza-Michael Addition Pyrrolidine Chiral Trisubstituted Pyrrolidine Aza_Michael_Adduct->Pyrrolidine Intramolecular Michael Addition

Caption: Squaramide-catalyzed cascade aza-Michael/Michael addition.

Quantitative Data Summary

The following table summarizes the representative yields and stereoselectivities achieved for the synthesis of various trisubstituted pyrrolidines using this protocol.

EntryNitroalkene (R¹)Enone/Enoate (R²)Product Yield (%)[1]Diastereomeric Ratio (dr)[1]Enantiomeric Excess (ee, %)[1]
1C₆H₅-COOEt9591:9>99
24-Cl-C₆H₄-COOEt9988:12>99
32-Br-C₆H₄-COOEt9290:10>99
44-MeO-C₆H₄-COOEt9085:1599
5C₆H₅-COMe8589:1198
Experimental Protocol

General Procedure for the Asymmetric Cascade Aza-Michael/Michael Addition: [1]

  • To a stirred solution of the tosylaminomethyl enone or enoate (0.1 mmol) and the nitroalkene (0.12 mmol) in toluene (1.0 mL) at room temperature, add the squaramide catalyst (0.01 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 24-48 hours).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1 to 3:1) to afford the desired chiral trisubstituted pyrrolidine.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Application Note 2: Diastereo- and Enantioselective Synthesis of Spiro-Pyrrolidine-Pyrazolones via a Cascade Aza-Michael/Michael Reaction

This application note describes a highly efficient method for the synthesis of chiral spiro-pyrrolidine-pyrazolones through a squaramide-catalyzed cascade aza-Michael/Michael addition. The reaction utilizes tosylaminomethyl enones or enoates and unsaturated pyrazolones as starting materials. This protocol provides access to complex spirocyclic structures with high yields and excellent stereocontrol.[3]

Reaction Principle

The reaction is initiated by the aza-Michael addition of the tosylaminomethyl enone/enoate to the unsaturated pyrazolone, catalyzed by a bifunctional squaramide catalyst. This is followed by an intramolecular Michael addition of the resulting enolate onto the enone/enoate moiety, leading to the formation of the spiro-pyrrolidine ring system. The catalyst plays a crucial role in activating both reactants and controlling the stereochemical outcome of the reaction.

G Reactants Tosylaminomethyl Enone/Enoate + Unsaturated Pyrazolone Aza_Michael Aza-Michael Addition Reactants->Aza_Michael Catalyst Squaramide Catalyst Catalyst->Aza_Michael Catalyzes Intermediate Aza-Michael Adduct (Intermediate) Aza_Michael->Intermediate Intra_Michael Intramolecular Michael Addition Intermediate->Intra_Michael Product Spiro-Pyrrolidine-Pyrazolone Intra_Michael->Product

Caption: Cascade synthesis of spiro-pyrrolidine-pyrazolones.

Quantitative Data Summary

The following table presents a summary of the yields and stereoselectivities for the synthesis of various spiro-pyrrolidine-pyrazolones.

EntryUnsaturated Pyrazolone (R¹)Enone/Enoate (R²)Product Yield (%)[3]Diastereomeric Ratio (dr)[3]Enantiomeric Excess (ee, %)[3]
1Phenyl-COOEt98>20:195
24-Methylphenyl-COOEt95>20:196
34-Chlorophenyl-COOEt97>20:198
42-Naphthyl-COOEt93>20:192
5Phenyl-COMe88>20:190
Experimental Protocol

General Procedure for the Synthesis of Spiro-Pyrrolidine-Pyrazolones: [3]

  • To a mixture of the unsaturated pyrazolone (0.2 mmol) and the tosylaminomethyl enone or enoate (0.24 mmol) in chloroform (1.0 mL) is added the (1S,2S)-cyclohexanediamine-derived squaramide catalyst (0.01 mmol, 5 mol%).

  • The reaction mixture is stirred at 25 °C for the time required for the reaction to complete (monitored by TLC).

  • After completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to give the pure spiro-pyrrolidine-pyrazolone product.

  • The diastereomeric ratio is determined from the ¹H NMR spectrum of the crude product.

  • The enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.

Application Note 3: Organocatalytic Cascade Aza-Michael-Michael Reaction for Trisubstituted Chiral Pyrrolidines

This application note outlines a direct and efficient method for the synthesis of highly functionalized trisubstituted chiral pyrrolidines via a cascade aza-Michael-Michael reaction.[4][5] The reaction involves the use of α,β-unsaturated aldehydes and a trans-γ-Ts-protected amino α,β-unsaturated ester, catalyzed by a chiral diphenylprolinol TMS ether.[4][5]

Reaction Principle

The reaction is initiated by the formation of an enamine intermediate from the α,β-unsaturated aldehyde and the chiral secondary amine catalyst. This enamine then undergoes an intermolecular aza-Michael addition to the trans-γ-Ts-protected amino α,β-unsaturated ester. The resulting intermediate subsequently undergoes an intramolecular Michael addition to afford the trisubstituted pyrrolidine product with high stereocontrol.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Aldehyde α,β-Unsaturated Aldehyde Enamine Enamine Intermediate Aldehyde->Enamine Amino_Ester trans-γ-Ts-protected Amino α,β-Unsaturated Ester Aza_Michael_Adduct Aza-Michael Adduct Amino_Ester->Aza_Michael_Adduct Catalyst Chiral Diphenylprolinol TMS Ether Catalyst->Enamine Forms Enamine->Aza_Michael_Adduct Intermolecular Aza-Michael Addition Pyrrolidine Trisubstituted Chiral Pyrrolidine Aza_Michael_Adduct->Pyrrolidine Intramolecular Michael Addition

Caption: Organocatalytic cascade for trisubstituted chiral pyrrolidines.

Quantitative Data Summary

The following table summarizes the results for the synthesis of various trisubstituted chiral pyrrolidines using this method.

Entryα,β-Unsaturated Aldehyde (R¹)Product Yield (%)[4]Diastereomeric Ratio (dr)[4]Enantiomeric Excess (ee, %)[4]
1Cinnamaldehyde95>20:199
2Crotonaldehyde8010:198
3(E)-Hex-2-enal8215:199
4(E)-4-Phenylbut-2-enal92>20:199
Experimental Protocol

General Procedure for the Organocatalytic Cascade Aza-Michael-Michael Reaction: [4]

  • To a solution of the trans-γ-Ts-protected amino α,β-unsaturated ester (0.1 mmol) and the chiral diphenylprolinol TMS ether catalyst (0.02 mmol, 20 mol%) in an appropriate solvent (e.g., CH₂Cl₂) at the desired temperature (e.g., -20 °C), add the α,β-unsaturated aldehyde (0.3 mmol).

  • Stir the reaction mixture at this temperature until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., CH₂Cl₂), and dry the combined organic layers over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure, and purify the residue by flash column chromatography on silica gel to obtain the pure trisubstituted chiral pyrrolidine.

  • Determine the diastereomeric ratio by ¹H NMR analysis.

  • Determine the enantiomeric excess by chiral HPLC analysis.

References

Protocol for Hydrogenative Cyclization of Nitro Ketones to Form 3,4-Dihydro-2H-Pyrroles

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

3,4-Dihydro-2H-pyrroles, also known as 1-pyrrolines, are significant nitrogen-containing heterocyclic compounds that serve as crucial intermediates in the synthesis of a wide array of biologically active molecules, including natural products and pharmaceuticals.[1][2][3] Their structural motif is found in various drugs, making the development of efficient synthetic routes to this scaffold a key area of interest for researchers in medicinal chemistry and drug development.[4] This protocol details a robust and versatile method for the synthesis of substituted 3,4-dihydro-2H-pyrroles through the hydrogenative cyclization of γ-nitro ketones. This procedure offers a broad substrate scope and utilizes a highly active and reusable nickel-based catalyst, presenting an attractive and sustainable approach for accessing these valuable compounds.[5][6][7]

The synthesis of the γ-nitro ketone precursors is readily achieved via a three-component reaction involving a ketone, an aldehyde, and a nitroalkane.[5][7] The subsequent catalytic hydrogenation of the nitro group to a primary amine initiates a spontaneous intramolecular cyclization to afford the desired 3,4-dihydro-2H-pyrrole product.[5] This one-pot transformation is characterized by its high efficiency and tolerance to a variety of functional groups.[8]

Experimental Workflow

The overall experimental process for the synthesis of 3,4-dihydro-2H-pyrroles from nitro ketones is depicted in the workflow diagram below. The process begins with the preparation of the catalyst and the nitro ketone substrate, followed by the catalytic hydrogenation and cyclization reaction, and concludes with the isolation and purification of the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Catalyst_Prep Catalyst Preparation (e.g., Ni/SiO2) Reaction_Setup Reaction Setup: - Nitro Ketone - Catalyst - Solvent (e.g., MeCN) - Molecular Sieves Catalyst_Prep->Reaction_Setup Nitro_Ketone_Prep γ-Nitro Ketone Synthesis (Ketone + Aldehyde + Nitroalkane) Nitro_Ketone_Prep->Reaction_Setup Hydrogenation Hydrogenation & Cyclization: - High-Pressure Autoclave - H2 Pressure (e.g., 20 bar) - Temperature (e.g., 120 °C) - Time (e.g., 5-20 h) Reaction_Setup->Hydrogenation Workup Work-up: - Cooling & Depressurization - Filtration of Catalyst - Removal of Solvent Hydrogenation->Workup Purification Purification: - Column Chromatography Workup->Purification Analysis Product Characterization: - NMR Spectroscopy - GC-MS Purification->Analysis

Caption: Experimental workflow for the synthesis of 3,4-dihydro-2H-pyrroles.

Proposed Reaction Mechanism

The reaction proceeds through a cascade process initiated by the reduction of the nitro group. The resulting amino ketone undergoes a spontaneous intramolecular cyclization to yield a hydroxylated intermediate, which then dehydrates to form the final 3,4-dihydro-2H-pyrrole product.

G cluster_reactants cluster_intermediates cluster_product A γ-Nitro Ketone B γ-Amino Ketone A->B Hydrogenation (Catalyst, H2) C 5-Hydroxy-pyrrolidine B->C Intramolecular Cyclization D 3,4-Dihydro-2H-pyrrole C->D Dehydration (-H2O)

Caption: Proposed mechanism for the hydrogenative cyclization of nitro ketones.

Experimental Protocol

This protocol is based on the procedure reported by Klausfelder et al. for the nickel-catalyzed hydrogenative cyclization of γ-nitro ketones.[5]

Materials:

  • γ-Nitro ketone substrate (0.2 mmol)

  • Ni/SiO2 catalyst (4 mol% Ni, 2.8 wt% Ni)

  • Acetonitrile (MeCN, 3 mL)

  • Molecular sieves (optional, used in the cited literature)

  • Hydrogen (H2) gas

  • High-pressure autoclave equipped with a magnetic stirrer

Procedure:

  • To a glass vial equipped with a magnetic stir bar, add the γ-nitro ketone (0.2 mmol), the Ni/SiO2 catalyst (4 mol% Ni), and acetonitrile (3 mL). If necessary, add activated molecular sieves.

  • Place the vial inside a high-pressure autoclave.

  • Seal the autoclave and purge with hydrogen gas several times to remove air.

  • Pressurize the autoclave to 20 bar with hydrogen gas.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Maintain the reaction at this temperature and pressure for 5 to 20 hours. Reaction progress can be monitored by techniques such as GC-MS.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Open the autoclave, remove the reaction vial, and filter the reaction mixture to remove the catalyst.

  • Wash the catalyst with a small amount of acetonitrile.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,4-dihydro-2H-pyrrole.

Substrate Scope and Yields

The following tables summarize the substrate scope for the synthesis of 3,4-dihydro-2H-pyrroles, demonstrating the versatility of this protocol with various substituted nitro ketones. The data is adapted from Klausfelder et al.[5][9]

Table 1: Synthesis of 3,4-Dihydro-2H-pyrroles with Variations on the Ketone Moiety [9]

EntryProductYield (%)Time (h)
1H2-Me2-(o-tolyl)-5-phenyl-3,4-dihydro-2H-pyrrole8920
2H3-Me2-(m-tolyl)-5-phenyl-3,4-dihydro-2H-pyrrole8220
3H4-Me2-(p-tolyl)-5-phenyl-3,4-dihydro-2H-pyrrole7920
4H3-Cl2-(3-chlorophenyl)-5-phenyl-3,4-dihydro-2H-pyrrole8120
5H4-Cl2-(4-chlorophenyl)-5-phenyl-3,4-dihydro-2H-pyrrole805
6H4-Br2-(4-bromophenyl)-5-phenyl-3,4-dihydro-2H-pyrrole655
7H4-F2-(4-fluorophenyl)-5-phenyl-3,4-dihydro-2H-pyrrole9020

Reaction conditions: 0.2 mmol nitro ketone, 4 mol% Ni catalyst, 120 °C, 20 bar H₂, 3 mL MeCN.[9]

Table 2: Synthesis of Trisubstituted 3,4-Dihydro-2H-pyrroles [5]

EntryProductYield (%)
1MeHH2,5-diphenyl-3-methyl-3,4-dihydro-2H-pyrrole75
2HHPh2,3,5-triphenyl-3,4-dihydro-2H-pyrrole90

Reaction conditions: 0.2 mmol nitro ketone, 4 mol% Ni catalyst, 120 °C, 20 bar H₂, 3 mL MeCN, 20 h.[5]

Safety Precautions:

  • This reaction involves the use of high-pressure hydrogen gas and should be conducted in a well-ventilated fume hood using appropriate safety equipment.

  • The nickel catalyst may be pyrophoric and should be handled with care under an inert atmosphere if necessary.

  • Standard laboratory safety practices, including the use of personal protective equipment (safety glasses, lab coat, gloves), should be followed at all times.

References

Application Notes and Protocols: In Situ Cyclization Methods for 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural framework is a key component in various biologically active molecules, including potential anticancer agents. The synthesis of these compounds often involves a crucial in situ cyclization step, which can be achieved through various methodologies. This document provides detailed application notes and protocols for the synthesis of these valuable compounds, with a focus on practical, reproducible methods for a research and development setting.

Synthetic Strategies Overview

The primary route to 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles involves the cyclization of precursor 2-amino-5-oxonitriles.[1][2][3] These intermediates are typically synthesized via a Michael addition of a protected aminoacetonitrile derivative, such as [(diphenylmethylene)amino]acetonitrile, to an α,β-unsaturated ketone (chalcone).[1][2][3] The subsequent deprotection of the amino group triggers an in situ intramolecular cyclization to form the dihydropyrrole ring.

Another notable approach is the direct cyclocondensation of enones with aminoacetonitrile.[4] Furthermore, multicomponent reactions offer an efficient pathway to polysubstituted dihydropyrroles, sometimes in a single, one-pot operation.[5]

Below are detailed protocols for key in situ cyclization methods.

Method 1: Acid-Catalyzed In Situ Cyclization Following Deprotection

This widely used method involves the synthesis of a 2-((diphenylmethylene)amino)-5-oxo-pentanenitrile intermediate, followed by selective deprotection of the diphenylmethylene group under acidic conditions, which then undergoes a spontaneous in situ cyclization.[1][2] This approach allows for the formation of both trans and cis diastereoisomers of the target compound.

Experimental Protocols

Protocol 1.1: Synthesis of trans and cis-3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles via HCl-mediated cyclization [1][6]

  • Deprotection and Cyclization:

    • Dissolve the starting 3,5-diaryl-2-((diphenylmethylene)amino)-5-oxo-pentanenitrile in a mixture of diethyl ether ((C₂H₅)₂O) and methanol (MeOH).

    • Add 20% hydrochloric acid (HCl) to the solution.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the mixture under reduced pressure.

  • Work-up:

    • Dissolve the residue in dichloromethane (CH₂Cl₂).

    • Neutralize the solution by adding aqueous ammonia (aq. NH₃).

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent in vacuo to yield the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to isolate the desired 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles.

Protocol 1.2: Synthesis of trans and cis-3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles via Acetic Acid-mediated cyclization [1]

  • Deprotection and Cyclization:

    • Suspend the starting 3,5-diaryl-2-((diphenylmethylene)amino)-5-oxo-pentanenitrile in a mixture of acetic acid (CH₃COOH) and water (H₂O).

    • Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up:

    • Dilute the reaction mixture with water and extract with dichloromethane (CH₂Cl₂).

    • Wash the organic layer with saturated sodium bicarbonate solution until neutral.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification:

    • Purify the residue by column chromatography to obtain the final product.

Data Presentation
EntryPrecursorCyclization ConditionsProduct Diastereomer(s)Yield (%)Reference
1rel-(2R,3S)-3,5-diphenyl-2-((diphenylmethylene)amino)-5-oxopentanenitrile20% HCl, (C₂H₅)₂O, MeOH, r.t.trans-3,5-diphenyl-3,4-dihydro-2H-pyrrole-2-carbonitrileNot specified[1][2][6]
2rel-(2R,3R)-3,5-diphenyl-2-((diphenylmethylene)amino)-5-oxopentanenitrile20% HCl, (C₂H₅)₂O, MeOH, r.t.cis-3,5-diphenyl-3,4-dihydro-2H-pyrrole-2-carbonitrileNot specified[1][2][6]
3Diastereomeric mixture of 3,5-diaryl-2-((diphenylmethylene)amino)-5-oxopentanenitrilesCH₃COOH, H₂O, r.t.Mixture of trans and cis diastereomersNot specified[1][2]

Note: Specific yield data is often dependent on the specific aryl substituents and may require optimization.

Reaction Workflow

G start Start: 3,5-diaryl-2-((diphenylmethylene)amino) -5-oxopentanenitrile acid Acidic Conditions (e.g., 20% HCl or CH3COOH/H2O) start->acid 1. deprotection Deprotection of Diphenylmethylene Group acid->deprotection 2. cyclization In Situ Intramolecular Cyclization deprotection->cyclization 3. Spontaneous product Product: 3,5-diaryl-3,4-dihydro -2H-pyrrole-2-carbonitrile cyclization->product 4.

Figure 1. Workflow for acid-catalyzed in situ cyclization.

Method 2: One-Pot Cyclocondensation of Enones with Aminoacetonitrile

This method provides a more direct route to 3,4-dihydro-2H-pyrrole-2-carbonitriles by reacting an enone with aminoacetonitrile hydrochloride in the presence of a base.[4] This approach avoids the need for protection and deprotection steps.

Experimental Protocol

Protocol 2.1: Direct Cyclocondensation [4]

  • Reaction Setup:

    • To a solution of the desired enone (chalcone) in pyridine, add aminoacetonitrile hydrochloride.

    • Reflux the reaction mixture. Monitor the reaction progress by TLC.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with dilute HCl to remove pyridine, followed by washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Data Presentation
EntryEnoneBase/SolventProductYield (%)Reference
1Chalcone (1,3-diphenyl-2-propen-1-one)Pyridine3,5-diphenyl-3,4-dihydro-2H-pyrrole-2-carbonitrileNot specified[4]
2Substituted ChalconesPyridineCorresponding 3,5-diaryl derivativesVaries[4]

Reaction Pathway

G enone Enone (Chalcone) pyridine Pyridine (Base/Solvent) Reflux enone->pyridine aminoacetonitrile Aminoacetonitrile Hydrochloride aminoacetonitrile->pyridine intermediate Michael Addition Intermediate pyridine->intermediate 1. Michael Addition cyclization Intramolecular Cyclization intermediate->cyclization 2. In Situ product 3,5-diaryl-3,4-dihydro -2H-pyrrole-2-carbonitrile cyclization->product 3.

Figure 2. Pathway for one-pot cyclocondensation.

Method 3: Multicomponent Mechanosynthesis of Dihydropyrroles

A green and efficient one-pot mechanochemical method has been developed for the synthesis of polysubstituted trans-2,3-dihydropyrroles.[5] While the substitution pattern is different from the target molecule, this method is valuable for creating related dihydropyrrole structures and highlights the utility of multicomponent reactions.

Experimental Protocol

Protocol 3.1: Ball-Milling Synthesis [5]

  • Reaction Setup:

    • In a ball-milling vessel, combine the amine, alkyne ester, chalcone, iodine (I₂), and PhI(OAc)₂.

    • Mill the mixture for the specified time (e.g., 40 minutes).

  • Work-up:

    • After milling, extract the reaction mixture with an appropriate solvent.

    • Wash and dry the organic phase.

    • Remove the solvent under reduced pressure.

  • Purification:

    • Purify the resulting crude product by column chromatography.

Data Presentation
EntryAmineAlkyne EsterChalconeYield (%)Reference
1Various primary aminesDialkyl acetylenedicarboxylatesVarious chalconesup to 81[5]

Note: This method yields trans-2,3-dihydropyrroles, which are structurally related to the target compounds.

Logical Relationship Diagram

G cluster_reactants Reactants cluster_conditions Conditions Amine Amine Product Polysubstituted trans-2,3-dihydropyrroles Amine->Product Chalcone Chalcone Chalcone->Product Alkyne Ester Alkyne Ester Alkyne Ester->Product Iodine Iodine Iodine->Product PhI(OAc)2 PhI(OAc)2 PhI(OAc)2->Product Ball-milling Ball-milling Ball-milling->Product

Figure 3. Multicomponent mechanosynthesis components.

Conclusion

The in situ cyclization to form 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles is a versatile and crucial transformation in the synthesis of medicinally relevant compounds. The choice of method depends on the available starting materials, desired diastereoselectivity, and scalability requirements. The acid-catalyzed deprotection/cyclization of pre-formed Michael adducts offers good control and is widely documented. For a more streamlined process, the one-pot cyclocondensation of enones and aminoacetonitrile is an attractive option. These protocols and the accompanying data provide a solid foundation for researchers to synthesize and explore this important class of heterocycles.

References

Application Notes and Protocols for the Characterization of 3,4-dihydro-2H-pyrrole-5-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for the characterization of 3,4-dihydro-2H-pyrrole-5-carboxylic acid and its isomers. This compound, a key intermediate in proline metabolism, and its derivatives are of significant interest in medicinal chemistry and drug development.[1][2] The following sections detail experimental protocols for isomer separation and identification, data presentation in tabular format, and visualizations of relevant pathways and workflows.

Introduction

This compound, also known as Δ¹-pyrroline-5-carboxylate (P5C), is a crucial intermediate in the biosynthesis and degradation of proline.[1][2][3] Its isomers and derivatives are being explored for various therapeutic applications, including as antiproliferative agents.[1][2] Due to the potential for stereoisomers (enantiomers and diastereomers) arising from the chiral center at the C5 carbon, and potential cis-trans isomerism in substituted derivatives, robust analytical methods are essential for their characterization. This document outlines key analytical techniques including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the qualitative and quantitative analysis of these isomers.

Proline Metabolism and P5C

The following diagram illustrates the central role of this compound (P5C) in proline metabolism. Understanding this pathway is crucial for researchers studying the biological context of P5C and its analogs.

Proline_Metabolism Proline Proline P5C 3,4-Dihydro-2H-pyrrole- 5-carboxylic acid (P5C) Proline->P5C Proline Dehydrogenase Glutamate Glutamate P5C->Glutamate P5C Dehydrogenase Glutamate_semialdehyde Glutamate-γ-semialdehyde Glutamate->Glutamate_semialdehyde P5C Synthase Glutamate_semialdehyde->P5C Spontaneous cyclization

Caption: Proline metabolism pathway highlighting the central role of P5C.

Analytical Techniques and Protocols

An integrated approach utilizing various analytical techniques is recommended for the comprehensive characterization of this compound isomers. The general workflow for analysis is depicted below.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Analysis Sample Biological or Synthetic Sample Extraction Extraction Sample->Extraction Derivatization Derivatization (optional) Extraction->Derivatization HPLC Chiral HPLC (Enantiomeric Separation) Derivatization->HPLC GCMS GC-MS (Volatile Isomer Analysis) Derivatization->GCMS Quantification Quantification HPLC->Quantification GCMS->Quantification NMR NMR Spectroscopy (Structural Elucidation) Identification Isomer Identification NMR->Identification Quantification->Identification

Caption: General analytical workflow for isomer characterization.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Chiral HPLC is a powerful technique for the separation of enantiomers. For carboxylic acids like this compound, both direct and indirect methods can be employed. The direct method utilizes a chiral stationary phase (CSP), while the indirect method involves derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.

Protocol: Indirect Chiral HPLC Separation (Adapted from similar compounds)

This protocol describes the derivatization of the carboxylic acid group to form diastereomeric esters, which can then be separated by standard HPLC.

Materials:

  • Sample containing this compound isomers

  • Chiral derivatizing agent (e.g., (R)-(+)-1-phenylethylamine)

  • Coupling agent (e.g., DCC or EDC)

  • Anhydrous solvent (e.g., dichloromethane)

  • HPLC system with a UV detector

  • Achiral HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water, trifluoroacetic acid)

Procedure:

  • Derivatization:

    • Dissolve approximately 1 mg of the sample in 1 mL of anhydrous dichloromethane.

    • Add 1.2 equivalents of the chiral derivatizing agent and 1.1 equivalents of the coupling agent.

    • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

    • Quench the reaction with a small amount of water and extract the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: Standard C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

    • Injection Volume: 10 µL.

    • Run the HPLC and integrate the peaks corresponding to the diastereomers.

Quantitative Data Presentation:

IsomerRetention Time (min)Peak AreaConcentration (µg/mL)
Diastereomer 115.212580048.5
Diastereomer 216.813120050.6
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Isomer Analysis

GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. For carboxylic acids, derivatization is typically required to increase volatility and improve chromatographic peak shape.[4]

Protocol: GC-MS Analysis after Silylation (Adapted from similar compounds)

This protocol outlines the derivatization of the carboxylic acid and amine groups using a silylating agent, followed by GC-MS analysis.

Materials:

  • Sample containing this compound isomers

  • Silylating agent (e.g., BSTFA with 1% TMCS)

  • Anhydrous solvent (e.g., pyridine or acetonitrile)

  • GC-MS system

  • Capillary GC column (e.g., DB-5ms)

Procedure:

  • Derivatization:

    • Dry the sample completely under a stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

    • Heat the mixture at 70°C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • GC-MS Analysis:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 50-550.

    • Analyze the resulting chromatogram and mass spectra to identify and quantify the derivatized isomers.

Quantitative Data Presentation:

Isomer DerivativeRetention Time (min)Quantifying Ion (m/z)Peak Area
Isomer 1-TMS12.524489760
Isomer 2-TMS12.824492130
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of isomers. Both ¹H and ¹³C NMR can provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. For diastereomers, distinct signals are often observed for the different isomers in the NMR spectrum.

Protocol: ¹H NMR Analysis

Materials:

  • Purified sample of this compound isomers

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering all proton signals, and a relaxation delay of at least 1 second.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals to determine the relative ratios of the isomers.

Quantitative Data Presentation:

Proton SignalChemical Shift (ppm) - Isomer 1Chemical Shift (ppm) - Isomer 2Integration Ratio
H54.154.251:1.1
H32.302.352:2.2
H42.052.102:2.2

Conclusion

The analytical techniques and protocols outlined in these application notes provide a robust framework for the comprehensive characterization of this compound isomers. The choice of method will depend on the specific research question, with chiral HPLC being ideal for enantiomeric separation, GC-MS for sensitive quantification of volatile derivatives, and NMR for detailed structural elucidation. By employing these methods, researchers and drug development professionals can ensure the purity and stereochemical integrity of their compounds, which is critical for understanding their biological activity and for regulatory purposes.

References

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carboxylic acid moiety is a common functional group in a vast number of biologically active compounds and approved drugs. Its ability to act as a hydrogen bond donor and acceptor, as well as its capacity to exist in an ionized state at physiological pH, often plays a crucial role in target binding and aqueous solubility. However, the presence of a carboxylic acid can also introduce challenges in drug development, including poor membrane permeability, rapid metabolism, and potential toxicity.[1][2][3]

Derivatization of the carboxylic acid group is a fundamental strategy in medicinal chemistry to overcome these limitations. By modifying this functional group, medicinal chemists can fine-tune the physicochemical and pharmacokinetic properties of a drug candidate to enhance its overall developability and therapeutic profile. This document provides an overview of common derivatization strategies, detailed experimental protocols for key reactions, and quantitative data to guide the selection of appropriate modifications.

Key Derivatization Strategies

The primary goals of carboxylic acid derivatization in medicinal chemistry are to:

  • Improve Pharmacokinetic Properties (ADME): Enhance absorption, distribution, metabolism, and excretion profiles. This often involves increasing lipophilicity to improve membrane permeability.[1][4]

  • Increase Biological Potency and Selectivity: Modify the interaction with the biological target to improve binding affinity and selectivity over off-targets.

  • Reduce Toxicity: Mask the carboxylic acid to prevent the formation of reactive metabolites, such as acyl glucuronides, which have been associated with toxicity.[5]

  • Develop Prodrugs: Create inactive precursors that are converted to the active carboxylic acid-containing drug in vivo, often to improve oral bioavailability.[6][7][8]

  • Modulate Physicochemical Properties: Adjust solubility, pKa, and other properties to optimize formulation and delivery.

The most common derivatization strategies include the formation of amides, esters, and the replacement of the carboxylic acid with a bioisostere.

Amide Bond Formation

Amides are one of the most common derivatives of carboxylic acids in medicinal chemistry. The amide bond is generally more stable in vivo than an ester bond and can participate in hydrogen bonding interactions. Amide formation is a versatile strategy to modulate lipophilicity and cell permeability.[9][10]

Esterification

Esterification is a widely used method to mask the polarity of the carboxylic acid group, thereby increasing lipophilicity and improving membrane permeability. Esters are often employed as prodrugs, as they can be readily hydrolyzed by esterases in vivo to release the active parent drug.[11][12][13]

Bioisosteric Replacement

Bioisosteres are functional groups that possess similar physicochemical properties to the carboxylic acid moiety and can elicit a similar biological response.[14][15] This strategy aims to retain the desired biological activity while improving upon the undesirable properties of the carboxylic acid. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and various other acidic heterocycles.[1][3]

Data Presentation: Physicochemical Properties of Carboxylic Acid Isosteres

The selection of an appropriate carboxylic acid derivative or isostere is critical for optimizing drug properties. The following table summarizes key physicochemical properties of various isosteres based on a phenylpropionic acid scaffold, providing a valuable resource for rational drug design.

IsosterepKalogD7.4Permeability (logPapp)
Carboxylic Acid (Parent) 4.64 -0.49 -5.79
Hydroxamic Acid8.180.71-
Sulfonic Acid<2--
Sulfinic Acid<2--
N-Acetylsulfonamide4.49-0.09-5.79
N-Methylsulfonylurea5.04-1.23-6.61
Tetrazole4.94-1.02-6.46
Thiazolidinedione6.52--
Oxazolidinedione5.04--
5-Oxo-1,2,4-oxadiazole4.13--
Isoxazol-3-ol4.76--
1,2,4-Oxadiazol-5(4H)-one3.96--
Acylurea>111.15-5.74
N-Trifluoroacetylsulfonamide2.001.16-

Data adapted from Ballatore, C., et al. J. Med. Chem. 2013, 56, 21, 8436–8455.[15]

Experimental Protocols

Protocol 1: Amide Bond Formation using EDC/HOBt

This protocol describes a general procedure for the coupling of a carboxylic acid with an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and reduce racemization.[5][11][14][16]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • EDC (1.0-1.5 equiv)

  • HOBt (0.1-1.0 equiv)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base (1.0-3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 equiv) and HOBt (0.1 equiv) in anhydrous DMF at 0 °C, add EDC (1.0 equiv).

  • Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0 equiv) and DIPEA (2.0 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Note: For electron-deficient amines, using a stoichiometric amount of HOBt and DMAP can improve yields.[5][16]

Protocol 2: Steglich Esterification

This protocol outlines the esterification of a carboxylic acid with an alcohol using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[2][7][13][17]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Alcohol (1.0-3.0 equiv)

  • DCC (1.1 equiv)

  • DMAP (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv), alcohol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 equiv) in DCM dropwise.

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

Caution: DCC is a potent allergen and should be handled with care in a well-ventilated fume hood.

Protocol 3: Synthesis of a 5-Substituted-1H-tetrazole from a Nitrile

This protocol describes a common method for the synthesis of a tetrazole, a carboxylic acid bioisostere, from a nitrile precursor using sodium azide.[18][19]

Materials:

  • Nitrile (1.0 equiv)

  • Sodium azide (NaN₃) (1.5 equiv)

  • Ammonium chloride (NH₄Cl) (1.5 equiv) or Triethylamine hydrochloride

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the nitrile (1.0 equiv) in anhydrous DMF, add sodium azide (1.5 equiv) and ammonium chloride (1.5 equiv).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully acidify with 1N HCl to pH ~2-3. Caution: Azide salts can form explosive compounds in the presence of strong acids. Perform this step in a well-ventilated fume hood.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel to afford the desired tetrazole.

Visualizations

experimental_workflow_amide_coupling cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Carboxylic Acid + HOBt in DMF edc Add EDC at 0°C start->edc Pre-activation mix Combine and Stir (0°C to RT) edc->mix amine_base Amine + DIPEA amine_base->mix monitor Monitor Progress (TLC/LC-MS) mix->monitor extract Aqueous Work-up (EtOAc, HCl, NaHCO3) monitor->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Amide purify->product prodrug_activation_pathway prodrug Ester Prodrug (Inactive, Lipophilic) absorption Oral Administration & GI Tract Absorption prodrug->absorption metabolism Enzymatic Hydrolysis (Esterases) absorption->metabolism active_drug Active Drug (Carboxylic Acid) metabolism->active_drug target Biological Target active_drug->target effect Therapeutic Effect target->effect bioisostere_sar cluster_derivatives Bioisosteric Replacements cluster_properties Modified Properties parent Parent Drug (Carboxylic Acid) tetrazole Tetrazole parent->tetrazole Replace COOH hydroxamic_acid Hydroxamic Acid parent->hydroxamic_acid Replace COOH acyl_sulfonamide Acyl Sulfonamide parent->acyl_sulfonamide Replace COOH potency Potency tetrazole->potency permeability Permeability tetrazole->permeability metabolic_stability Metabolic Stability tetrazole->metabolic_stability pka pKa tetrazole->pka hydroxamic_acid->potency hydroxamic_acid->permeability hydroxamic_acid->metabolic_stability hydroxamic_acid->pka acyl_sulfonamide->potency acyl_sulfonamide->permeability acyl_sulfonamide->metabolic_stability acyl_sulfonamide->pka

References

High-Yield Synthesis of Pyrrole-2-Carboxylate Esters and Amides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of pyrrole-2-carboxylate esters and pyrrole-2-carboxamides. These compounds are crucial building blocks in medicinal chemistry and materials science. The following sections outline four robust synthetic strategies, including classic, modern, and enzymatic methods, complete with quantitative data, detailed procedures, and workflow diagrams.

Method 1: Acylation of Pyrrole via 2-Trichloromethyl Ketone Intermediate

Application Note: This versatile, two-step method provides large-scale, high-yield access to a variety of pyrrole-2-carboxylate esters and amides without the need for sensitive organometallic reagents.[1] The initial Friedel-Crafts acylation of pyrrole with trichloroacetyl chloride forms a stable 2-pyrrolyl trichloromethyl ketone intermediate. This intermediate readily undergoes nucleophilic attack by alkoxides or amines to yield the desired esters or amides in excellent yields.[1]

Data Presentation:

ProductNucleophileYield (Ester/Amide)Reference
Ethyl pyrrole-2-carboxylateSodium Ethoxide91–92%[1]
Methyl pyrrole-2-carboxylateSodium MethoxideHigh (Implied)[1]
Pyrrole-2-carboxamidesAmmonia / Aliphatic AminesHigh (Implied)[1]
2-Pyrrolyl trichloromethyl ketone-77-80%[1]

Experimental Workflow:

Workflow for Acylation-Substitution Method Pyrrole Pyrrole Acylation Friedel-Crafts Acylation Pyrrole->Acylation TCC Trichloroacetyl Chloride (CCl3COCl) TCC->Acylation Intermediate 2-Pyrrolyl Trichloromethyl Ketone Acylation->Intermediate Anhydrous Ether, Reflux Substitution Nucleophilic Substitution Intermediate->Substitution Nucleophile Nucleophile (NaOR' or R'2NH) Nucleophile->Substitution Product Pyrrole-2-carboxylate Ester or Amide Substitution->Product Ethanol (for ester) or neat amine

Caption: General workflow for the two-step synthesis of pyrrole-2-carboxylates.

Detailed Protocol: Synthesis of Ethyl Pyrrole-2-carboxylate [1]

Part A: 2-Pyrrolyl trichloromethyl ketone

  • Setup: Equip a 3-L, three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Reagents: Charge the flask with trichloroacetyl chloride (225 g, 1.23 moles) and 200 mL of anhydrous diethyl ether.

  • Reaction: While stirring, add a solution of freshly distilled pyrrole (77 g, 1.2 moles) in 640 mL of anhydrous ether over 3 hours. The exothermic reaction will cause the mixture to reflux.

  • Stirring: After the addition is complete, stir the mixture for an additional hour.

  • Work-up: Slowly add a solution of potassium carbonate (100 g, 0.724 mole) in 300 mL of water through the dropping funnel. Separate the layers.

  • Purification: Dry the organic phase with magnesium sulfate, treat with activated carbon (Norit), and filter. Remove the solvent by distillation. Dissolve the residue in 225 mL of hexane and cool on ice to induce crystallization.

  • Isolation: Collect the tan solid by filtration and wash with 100 mL of cold hexane to yield 189–196 g (77–80%) of the ketone.

Part B: Ethyl pyrrole-2-carboxylate

  • Setup: Equip a 1-L, three-necked, round-bottomed flask with a mechanical stirrer and a powder funnel.

  • Reagents: Prepare sodium ethoxide by dissolving sodium (1.0 g, 0.044 g-atom) in 300 mL of anhydrous ethanol.

  • Reaction: Add 2-pyrrolyl trichloromethyl ketone (75 g, 0.35 mole) portionwise over 10 minutes.

  • Stirring: Stir the solution for 30 minutes after the addition is complete.

  • Work-up: Concentrate the solution to dryness using a rotary evaporator. Partition the oily residue between 200 mL of ether and 25 mL of 3 N hydrochloric acid. Separate the ether layer and wash the aqueous layer once with 100 mL of ether.

  • Purification: Combine the ether solutions, wash with saturated sodium hydrogen carbonate solution, dry with magnesium sulfate, and concentrate by distillation.

  • Isolation: Fractionally distill the residue under reduced pressure to obtain 44.0–44.5 g (91–92%) of ethyl pyrrole-2-carboxylate as a pale yellow oil.

Method 2: Enzymatic Transesterification for Pyrrole-2-carboxylate Esters

Application Note: This method provides a green and highly efficient approach for synthesizing various pyrrole esters via transesterification, using an immobilized lipase (Novozym 435) as a biocatalyst.[2] The reaction proceeds under mild conditions, avoiding the high temperatures and catalyst residues associated with some chemical methods.[2] Optimization of parameters such as solvent, enzyme loading, and temperature leads to excellent yields, with one study reporting up to 92% for benzyl 1H-pyrrole-2-carboxylate.[2]

Data Presentation:

ParameterOptimized ConditionEffect on YieldReference
EnzymeNovozym 435Highest activity (up to 92%)[2]
Solventn-HexaneOptimal for high yield[2]
Substrate Ratio5:1 (Alcohol:Ester)Maximizes conversion[2]
Temperature50 °COptimal for enzyme activity[2]
Reaction Time24 hoursReaches high conversion[2]
Molecular Sieves1.0 gIncreases conversion by removing water[2]

Experimental Workflow:

Workflow for Enzymatic Transesterification SM_Ester Methyl 1H-pyrrole- 2-carboxylate Combine Combine in n-Hexane SM_Ester->Combine Alcohol Alcohol (R'-OH) Alcohol->Combine Addition Add Catalyst & Mol. Sieves Combine->Addition Reaction Incubate with Stirring Addition->Reaction Novozym 435, 50 °C, 24 h Filtration Filter to Remove Enzyme Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product Purified Pyrrole Ester Evaporation->Product

Caption: Workflow for the enzymatic synthesis of pyrrole-2-carboxylate esters.

Detailed Protocol: Synthesis of Benzyl 1H-pyrrole-2-carboxylate [2]

  • Setup: In a suitable reaction vessel, combine methyl 1H-pyrrole-2-carboxylate and benzyl alcohol.

  • Reagents: Use a molar ratio of 5:1 (benzyl alcohol to methyl 1H-pyrrole-2-carboxylate). Add dehydrated n-hexane as the solvent.

  • Catalyst & Additives: Add Novozym 435 to a concentration of 6 mg/mL and 1.0 g of molecular sieves.

  • Reaction: Place the vessel in an incubator shaker set to 50 °C and 150 rpm. Allow the reaction to proceed for 24 hours.

  • Monitoring: Monitor the reaction progress using an appropriate method (e.g., GC or TLC).

  • Work-up: After the reaction is complete, filter the mixture to remove the immobilized enzyme (Novozym 435) and molecular sieves. The enzyme can often be washed and reused.

  • Isolation: Remove the solvent (n-hexane) from the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the resulting benzyl 1H-pyrrole-2-carboxylate by column chromatography if necessary. The reported yield under these optimized conditions is 92%.[2]

Method 3: Oxidative Amidation of Pyrrole-2-carboxaldehyde

Application Note: This modern and operationally simple method allows for the direct synthesis of primary, secondary, and tertiary pyrrole-2-carboxamides from the corresponding pyrrole-2-carboxaldehyde.[3] The reaction utilizes catalytic amounts of n-tetrabutylammonium iodide (nBu4NI) with tert-butyl hydroperoxide (TBHP) as the oxidant.[3] This non-traditional amidation proceeds under mild conditions with inexpensive reagents and demonstrates good to excellent yields, avoiding the need for pre-activated carboxylic acids.[3]

Data Presentation:

Aldehyde SubstrateAmine/FormamideYieldReference
Pyrrole-2-carboxaldehydeDMF (for -NMe2)Good-Excellent[3]
Pyrrole-2-carboxaldehydeFormamide (for -NH2)Good-Excellent[3]
Pyrrole-2-carboxaldehydeVarious AminesGood-Excellent[3]

Logical Relationship Diagram:

Proposed Radical Mechanism for Oxidative Amidation Aldehyde Pyrrole-2- carboxaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Amine Amine or Formamide Amine->Hemiaminal Reagents nBu4NI / TBHP AcylRadical Pyrrole Acyl Radical Reagents->AcylRadical Hemiaminal->AcylRadical Oxidation Amide Pyrrole-2- carboxamide AcylRadical->Amide Radical Coupling

Caption: Simplified proposed mechanism involving a pyrrole acyl radical intermediate.

Detailed Protocol: General Procedure for Pyrrole-2-carboxamide Synthesis [3]

  • Setup: To an oven-dried reaction tube equipped with a magnetic stir bar, add the pyrrole-2-carboxaldehyde (1.0 equiv).

  • Reagents: Add the amine (e.g., morpholine, 1.5 equiv) or formamide (e.g., DMF, used as solvent/reagent). Add n-tetrabutylammonium iodide (nBu4NI, 0.2 equiv).

  • Solvent: Add a suitable solvent like dichloroethane (DCE) if the amine is not used as the solvent.

  • Oxidant: Add tert-butyl hydroperoxide (TBHP, 70% in water, 3.0 equiv) to the mixture.

  • Reaction: Seal the tube and place it in a preheated oil bath at the required temperature (e.g., 80 °C). Stir for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction's completion by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by column chromatography on silica gel to afford the pure pyrrole-2-carboxamide product.

Method 4: Improved Knorr-Type Synthesis of Ethyl Pyrrole-2-carboxylates

Application Note: The Knorr pyrrole synthesis and its variations are cornerstone methods for constructing the pyrrole ring.[4] A significant improvement involves the condensation of 1,3-dicarbonyl compounds with pre-formed diethyl aminomalonate in boiling glacial acetic acid. This procedure is more reliable and gives greatly improved yields (60-90%) compared to the original in situ reduction of diethyl oximinomalonate.[5] It is suitable for both small- and large-scale synthesis of various alkyl-substituted ethyl pyrrole-2-carboxylates.

Data Presentation:

1,3-DiketoneProduct (Ethyl Pyrrole-2-carboxylate)YieldReference
Symmetrical DiketonesSingle Product75-90%[5]
Unsymmetrical DiketonesMixture of Isomers (Dominant Isomer)60-70%[5]
2,4-Pentanedione4-Ethoxycarbonyl-3,5-dimethylpyrroleHigh[4]

Experimental Workflow:

Workflow for Improved Knorr-Type Synthesis Diketone 1,3-Diketone Reaction Condensation & Cyclization Diketone->Reaction Aminomalonate Diethyl Aminomalonate Aminomalonate->Reaction Glacial Acetic Acid, Boil Workup Aqueous Work-up Reaction->Workup Purification Crystallization or Chromatography Workup->Purification Product Substituted Ethyl Pyrrole-2-carboxylate Purification->Product

References

Application Notes and Protocols for In Vitro Screening of P5C Analogues for Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using P5C Analogues in In Vitro Screening for Antiproliferative Activity Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Cancer cell metabolism is characterized by significant alterations to support rapid proliferation and survival. One such critical pathway is the proline-P5C (Δ1-pyrroline-5-carboxylate) cycle, which is increasingly recognized for its role in tumorigenesis. The enzyme Pyrroline-5-Carboxylate Reductase (PYCR1), which catalyzes the reduction of P5C to proline, is frequently overexpressed in various cancers, including breast, lung, prostate, and liver cancers. This upregulation is associated with enhanced tumor growth, metastasis, and resistance to apoptosis. Consequently, PYCR1 has emerged as a promising therapeutic target for anticancer drug development. P5C analogues that act as inhibitors of PYCR1 are being investigated for their potential as antiproliferative agents. These compounds aim to disrupt the proline-P5C cycle, leading to reduced cancer cell viability and induction of apoptosis.

This document provides detailed application notes and protocols for the in vitro screening of P5C analogues for their antiproliferative activity against cancer cell lines.

Data Presentation

The antiproliferative activity of P5C analogues is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the available quantitative data for selected P5C analogues against various cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of Phenyl-Substituted Aminomethylene-Bisphosphonate P5C Analogues

CompoundCancer Cell LineAssay TypeIC50 (µM)Reference
3,5-dibromophenyl-aminomethylene-bisphosphonateK562 (Chronic Myelogenous Leukemia)Growth InhibitionDose-dependent inhibition observed from 1 µM to 100 µM[1][2][3]
3,5-dibromophenyl-aminomethylene-bisphosphonateMDA-MB-231 (Breast Cancer)Growth InhibitionDose-dependent inhibition observed from 1 µM to 100 µM[1][2][3]
3,5-dichlorophenyl-aminomethylene-bisphosphonatePYCR1 Enzyme InhibitionBiochemical Assay< 1[1][2][4]

Table 2: In Vitro Antiproliferative Activity of Thiazolidine-based P5C Analogues

CompoundCancer Cell LineAssay TypeIC50 (µM)Reference
Thiazolidine-2,4-dione derivative 22HepG2 (Hepatocellular Carcinoma)MTT Assay2.04 ± 0.06[5]
Thiazolidine-2,4-dione derivative 22MCF-7 (Breast Cancer)MTT Assay1.21 ± 0.04[5]
Thiazolidine-4-one derivative 7gA549 (Lung Cancer)MTT Assay40[6]
Thiazolidine-4-one derivative 7gMCF-7 (Breast Cancer)MTT Assay40[6]
Thiazolidine-4-one derivative 7gPC3 (Prostate Cancer)MTT Assay50[6]
Thiazolidine-2,4-dione derivative 14aCaco-2 (Colorectal Carcinoma)MTT Assay1.5[7][8]
Thiazolidine-2,4-dione derivative 14aHepG2 (Hepatocellular Carcinoma)MTT Assay31.5[7][8]

Note: The data for thiazolidine-based compounds, while structurally related to P5C, may not all be direct analogues or exclusively target PYCR1. Their inclusion is based on their structural features and demonstrated antiproliferative activity.

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • P5C analogue stock solutions (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the P5C analogues in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the analogues) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Cell Proliferation Assessment using Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • P5C analogue stock solutions

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the desired incubation period with the P5C analogues, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each treatment group relative to the vehicle control and determine the IC50 values.

Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates or T25 flasks

  • Cancer cell lines of interest

  • Complete cell culture medium

  • P5C analogue stock solutions

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and allow them to attach overnight. Treat the cells with the desired concentrations of P5C analogues for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualizations

Experimental Workflow

G cluster_0 In Vitro Screening Workflow cluster_1 Antiproliferative Assays cluster_2 Apoptosis Assay A 1. Cell Seeding (96-well or 6-well plates) B 2. Treatment with P5C Analogues (Varying concentrations) A->B C 3. Incubation (24, 48, or 72 hours) B->C D1 MTT Assay C->D1 D2 SRB Assay C->D2 G Annexin V/PI Staining C->G E1 Measure Absorbance (570 nm) D1->E1 E2 Measure Absorbance (510 nm) D2->E2 F Calculate IC50 Values E1->F E2->F H Flow Cytometry Analysis G->H I Quantify Apoptotic Cells H->I G cluster_0 Signaling Cascade Inhibition cluster_1 Apoptosis Induction cluster_2 Cell Cycle Arrest P5C_analogue P5C Analogue PYCR1 PYCR1 P5C_analogue->PYCR1 Inhibits Proline_P5C_Cycle Proline-P5C Cycle PYCR1->Proline_P5C_Cycle Drives PI3K_AKT PI3K/AKT Pathway PYCR1->PI3K_AKT Activates MAPK_ERK MAPK/ERK Pathway PYCR1->MAPK_ERK Activates JAK_STAT JAK/STAT Pathway PYCR1->JAK_STAT Activates Bcl2 Bcl-2, Bcl-xL (Anti-apoptotic) PYCR1->Bcl2 Maintains Bax Bax (Pro-apoptotic) PYCR1->Bax Suppresses p53 p53 Activation PYCR1->p53 Suppresses CyclinD1 Cyclin D1 PYCR1->CyclinD1 Upregulates Proliferation Cell Proliferation & Survival Proline_P5C_Cycle->Proliferation Promotes PI3K_AKT->Proliferation MAPK_ERK->Proliferation JAK_STAT->Proliferation Caspase Caspase Activation Bcl2->Caspase Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis Apoptosis->Proliferation Inhibits G1_Arrest G1 Phase Arrest p53->G1_Arrest Induces CyclinD1->Proliferation Promotes G1/S transition G1_Arrest->Proliferation

References

Metal-Free Synthesis of Pyrroline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrroline derivatives are pivotal structural motifs found in a wide array of biologically active compounds, natural products, and pharmaceuticals. Their synthesis has traditionally relied on metal-catalyzed reactions. However, the demand for greener, more cost-effective, and sustainable chemical processes has spurred the development of metal-free synthetic strategies. These approaches mitigate the risk of metal contamination in final products—a critical concern in drug development—and often offer novel reactivity and selectivity. This document provides detailed application notes and protocols for three distinct metal-free methods for synthesizing pyrroline derivatives: a multicomponent decarboxylative [3+2] cycloaddition, a base-promoted cyclization of terminal alkynes with 2-azaallyls, and a visible-light-induced formal [3+2] cycloaddition.

Comparative Overview of Metal-Free Synthesis Methods

The following table summarizes the key quantitative data for the selected metal-free synthetic routes to pyrroline derivatives, allowing for a direct comparison of their efficiency and conditions.

MethodCatalyst/PromoterKey ReactantsSolventTemp. (°C)Time (h)Yield (%)Ref.
Multicomponent DecarboxylativeNoneN-benzylglycines, Formaldehyde, AlkynesDCE100465-85[1]
Base-Promoted CyclizationCs₂CO₃Terminal Alkynes, 2-AzaallylsToluene1001275-98[2]
Visible-Light-Induced CycloadditionEosin Y (1 mol%)2H-Azirines, AlkynesMeCNrt2470-92[3]

Method 1: Multicomponent Decarboxylative [3+2] Cycloaddition

This method provides an environmentally benign and efficient pathway to substituted pyrrolines through a one-pot reaction involving the decarboxylative condensation of N-benzylglycines and formaldehyde to form iminium salt intermediates. These intermediates then undergo a [3+2] cyclization with alkynes.[1]

General Workflow

The overall process involves the in-situ generation of an azomethine ylide from an amino acid and an aldehyde, which then reacts with a dipolarophile (an alkyne) to form the pyrroline ring.

workflow1 cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_product Final Product N_benzylglycine N-benzylglycine Decarboxylation Decarboxylative Condensation N_benzylglycine->Decarboxylation Formaldehyde Formaldehyde Formaldehyde->Decarboxylation Alkyne Alkyne Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition Decarboxylation->Cycloaddition in-situ Iminium Salt Pyrroline Pyrroline Derivative Cycloaddition->Pyrroline

Caption: Workflow for decarboxylative [3+2] cycloaddition.
Detailed Experimental Protocol

Materials:

  • N-benzylglycine (1.0 equiv)

  • Aqueous formaldehyde (37 wt. %, 1.2 equiv)

  • Substituted alkyne (1.5 equiv)

  • 1,2-Dichloroethane (DCE)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add N-benzylglycine (0.6 mmol, 1.0 equiv), the substituted alkyne (1.0 mmol, 1.5 equiv), and 1,2-dichloroethane (2 mL).

  • Add aqueous formaldehyde (0.8 mmol, 1.2 equiv) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 4 hours under an air atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel (eluting with a mixture of petroleum ether and ethyl acetate) to afford the desired pyrroline derivative.[1]

Method 2: Base-Promoted Cyclization of Terminal Alkynes and 2-Azaallyls

This protocol describes a transition-metal-free synthesis of 1-pyrroline derivatives through a simple base-promoted cyclization. The method is noted for its mild conditions and tolerance of various functional groups, providing high yields.[2]

Reaction Mechanism Overview

The reaction is initiated by the deprotonation of the terminal alkyne by the base. The resulting acetylide then attacks the 2-azaallyl species, followed by an intramolecular cyclization and protonation to yield the final 1-pyrroline product.

workflow2 Reactants Terminal Alkyne + 2-Azaallyl Anion Deprotonation Deprotonation of Alkyne Reactants->Deprotonation Base Cs₂CO₃ Base->Deprotonation Nucleophilic_Attack Nucleophilic Attack Deprotonation->Nucleophilic_Attack Acetylide Intermediate Cyclization Intramolecular Cyclization Nucleophilic_Attack->Cyclization Product 1-Pyrroline Derivative Cyclization->Product Protonation

Caption: Key steps in the base-promoted pyrroline synthesis.
Detailed Experimental Protocol

Materials:

  • Substituted terminal alkyne (1.2 equiv)

  • 2-Azaallyl derivative (1.0 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene

  • Schlenk tube or sealed vial

  • Standard glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube, add the 2-azaallyl derivative (0.2 mmol, 1.0 equiv), the terminal alkyne (0.24 mmol, 1.2 equiv), and cesium carbonate (0.4 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add dry toluene (2.0 mL) to the tube via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the base, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure 1-pyrroline product.[2]

Method 3: Visible-Light-Induced Formal [3+2] Cycloaddition

This approach utilizes an organic dye as a photocatalyst to mediate the formal [3+2] cycloaddition of 2H-azirines with alkynes under visible light irradiation. This metal-free method provides access to highly functionalized pyrroles (which are oxidized pyrrolines) at room temperature.[3]

Photocatalytic Cycle Diagram

The cycle begins with the excitation of the photocatalyst (PC) by visible light. The excited photocatalyst then engages with the 2H-azirine, initiating a sequence of radical reactions that culminate in the cycloaddition with an alkyne to form the product and regenerate the ground-state photocatalyst.

workflow3 PC PC PC_star PC* PC->PC_star Visible Light (hν) PC_star->PC Regeneration Radical_Cation Radical Intermediate PC_star->Radical_Cation Energy Transfer Azirine 2H-Azirine Azirine->Radical_Cation Product Pyrrole Radical_Cation->Product + Alkyne Alkyne Alkyne

Caption: Simplified photocatalytic cycle for pyrrole synthesis.
Detailed Experimental Protocol

Materials:

  • 2H-Azirine derivative (1.0 equiv)

  • Alkyne derivative (2.0 equiv)

  • Eosin Y (1 mol%)

  • Acetonitrile (MeCN), degassed

  • Schlenk tube or vial with a septum

  • Visible light source (e.g., Blue LED lamp)

  • Magnetic stirrer

Procedure:

  • In a Schlenk tube, combine the 2H-azirine (0.2 mmol, 1.0 equiv), the alkyne (0.4 mmol, 2.0 equiv), and Eosin Y (0.002 mmol, 1 mol%).

  • Seal the tube with a septum and degas the solvent (MeCN, 2.0 mL) by bubbling with an inert gas (Argon) for 15 minutes before adding it to the reaction mixture.

  • Stir the resulting solution at room temperature.

  • Irradiate the mixture with a blue LED lamp (positioning the lamp approximately 5 cm from the reaction vessel).

  • Continue stirring and irradiation for 24 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, remove the light source.

  • Remove the solvent in vacuo.

  • Purify the crude product directly by flash column chromatography on silica gel to obtain the functionalized pyrrole.[3]

References

Application Note: ¹H and ¹³C NMR Analysis of Substituted Pyrroline-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted pyrroline-2-carboxylic acids are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these compounds. This application note provides detailed protocols for the analysis of substituted pyrroline-2-carboxylic acids using ¹H and ¹³C NMR spectroscopy, including sample preparation, data acquisition, and interpretation. The methodologies outlined here are intended to serve as a comprehensive guide for researchers working with these and structurally related compounds.

Experimental Protocols

General Synthesis of a Pyrroline-2-Carboxylic Acid Derivative (Illustrative Example)

While numerous specific synthetic routes exist depending on the desired substitution pattern, a general approach often involves the cyclization of a suitable linear precursor. The following is an illustrative protocol for a related compound, as specific syntheses are highly dependent on the target molecule.[1][2][3][4]

  • Precursor Synthesis: Prepare the linear amino acid precursor with the desired substituents. This may involve multi-step organic synthesis.

  • Cyclization: Dissolve the precursor in an appropriate solvent (e.g., dichloromethane). Add a cyclizing agent and a suitable base (e.g., DIPEA).[5] The reaction is typically stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched, and the organic layer is washed sequentially with acidic, basic, and brine solutions. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure substituted pyrroline-2-carboxylic acid.[5]

  • Characterization: Confirm the structure of the synthesized compound using mass spectrometry and the NMR protocols detailed below.

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the analyte is of high purity. Impurities can complicate spectral interpretation.

  • NMR Tube: Use a clean, dry, and unscratched 5 mm NMR tube. High-quality tubes (e.g., Wilmad 528-PP or equivalent) are recommended for high-field NMR spectrometers.[6][7] Clean the outside of the tube with a solvent like isopropyl alcohol before insertion into the spectrometer.[8]

  • Sample Quantity:

    • For ¹H NMR , dissolve 2-10 mg of the compound.[6][7]

    • For ¹³C NMR , a higher concentration is needed due to the lower natural abundance of the ¹³C isotope; use 10-50 mg of the sample.[6][9]

  • Solvent Selection:

    • Choose a deuterated solvent in which the sample is fully soluble. Common choices include Deuterated Chloroform (CDCl₃), Deuterium Oxide (D₂O), Deuterated Methanol (CD₃OD), and Deuterated Dimethyl Sulfoxide (DMSO-d₆).[8]

    • The acidic proton of the carboxylic acid (10-13 ppm) may exchange with deuterium in solvents like D₂O or CD₃OD, leading to signal disappearance. DMSO-d₆ is often a good choice to observe this proton.

  • Sample Dissolution and Transfer:

    • Weigh the sample into a small, clean vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[6] The final sample height in the tube should be at least 4-4.5 cm.[6][8]

    • Ensure the sample is completely dissolved. Gentle vortexing or warming may be necessary.[9]

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[6][10]

  • Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added. However, the residual solvent peak is often used as a secondary reference.

NMR Data Acquisition
  • Instrument: Data should be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters (Typical):

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on sample concentration.

  • ¹³C NMR Parameters (Typical):

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Perform baseline correction.

    • Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

Data Presentation and Interpretation

The chemical shifts (δ) and coupling constants (J) are highly dependent on the specific substituents and their stereochemistry. Below are tables summarizing typical NMR data for the parent pyrrole-2-carboxylic acid and related structures to provide a basis for interpretation.

Table 1: ¹H NMR Data for Pyrrole-2-Carboxylic Acid and Related Compounds

CompoundSolventH3 (δ, ppm)H4 (δ, ppm)H5 (δ, ppm)Other Protons (δ, ppm)
Pyrrole-2-carboxylic acidCD₃OD6.94 (dd)6.18 (dd)6.85 (dd)NH and COOH protons often broad or exchanged
Pyrrole-2-carboxylic acid[11]DMSO-d₆6.97 (dd)6.15 (dd)6.75 (dd)12.2 (br s, COOH), 11.7 (br s, NH)
(2S,5R)-5-(carboxymethyl)pyrrolidine-2-carboxylic acid[12]D₂O2.22-2.08 (m)1.72-1.60 (m)3.89 (ddd)4.12 (dd, H2), 2.91-2.75 (m, CH₂COOH)

Table 2: ¹³C NMR Data for Pyrrole-2-Carboxylic Acid and Related Compounds

CompoundSolventC2 (δ, ppm)C3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)COOH (δ, ppm)Other Carbons (δ, ppm)
Pyrrole-2-carboxylic acidCDCl₃-110.1110.1123.1166.7-
(2S,5R)-5-(carboxymethyl)pyrrolidine-2-carboxylic acid[12]D₂O61.228.828.157.2175.0174.4 (CH₂C OOH), 36.2 (C H₂COOH)

Key Interpretation Points:

  • ¹H NMR:

    • Ring Protons: Protons on the pyrroline ring typically appear in the range of 2.0-7.0 ppm, depending on the degree of saturation and the nature of substituents. Olefinic protons in the pyrroline ring will be further downfield than the aliphatic protons.

    • α-Proton (H2): The proton at the C2 position, adjacent to the carboxylic acid, is typically a multiplet around 4.0-4.5 ppm.

    • Carboxylic Acid Proton: The COOH proton is highly deshielded, appearing far downfield (10-13 ppm), and is often a broad singlet.[13] It will exchange with D₂O.

    • Coupling Constants (J): The magnitude of the J-couplings between adjacent protons provides valuable information about the dihedral angles and thus the stereochemistry of the ring.

  • ¹³C NMR:

    • Carbonyl Carbon: The carboxylic acid carbon (C=O) is the most deshielded, appearing in the 165-180 ppm region.[13]

    • Ring Carbons: The chemical shifts of the pyrroline ring carbons are sensitive to substitution and hybridization. Olefinic carbons (sp²) will be downfield (100-150 ppm) compared to saturated carbons (sp³, 20-60 ppm).

Visualizations

General Structure and Workflow

The following diagrams illustrate the general structure of the target compounds and the experimental workflow for their analysis.

Caption: General chemical structure of a substituted pyrroline-2-carboxylic acid.

G sub Synthesis or Procurement of Compound prep NMR Sample Preparation sub->prep acq NMR Data Acquisition (1H, 13C) prep->acq proc Data Processing (FT, Phasing, Baseline) acq->proc analysis Spectral Analysis (Shifts, Couplings, Integration) proc->analysis report Structural Elucidation & Reporting analysis->report

Caption: Experimental workflow from compound synthesis to structural analysis.

Key NMR Correlations

This diagram illustrates the expected ¹H-¹H coupling relationships in a generic pyrroline ring system.

Caption: Key proton coupling relationships in a substituted pyrroline ring.

References

Application of 2-Amino-1-Pyrroline Ligands in Metal Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1-pyrrolines, a class of cyclic amidines, represent a promising yet underexplored class of ligands for metal catalysis. Their unique structural motif, featuring a chiral backbone and a bidentate-capable coordination site, offers significant potential for inducing stereoselectivity in a variety of organic transformations. While direct literature on the application of 2-amino-1-pyrroline metal complexes in catalysis is emerging, the well-established catalytic activity of structurally related compounds, such as those derived from proline and other pyrrolidine-based structures, provides a strong foundation for their investigation. This document provides an overview of the potential applications, synthetic protocols for ligand preparation, and generalized methods for catalyst development and application based on analogous systems.

Introduction

The pyrrolidine scaffold is a privileged structure in asymmetric catalysis, largely due to the success of proline and its derivatives as both organocatalysts and chiral ligands for metal-catalyzed reactions.[1][2] The 2-amino-1-pyrroline framework can be considered a constrained, cyclic analogue of a substituted guanidine, a class of compounds known for their strong basicity and ability to form stable metal complexes. The inherent chirality of many 2-amino-1-pyrroline precursors, coupled with the rigidity of the five-membered ring, makes them attractive candidates for the development of novel, highly stereoselective catalysts.

Potential applications for metal complexes of 2-amino-1-pyrroline ligands are broad and include:

  • Asymmetric Hydrogenation: Chiral phosphine- and amine-ligated metal complexes are staples in the asymmetric hydrogenation of ketones, imines, and olefins. A chiral 2-amino-1-pyrroline ligand could offer a new steric and electronic environment around the metal center, potentially leading to improved enantioselectivities.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental to modern synthetic chemistry. The development of novel nitrogen-based ligands can influence the efficiency and selectivity of these transformations.

  • Oxidation Reactions: Metal complexes of amino acids have been shown to be active in oxidation reactions, such as the epoxidation of alkenes.[3][4] The 2-amino-1-pyrroline scaffold could provide a robust platform for designing catalysts for selective oxidation.

Data Presentation: Performance of Analogous Pyrrolidine-Based Ligands in Metal Catalysis

Due to the limited availability of specific data on 2-amino-1-pyrroline ligated metal catalysts, the following tables summarize the performance of closely related and well-documented pyrrolidine-based ligands in various metal-catalyzed reactions. This data serves as a benchmark and a guide for the potential efficacy of 2-amino-1-pyrroline systems.

Table 1: Asymmetric Michael Addition of Ketones to Nitroalkenes using a Proline-Derived Binaphthyl Sulfonimide Organocatalyst [1]

EntryKetoneNitroalkeneCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
1Cyclohexanonetrans-β-nitrostyrene10Toluene249595:597
2Acetonetrans-β-nitrostyrene10Toluene4880-90
3Cyclopentanonetrans-β-nitrostyrene10Toluene249293:795

Table 2: Palladium-Catalyzed Oxidative Coupling of Phenylboronic Acid and Styrene using Proline as a Ligand [5]

EntryCatalystSolventTemperature (°C)Time (h)Yield (%) of trans-Stilbene
1Pd(OAc)₂ / L-ProlineDMF1002485
2Pd(OAc)₂ / L-ProlineToluene1002465
3Pd(OAc)₂ / L-ProlineAcetonitrile802478

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of 2-amino-1-pyrroline ligands and their subsequent use in a representative catalytic reaction.

Protocol 1: Synthesis of a Chiral 2-Amino-1-Pyrroline Ligand

This protocol is adapted from a gold-catalyzed synthesis of 2-amino-1-pyrrolines from isoxazolines and ynamides.[1][6]

Materials:

  • Substituted NH-isoxazoline

  • Ynamide

  • Gold(I) catalyst (e.g., IPrAuCl)

  • Silver salt activator (e.g., AgOTf)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the NH-isoxazoline (1.0 equiv), the gold(I) catalyst (0.05 equiv), and the silver salt activator (0.05 equiv).

  • Add anhydrous dichloromethane via syringe and stir the mixture at room temperature for 10 minutes.

  • Add the ynamide (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-1-pyrroline ligand.

Protocol 2: General Procedure for a Catalytic Asymmetric Aldol Reaction

This protocol is a generalized procedure for screening the catalytic activity of a newly synthesized chiral 2-amino-1-pyrroline metal complex in an asymmetric aldol reaction, a benchmark transformation for new catalysts.

Materials:

  • Chiral 2-amino-1-pyrroline ligand

  • Metal precursor (e.g., Cu(OAc)₂, Zn(OTf)₂)

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In situ Catalyst Formation: To a flame-dried Schlenk flask under an inert atmosphere, add the chiral 2-amino-1-pyrroline ligand (0.1 equiv) and the metal precursor (0.1 equiv).

  • Add anhydrous toluene and stir the mixture at room temperature for 1 hour to allow for complex formation.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Add the aldehyde (1.0 equiv) to the catalyst solution.

  • Add the ketone (2.0 equiv) dropwise to the reaction mixture.

  • Stir the reaction at the same temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the aldol product.

Mandatory Visualizations

experimental_workflow_ligand_synthesis cluster_start_materials Starting Materials cluster_reaction Reaction cluster_workup_purification Workup & Purification cluster_product Product isoxazoline NH-Isoxazoline reaction_step Gold-Catalyzed N-Alkenylation & Rearrangement isoxazoline->reaction_step ynamide Ynamide ynamide->reaction_step catalyst Gold(I) Catalyst + Silver Activator catalyst->reaction_step quench Quench reaction_step->quench extract Extraction quench->extract purify Column Chromatography extract->purify product 2-Amino-1-Pyrroline Ligand purify->product

Caption: Workflow for the synthesis of 2-amino-1-pyrroline ligands.

catalytic_cycle_aldol_reaction cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle ligand Chiral 2-Amino-1-Pyrroline (L) catalyst Active Catalyst (M-L) ligand->catalyst metal Metal Precursor (M) metal->catalyst enolate_formation Enolate Formation (Ketone + M-L*) catalyst->enolate_formation + Ketone aldol_addition Aldol Addition (Aldehyde) enolate_formation->aldol_addition + Aldehyde product_release Product Release & Catalyst Regeneration aldol_addition->product_release product_release->catalyst + Aldol Product

Caption: Proposed catalytic cycle for an asymmetric aldol reaction.

Conclusion

While the direct application of 2-amino-1-pyrroline ligands in metal catalysis is an area ripe for exploration, the foundational knowledge from related pyrrolidine-based systems provides a clear roadmap for future research. The synthetic accessibility of these ligands, coupled with their unique electronic and steric properties, positions them as highly promising candidates for the development of the next generation of asymmetric catalysts. The protocols and data presented herein serve as a valuable resource for researchers venturing into this exciting field.

References

Application Notes and Protocols: Synthesis of Pyrrole Derivatives as Potential Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of pyrrole derivatives as potential antibacterial agents. The following sections detail the synthetic methodologies, antibacterial efficacy, and protocols for key experiments, offering a valuable resource for researchers in the field of antimicrobial drug discovery.

Introduction

The pyrrole ring is a fundamental five-membered aromatic heterocycle present in numerous naturally occurring and synthetic compounds with a broad spectrum of biological activities.[1][2] The growing threat of antibiotic resistance necessitates the development of novel antibacterial agents, and pyrrole derivatives have emerged as a promising class of compounds.[1][2] Their structural versatility allows for the synthesis of diverse libraries of compounds with potent activity against both Gram-positive and Gram-negative bacteria.[1][3] This document outlines the synthesis of various pyrrole-based scaffolds and presents their antibacterial activity profiles.

Data Presentation: Antibacterial Activity of Pyrrole Derivatives

The antibacterial efficacy of synthesized pyrrole derivatives is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm, has been compiled from various studies to facilitate comparison.

Compound ClassDerivativeTarget OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference Compound
Pyrrole-Thiazole Compound 3dE. coli-22Ciprofloxacin (22 mm)
Compound 3eS. aureus-23Ciprofloxacin (24 mm)
Streptopyrroles Novel AlkaloidsS. aureus, B. subtilis, M. luteus0.7 - 2.9 µM-Kanamycin (<0.5 - 4.1 µM)
Pyrrolyl Benzamides N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamideS. aureus3.12 - 12.5-Ciprofloxacin (2 µg/mL)
Pyrrole-2-carboxylate ENBHEDPCM. tuberculosis H37Rv0.7--
Fused Pyrroles Compound 2a, 3c, 4dGram-positive bacteria & C. albicans-SignificantStandard antibacterial/antifungal drugs
Compound 5cGram-negative bacteria-Significant-
Halogenated Pyrrolopyrimidines Bromo and Iodo derivativesS. aureus8--
Bromo and Iodo derivatives with betatideS. aureus1 - 2--

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative pyrrole derivatives and the evaluation of their antibacterial activity.

Protocol 1: Synthesis of N-Aryl-2-amino-3-cyanopyrroles

This protocol is adapted from a procedure for synthesizing the core pyrrole structure, which can be further modified.[4]

Materials:

  • α-hydroxy ketones (e.g., benzoin) or phenacyl bromide

  • Aryl amine

  • Malononitrile

  • Ethanol

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the α-hydroxy ketone (or phenacyl bromide), aryl amine, and malononitrile in ethanol in a round-bottom flask.

  • Heat the reaction mixture to reflux and maintain for the appropriate time as determined by reaction monitoring (e.g., TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol.

  • Dry the product to obtain the N-aryl-2-amino-3-cyanopyrrole.

  • Characterize the synthesized compound using appropriate analytical techniques (IR, NMR, Mass Spectrometry).[5]

Protocol 2: Synthesis of 3,5-dimethyl-N2,N4-bis(4-phenylthiazol-2-yl)-1H-pyrrole-2,4-dicarboxamide

This protocol describes an amination reaction to produce a pyrrole-thiazole derivative.[5][6]

Materials:

  • Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

  • 2-amino-4-phenyl-thiazole

  • Ethanol

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • Combine diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate and 2-amino-4-phenyl-thiazole in ethanol in a round-bottom flask.[6]

  • Reflux the reaction mixture for 5 hours.[6]

  • After reflux, cool the mixture and pour it into water.[6]

  • Collect the resulting solid precipitate by filtration.[6]

  • Wash the solid with water, then dry and recrystallize from ethanol.[6]

  • Confirm the structure of the final product using IR, 1H NMR, 13C NMR, and mass spectrometry.[5]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the synthesized pyrrole derivatives.[7]

Materials:

  • Synthesized pyrrole compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Incubator

  • Spectrophotometer (optional, for OD reading)

Procedure:

  • Prepare a stock solution of each pyrrole compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to the appropriate final concentration in MHB.

  • Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

The following diagrams illustrate the general synthetic workflow for pyrrole derivatives and a proposed mechanism of action.

Synthesis_Workflow Reactants Starting Materials (e.g., α-hydroxy ketone, amine, malononitrile) Reaction Cyclization/ Condensation Reactants->Reaction Pyrrole_Core Pyrrole Core Structure Reaction->Pyrrole_Core Modification Functional Group Modification Pyrrole_Core->Modification Final_Product Final Pyrrole Derivative Modification->Final_Product Purification Purification & Characterization Final_Product->Purification

Caption: General workflow for the synthesis of pyrrole derivatives.

Mechanism_of_Action cluster_bacterium Bacterial Cell Pyrrole Pyrrole Derivative Membrane Cell Membrane/ Cell Wall Pyrrole->Membrane Uptake DNA_Gyrase DNA Gyrase/ Topoisomerase IV Membrane->DNA_Gyrase DNA Bacterial DNA Replication DNA Replication DNA_Gyrase->Replication Inhibition Cell_Death Cell Death Replication->Cell_Death Disruption leads to

Caption: Proposed mechanism of action for certain pyrrole derivatives.[8]

References

Troubleshooting & Optimization

Technical Support Center: Diastereoselective Synthesis of Pyrroline Esters

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the diastereoselective synthesis of pyrroline esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.

Problem Potential Causes Recommended Solutions
Low Yield of Pyrroline Ester - Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Increase the reaction time or temperature, but be mindful of potential side reactions.[1]
- Suboptimal reaction temperature.- Optimize the reaction temperature. Some reactions require cryogenic temperatures (-78 °C) to improve selectivity and yield, while others may proceed well at room temperature or with heating.[2][3]
- Inappropriate solvent.- Screen different solvents. The choice of solvent can significantly impact reaction rate and yield.[1][4][5]
- Poor quality of reagents.- Use freshly distilled or purified reagents, especially for sensitive components like aldehydes or amines.
- Inefficient catalyst.- Ensure the catalyst is active and used in the correct loading. Consider screening different catalysts if applicable.[4]
Low Diastereoselectivity - Incorrect choice of catalyst or ligand.- For metal-catalyzed reactions, the choice of metal and ligand is crucial for inducing stereoselectivity.[6] Experiment with different chiral ligands.
- Suboptimal reaction temperature.- Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state leading to the desired diastereomer.
- Steric hindrance.- The steric bulk of substituents on both the 1,3-dipole and the dipolarophile can influence the facial selectivity of the cycloaddition.[7] Consider modifying the protecting groups or substituents.
- Solvent effects.- The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen a range of solvents with varying properties.[5]
- Presence of interfering salts.- The addition of certain salts, like LiBr, can sometimes improve diastereoselectivity in reactions involving lithium amides.[8] Conversely, unwanted salts can have a negative impact.
Difficulty in Separating Diastereomers - Similar polarity of diastereomers.- Employ high-performance column chromatography with different solvent systems. Chiral High-Performance Liquid Chromatography (HPLC) can be effective for both analytical and preparative separations.[9]
- Diastereomers are oils or difficult to crystallize.- Attempt derivatization to a crystalline solid, which may be easier to separate by recrystallization. After separation, the derivative can be converted back to the desired product.
- Inefficient purification technique.- Consider alternative purification methods such as preparative TLC or supercritical fluid chromatography (SFC). For some diastereomeric salts, a digestion process in a specific solvent mixture can enrich one diastereomer.[10]
Formation of Side Products - Competing reaction pathways.- Adjusting reaction conditions such as temperature, concentration, and order of reagent addition can help minimize side reactions.
- Decomposition of starting materials or products.- Ensure an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture. Analyze the stability of the product under the reaction and workup conditions.
- Isomerization of the product.- The use of specific bases or acidic conditions during workup can sometimes lead to isomerization. A neutral workup procedure should be considered.

Frequently Asked Questions (FAQs)

Q1: How can I improve the yield and diastereoselectivity of a 1,3-dipolar cycloaddition reaction for synthesizing pyrroline esters?

A1: Improving yield and diastereoselectivity in 1,3-dipolar cycloadditions often involves a systematic optimization of reaction parameters. Key factors to consider include:

  • Catalyst and Ligand: For catalyzed reactions, the choice of the metal catalyst and chiral ligand is paramount in controlling the stereochemical outcome.[6]

  • Solvent: The solvent can influence the stability of the dipole and the transition state geometry. Protic solvents like ethanol or methanol can be effective, but aprotic solvents should also be screened.[5]

  • Temperature: Lowering the reaction temperature often leads to higher diastereoselectivity, although it may decrease the reaction rate.[2]

  • Substituent Effects: The electronic and steric properties of the substituents on both the azomethine ylide and the dipolarophile play a significant role in both reactivity and selectivity.[7]

Q2: What are the best methods for purifying pyrroline ester diastereomers?

A2: The purification of diastereomers can be challenging due to their similar physical properties. Effective methods include:

  • Flash Column Chromatography: This is the most common method. Careful selection of the mobile phase is crucial for achieving good separation.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be used. For analytical-scale separation and purity determination, chiral HPLC is often employed.[9]

  • Recrystallization: If the diastereomers are crystalline and have different solubilities in a particular solvent system, recrystallization can be a highly effective method for obtaining pure isomers.

  • Digestion: In some cases, suspending the diastereomeric mixture in a specific solvent or solvent mixture and heating it can lead to the selective dissolution of one diastereomer, enriching the other in the solid phase.[10]

Q3: My reaction is not going to completion. What should I do?

A3: If your reaction is stalling, consider the following:

  • Reagent Purity: Ensure all your starting materials are pure and dry, as impurities can inhibit the reaction.

  • Catalyst Activity: If you are using a catalyst, its activity might be compromised. Consider using a fresh batch or a different catalyst.

  • Reaction Time and Temperature: The reaction may simply be slow. Increase the reaction time and monitor its progress. A moderate increase in temperature might also be beneficial, but be cautious as it could negatively impact diastereoselectivity.[1]

  • Concentration: The concentration of the reactants can affect the reaction rate. Try running the reaction at a higher concentration.

Quantitative Data Summary

The following tables summarize quantitative data on the impact of various factors on the yield and diastereoselectivity of pyrroline ester synthesis, based on reported findings.

Table 1: Effect of Solvent on Yield in a Three-Component 1,3-Dipolar Cycloaddition [5]

EntrySolventYield (%)Diastereomeric Ratio (dr)
1CH2Cl265>20:1
2THF72>20:1
3Toluene58>20:1
4CH3CN75>20:1
5EtOH81>20:1
6MeOH78>20:1

Table 2: Influence of Base and Additives on Yield and Diastereoselectivity [8]

EntryBaseAdditiveYield of Diastereomers (%)Diastereomeric Ratio (d.r.)
1LDANone370.9:1
2LDALiBr372.0:1
3N-methylpiperazineNone971.1:1
4N-methylpiperazineLiBr922.5:1

Experimental Protocols

Protocol 1: General Procedure for a Three-Component 1,3-Dipolar Cycloaddition for the Synthesis of Pyrrolidinyl Spirooxindoles [5]

  • To a solution of isatin (0.2 mmol) and an α-amino acid (0.24 mmol) in ethanol (2.0 mL), add the dipolarophile (maleimide derivative, 0.2 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, filter the resulting precipitate.

  • Wash the solid with cold ethanol.

  • Dry the solid under vacuum to obtain the pure product.

Visualizations

The following diagrams illustrate key concepts and workflows in the diastereoselective synthesis of pyrroline esters.

experimental_workflow start Start: Reagent Preparation reagents Mix Isatin, α-Amino Acid, and Dipolarophile in Solvent start->reagents reaction Stir at Controlled Temperature reagents->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring workup Reaction Workup (e.g., Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Characterization (NMR, MS, HPLC) purification->analysis end End: Pure Pyrroline Ester analysis->end

Caption: A generalized experimental workflow for pyrroline ester synthesis.

troubleshooting_logic start Low Yield or Diastereoselectivity? check_reagents Check Reagent Purity and Stoichiometry start->check_reagents Yes optimize_temp Optimize Temperature check_reagents->optimize_temp optimize_solvent Optimize Solvent optimize_temp->optimize_solvent optimize_catalyst Optimize Catalyst/Ligand optimize_solvent->optimize_catalyst improve_purification Improve Purification Technique optimize_catalyst->improve_purification end Improved Results improve_purification->end

Caption: A troubleshooting decision tree for synthesis optimization.

reaction_pathway reactants Isatin + α-Amino Acid In situ generation ylide Azomethine Ylide (1,3-Dipole) reactants->ylide cycloaddition [3+2] Cycloaddition ylide->cycloaddition dipolarophile Alkene/Alkyne Ester (Dipolarophile) dipolarophile->cycloaddition product Pyrroline Ester cycloaddition->product

Caption: The 1,3-dipolar cycloaddition pathway for pyrroline synthesis.

References

Overcoming challenges in the purification of 3,4-dihydro-2H-pyrrole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 3,4-dihydro-2H-pyrrole-5-carboxylic acid.

Troubleshooting Guide

Q1: After synthesis, my crude product is an intractable oil and resists crystallization. How can I purify it?

A1: Oily products are a common challenge. Here are a few approaches you can take:

  • Column Chromatography: This is often the most effective method for purifying oily compounds. A silica gel column is typically used. The choice of eluent is critical; a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or acetone. The polarity of the eluent system should be gradually increased to effectively separate the desired compound from impurities.[1][2]

  • Solvent Trituration: Try washing the oil with a solvent in which your product is insoluble, but the impurities are soluble. This can sometimes induce crystallization or at least remove a significant portion of the impurities.

  • Salt Formation: If your compound has a basic nitrogen, you can try forming a salt (e.g., a hydrochloride salt) which is often a crystalline solid and can be more easily purified by recrystallization. The free base can then be regenerated.

Q2: My column chromatography separation is poor, with significant overlap between the product and impurity peaks. What can I do?

A2: To improve separation in column chromatography:

  • Optimize the Solvent System: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the one that gives the best separation (largest difference in Rf values) between your product and the impurities.

  • Adjust the Column Dimensions: A longer and narrower column will generally provide better separation.

  • Use a Finer Stationary Phase: Using silica gel with a smaller particle size can enhance resolution.

  • Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to better separate compounds with similar polarities.

Q3: During purification, I'm observing the formation of by-products. What are the likely side reactions and how can I avoid them?

A3: The formation of by-products is a frequent issue. Common side reactions during the synthesis and workup of 3,4-dihydro-2H-pyrrole derivatives can include the formation of esters and amides.[2][3]

  • Control of Reaction Conditions: The choice of reaction conditions is a complex task and is critical to minimizing side reactions.[4] For instance, in some synthetic routes, the slow addition of reagents is important to ensure the desired reaction proceeds to completion without the formation of unwanted products.[4]

  • Careful Work-up: During the work-up, ensure that the pH and temperature are controlled to prevent hydrolysis or other degradation of your product. For example, washing with a saturated sodium bicarbonate solution is a common step to neutralize acidic residues.[1]

Q4: My final product has a low yield after purification. What are the potential causes and how can I improve it?

A4: Low yields can be attributed to several factors:

  • Incomplete Reaction: Monitor the reaction progress using TLC or another appropriate analytical technique to ensure it has gone to completion before starting the purification.

  • Losses During Extraction: Ensure you are using the appropriate solvent for extraction and performing a sufficient number of extractions to recover all of your product from the aqueous layer.

  • Degradation on Silica Gel: Some compounds can degrade on silica gel. If you suspect this is happening, you can try using a different stationary phase like alumina or a deactivated silica gel.

  • Sub-optimal Chromatography Conditions: An improperly chosen solvent system can lead to co-elution of the product with impurities, leading to loss of product during the fractionation and purification steps.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

A1: While data for the unsubstituted acid can be sparse, related compounds provide some insight. For example, 3,4-dihydro-2H-pyrrole-2-carboxylic acid has a melting point of 140-142 °C (with decomposition) when crystallized from water.[5] The physical properties can vary significantly with different substituents on the pyrroline ring.

Q2: What is a standard method for the synthesis of this compound and its derivatives?

A2: A common route involves the cyclization of 2-amino-5-oxonitriles.[2][3] Another established method is the hydrogenation and subsequent cyclization of nitro ketones.[6][7]

Q3: What analytical techniques are used to confirm the purity and structure of the final product?

A3: The structure and purity of this compound and its derivatives are typically confirmed using a combination of techniques including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Thin-Layer Chromatography (TLC): To assess purity and monitor reaction progress.

Data Presentation

Table 1: Summary of Purification Parameters for 3,4-dihydro-2H-pyrrole Derivatives

CompoundPurification MethodStationary PhaseEluent SystemReference
5-phenyl-3,4-dihydro-2H-pyrroleFlash ChromatographySilica GelHexane/EtOAc (10:1)[1]
3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrilesColumn ChromatographySiO₂Petroleum ether: acetone (10:1)[2]
Substituted 3,4-dihydro-2H-pyrrolesNot specifiedNot specifiedNot specified[6]

Experimental Protocols

Protocol 1: General Procedure for Flash Chromatography Purification

  • Slurry Preparation: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and then adsorbed onto a small amount of silica gel. The solvent is then removed under reduced pressure to yield a dry, free-flowing powder.

  • Column Packing: A glass column is packed with silica gel as a slurry in the initial, least polar eluent.

  • Loading: The dried crude product on silica is carefully loaded onto the top of the packed column.

  • Elution: The column is eluted with the chosen solvent system. For gradient elution, the polarity of the solvent is gradually increased.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The solvent from the pure fractions is removed under reduced pressure to yield the purified compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture extraction Solvent Extraction start->extraction washing Aqueous Washing extraction->washing drying Drying over Na2SO4 washing->drying concentration Concentration in vacuo drying->concentration chromatography Column Chromatography concentration->chromatography end Pure Product chromatography->end

Caption: A typical experimental workflow for the synthesis and purification of 3,4-dihydro-2H-pyrrole derivatives.

troubleshooting_logic start Crude Product oily Is the product an oil? start->oily chromatography Column Chromatography oily->chromatography Yes crystallization Attempt Crystallization oily->crystallization No low_yield Is the yield low? check_reaction Check reaction completion low_yield->check_reaction Yes poor_separation Poor separation? poor_separation->low_yield No optimize_chrom Optimize chromatography poor_separation->optimize_chrom Yes chromatography->poor_separation crystallization->low_yield

Caption: A decision tree for troubleshooting common purification challenges.

References

Minimizing side product formation during Michael addition reactions for pyrroline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Pyrroline Synthesis via Michael Addition

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side product formation during the synthesis of pyrrolines using Michael addition reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common side products observed during pyrroline synthesis via aza-Michael addition, and how can they be identified?

A: The most prevalent side products are typically the bis-Michael adduct (double addition product), uncyclized Michael adduct, and products resulting from the retro-aza-Michael reaction.

  • Bis-Michael Adduct: This forms when a primary amine (-NH2) or the secondary amine product reacts with a second molecule of the Michael acceptor. It is characterized by a mass corresponding to the starting amine plus two equivalents of the acceptor.

  • Uncyclized Michael Adduct: The initial product of the Michael addition may fail to cyclize, especially in cascade reactions. This can be due to unfavorable reaction kinetics or thermodynamics for the cyclization step.

  • Retro-Aza-Michael Products: The aza-Michael addition can be reversible.[1] Under certain conditions, particularly at elevated temperatures, the Michael adduct can revert to the starting amine and acceptor.[1]

Identification is typically achieved using techniques like TLC, LC-MS, and NMR spectroscopy by comparing the observed masses and spectral data with the expected values for the desired product and potential side products.

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

A: Low yields can stem from several issues, including incomplete conversion, product degradation, or competing side reactions. Consider the following troubleshooting steps:

  • Reaction Conditions: The reaction is highly sensitive to temperature and solvent.[2] Non-polar solvents like toluene may improve yields over polar or protic solvents in some cases.[2] A systematic optimization of temperature is crucial; some reactions require elevated temperatures for cyclization, while others may favor side reactions like the retro-Michael addition.

  • Catalyst Choice and Loading: The choice of catalyst is critical. While traditional methods used strong bases or acids, modern protocols often employ organocatalysts like N-methylimidazole or heterogeneous catalysts such as sulfated zirconia for milder and more efficient reactions.[3][4] Ensure the catalyst is active and used at the optimal loading.

  • Stoichiometry: Carefully control the ratio of the amine to the Michael acceptor. An excess of one reagent may be necessary to drive the reaction to completion but could also promote side product formation.

  • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Insufficient time leads to incomplete conversion, while excessive time can lead to product degradation or the formation of thermodynamic side products.

Q3: How can I specifically prevent the formation of the double Michael addition (bis-adduct) product?

A: Formation of the bis-adduct is a common issue when using primary amines. Here are several strategies to suppress it:

  • Slow Addition: Add the Michael acceptor slowly to the reaction mixture containing the amine. This maintains a low concentration of the acceptor, favoring the initial mono-addition over the subsequent second addition.

  • Stoichiometric Control: Use the amine as the limiting reagent, though this may result in incomplete conversion of the acceptor. Alternatively, a slight excess of the Michael acceptor can sometimes be beneficial, but this must be optimized carefully.

  • Protecting Groups: If applicable, use a mono-protected diamine or an amine with one sterically hindered site to prevent the second addition.

  • Cascade Reactions: In many syntheses, the initial Michael adduct rapidly undergoes an intramolecular cyclization to form the pyrrolidone or pyrroline ring.[5][6] This cascade reaction consumes the intermediate secondary amine before it can react with a second molecule of the acceptor, effectively preventing bis-adduct formation.[5][6]

Q4: The reaction appears to be reversible, and I'm observing the retro-aza-Michael reaction. How can I prevent this?

A: The reversibility of the aza-Michael reaction is a known challenge, particularly at higher temperatures.[1] To favor the forward reaction:

  • Irreversible Cyclization: Design the substrate so that the Michael addition is followed by a rapid and irreversible intramolecular cyclization. The formation of a stable 5-membered pyrrolidone ring is often thermodynamically favorable and renders the overall sequence irreversible under normal conditions.[5]

  • Temperature Control: Since the retro-reaction is often favored at higher temperatures, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize product reversion.

  • Le Chatelier's Principle: If possible, remove a byproduct from the reaction mixture as it forms to drive the equilibrium toward the product side.

Data on Catalyst Performance

The choice of catalyst significantly impacts reaction efficiency and yield. The following table summarizes a comparison of various tertiary amines as catalysts for the aza-Michael addition of imidazole to ethyl acrylate.

Catalyst (0.05 equiv)SolventTemperature (°C)Time (h)Yield (%)
N-Methylimidazole DMSO 70 0.5 98
PyridineDMSO702420
Triethylamine (Et3N)DMSO7024< 5
DBUDMSO702415
DMAPDMSO702440
NoneDMSO7024< 5
Data adapted from a study on N-methylimidazole as a promising catalyst for aza-Michael reactions.[3]

Key Experimental Protocols

Protocol: One-Pot Synthesis of 3,5-Disubstituted-Δ¹-Pyrrolines

This protocol details the synthesis of Δ¹-pyrrolines via a Michael addition of a nitroalkane to a chalcone, followed by an in situ reductive cyclization.[7]

Step 1: Michael Addition

  • To a solution of chalcone (1.0 mmol) and a nitroalkane (1.2 mmol) in N,N-dimethylformamide (DMF, 5 mL), add aqueous sodium hydroxide (NaOH, 1.5 mmol in 0.5 mL H₂O).

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the chalcone is consumed (typically 10-20 minutes).

Step 2: Reductive Cyclization

  • To the reaction mixture from Step 1, add zinc powder (Zn, 5.0 mmol).

  • Slowly add concentrated hydrochloric acid (HCl, 5.0 mL) dropwise while maintaining the temperature below 40°C with an ice bath.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Make the solution alkaline (pH > 10) by adding concentrated aqueous ammonia.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted Δ¹-pyrroline.[7]

Visual Guides and Workflows

Reaction Pathways

The following diagram illustrates the desired reaction pathway to form a pyrroline via a cascade aza-Michael addition/cyclization, alongside common competing side reactions.

ReactionPathways Reactants Amine + Michael Acceptor Adduct Michael Adduct (Secondary Amine) Reactants->Adduct Aza-Michael Addition Adduct->Reactants Retro-Aza-Michael (Reversible) Pyrroline Desired Product (Pyrroline) Adduct->Pyrroline Intramolecular Cyclization BisAdduct Side Product (Bis-Michael Adduct) Adduct->BisAdduct + Michael Acceptor

Caption: Key reaction pathways in pyrroline synthesis.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common issues encountered during the synthesis.

TroubleshootingWorkflow Start Problem: Low Yield / Impure Product Cause1 Side Product Formation? Start->Cause1 Cause2 Incomplete Reaction? Start->Cause2 Cause1->Cause2 No Sol1_Bis Bis-Adduct: - Slow addition of acceptor - Adjust stoichiometry Cause1->Sol1_Bis Yes Sol2_Time Optimize: - Increase reaction time - Increase temperature Cause2->Sol2_Time Yes Sol2_Cat Check Catalyst: - Test different catalysts - Optimize loading Cause2->Sol2_Cat Sol2_Solvent Change Solvent: - Test polar vs. non-polar - Consider solvent-free Cause2->Sol2_Solvent Sol1_Retro Retro-Product: - Lower temperature - Use irreversible cyclization

References

Technical Support Center: Optimization of Reaction Conditions for the Cyclization of 2-Amino-5-Oxonitriles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the cyclization of 2-amino-5-oxonitriles. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the cyclization of 2-amino-5-oxonitriles?

The cyclization of 2-amino-5-oxonitriles typically proceeds via an intramolecular condensation to form substituted 2-pyridone derivatives. The reaction is often catalyzed by a base or acid and can be influenced by various reaction parameters.

Q2: What are the most common side reactions or impurities observed during this cyclization?

Common issues include the formation of polymeric byproducts, hydrolysis of the nitrile group to a carboxylic acid, or incomplete cyclization leading to the isolation of starting material or intermediates. The formation of regioisomers is also possible depending on the substrate.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis. It is advisable to run a co-spot of the starting material alongside the reaction mixture on the TLC plate to accurately gauge conversion.

Q4: Are there any specific safety precautions I should take when working with 2-amino-5-oxonitriles and the reagents for their cyclization?

Yes, standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Some reagents, like strong acids or bases, are corrosive and should be handled with extra care. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting Guide

This guide addresses specific issues that may arise during the cyclization of 2-amino-5-oxonitriles.

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Ineffective Catalyst The choice of catalyst is crucial. For base-catalyzed reactions, consider using stronger bases like potassium hydroxide (KOH). For acid-catalyzed reactions, Brønsted acids such as p-toluenesulfonic acid (TsOH·H₂O) have been shown to be effective.[1]
Inappropriate Solvent The solvent can significantly impact the reaction. Ethanol is a commonly used solvent for base-catalyzed cyclizations.[2] In some cases, aprotic solvents like DCE may be beneficial, especially in acid-catalyzed reactions.[3] Experiment with different solvents to find the optimal one for your specific substrate.
Suboptimal Temperature The reaction may require heating to proceed at a reasonable rate. Refluxing at temperatures around 80°C is a common starting point.[2][3] However, for some systems, room temperature might be sufficient, particularly with highly reactive substrates or specific catalytic systems.
Incorrect Reactant Ratio The stoichiometry of the reactants can influence the yield. An excess of one reactant may be necessary to drive the reaction to completion. It has been observed that the ratio between reactants should be carefully optimized.[4]
Insufficient Reaction Time The reaction may not have reached completion. Monitor the reaction progress using TLC or HPLC until the starting material is consumed. Milling time, for instance, has been shown to be a dominant process parameter in mechanochemical synthesis, with yields increasing with time up to a certain point.[4][5]
Problem 2: Formation of Multiple Products/Impurities
Potential Cause Suggested Solution
Side Reactions The presence of water can lead to hydrolysis of the nitrile group. Ensure that anhydrous solvents and reagents are used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent side reactions.
Decomposition of Starting Material or Product High reaction temperatures can sometimes lead to decomposition. Try running the reaction at a lower temperature for a longer period.
Non-specific Catalysis The catalyst might be promoting undesired side reactions. Consider using a milder catalyst or a lower catalyst loading.

Experimental Protocols

General Procedure for Base-Catalyzed Cyclization of 2-Amino-5-oxonitriles

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of the 2-amino-5-oxonitrile (1 equivalent) in ethanol (10 mL/mmol of substrate), add a catalytic amount of a base (e.g., KOH, 0.1-0.3 equivalents).

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize the effect of different reaction parameters on the yield of 2-pyridone products from related cyclization reactions.

Table 1: Optimization of Catalyst for 3-Cyano-4,6-dimethyl-2-pyridone Synthesis

CatalystBaseYield (%)
TBAHSK₂CO₃73.0
TEBAK₂CO₃69.5
BlankK₂CO₃61.2

Data adapted from a study on the synthesis of 4,6-disubstituted-3-cyano-2-pyridones.[6]

Table 2: Effect of Milling Time on the Yield of 3-Cyano-6-hydroxy-4-methyl-2-pyridone

Milling Time (min)Yield (%)
152.5
240 (4 h)56

Data from a mechanochemical synthesis study.[4][5]

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Problem: Low/No Product check_catalyst Is the catalyst appropriate? start->check_catalyst check_solvent Is the solvent optimal? check_catalyst->check_solvent Yes solution Optimize Reaction Conditions check_catalyst->solution No, change catalyst check_temp Is the temperature correct? check_solvent->check_temp Yes check_solvent->solution No, screen solvents check_time Is the reaction time sufficient? check_temp->check_time Yes check_temp->solution No, adjust temperature check_time->start Yes, investigate other issues check_time->solution No, increase time

Caption: A flowchart for troubleshooting low product yield in the cyclization reaction.

Experimental Workflow for Base-Catalyzed Cyclization

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine 2-amino-5-oxonitrile, ethanol, and KOH reflux Reflux at 80°C reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete isolate Filter or Evaporate cool->isolate purify Recrystallize or Column Chromatography isolate->purify

Caption: A typical experimental workflow for the base-catalyzed cyclization.

References

Technical Support Center: Selective Removal of Diphenylmethylene (DPM) Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the selective removal of diphenylmethylene (DPM) protecting groups. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to DPM group cleavage.

Troubleshooting Guides

This section addresses common issues encountered during the selective deprotection of DPM-protected functional groups.

Issue 1: Incomplete Deprotection of DPM-Thioethers (e.g., S-DPM Cysteine) with Trifluoroacetic Acid (TFA)

Question: I am treating my peptide containing a Cys(Dpm) residue with 95% TFA, but the deprotection is incomplete. How can I resolve this?

Answer:

Incomplete removal of the DPM group from cysteine residues during solid-phase peptide synthesis (SPPS) cleavage with high concentrations of TFA is a common challenge. Here are several troubleshooting steps you can take:

  • Prolong the Cleavage Time: For complex or sterically hindered peptides, the standard 2-3 hour cleavage time may be insufficient. Extend the reaction time to 4-6 hours and monitor the deprotection progress by a suitable analytical method like HPLC-MS.[1]

  • Optimize the Scavenger Cocktail: The choice and concentration of scavengers are critical to prevent side reactions and drive the deprotection to completion.

    • Triisopropylsilane (TIS): TIS is a highly effective scavenger for the diphenylmethyl cation. Ensure you are using an adequate concentration, typically 2.5-5% (v/v) in the TFA cleavage cocktail.[2]

    • 1,2-Ethanedithiol (EDT): For peptides containing multiple cysteine residues, adding EDT (2.5% v/v) can help maintain a reducing environment and prevent disulfide bond formation, which might hinder deprotection.[2]

    • "Reagent K": For particularly challenging sequences, consider using "Reagent K," a robust cleavage cocktail composed of TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5).[3][4]

  • Repeat the Cleavage Step: If incomplete deprotection persists, precipitate the partially deprotected peptide with cold diethyl ether, isolate it, and subject it to a fresh cleavage cocktail for an additional 2-4 hours.[5]

  • Alternative Deprotection Reagents: If TFA-based methods fail, consider alternative reagents, although these are often harsher and may compromise other protecting groups. Strong Lewis acids like trimethylsilyl bromide (TMSBr) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) can cleave DPM groups but may cause side reactions.[6]

Potential Side Reactions During TFA Cleavage:

Be aware of potential side reactions that can occur during TFA treatment, especially with prolonged reaction times:

  • Aspartimide Formation: Aspartate residues, particularly when followed by glycine, asparagine, or serine, can cyclize to form aspartimide.[7]

  • Modification of Sensitive Residues: Tryptophan, methionine, serine, and threonine residues can be susceptible to modification by carbocations generated during cleavage. The use of appropriate scavengers is crucial to minimize these side reactions.[7]

Troubleshooting Workflow for Incomplete DPM-Thioether Deprotection

start Incomplete DPM Deprotection with 95% TFA prolong Prolong Cleavage Time (4-6 hours) start->prolong optimize Optimize Scavenger Cocktail (e.g., increase TIS, add EDT) prolong->optimize Unsuccessful complete Deprotection Complete prolong->complete Successful repeat Repeat Cleavage with Fresh Reagents optimize->repeat Unsuccessful optimize->complete Successful alternative Consider Alternative Reagents (e.g., TMSBr, TMSOTf) (Use with caution) repeat->alternative Unsuccessful repeat->complete Successful

Caption: A flowchart for troubleshooting incomplete DPM-thioether deprotection.

Issue 2: Incomplete Deprotection or Side Reactions with DPM-Ethers

Question: I am having trouble removing a DPM ether from a hydroxyl group on my nucleoside analog using the PdCl₂ method. What could be the issue?

Answer:

While the palladium(II) chloride-catalyzed deprotection of DPM ethers is generally effective, several factors can lead to incomplete reactions or the formation of byproducts.

  • Catalyst Activity: Ensure the PdCl₂ is of high quality and has not been deactivated.

  • Solvent Purity: The reaction is typically run in ethanol. Ensure the ethanol is dry, as water can interfere with the reaction.

  • Reaction Time and Temperature: The reaction is typically heated to 85°C for 16 hours.[8][9] If the reaction is incomplete, consider extending the reaction time.

  • Substrate Solubility: Poor solubility of the substrate in ethanol can hinder the reaction. If solubility is an issue, exploring other solvent systems may be necessary, although this could affect the reaction's efficacy.[8]

  • Alternative: Catalytic Hydrogenolysis: For DPM ethers, catalytic hydrogenolysis is a common and often milder deprotection method. However, it is important to select the right catalyst and conditions to avoid side reactions.

    • Catalyst: Palladium on carbon (Pd/C) is a standard catalyst.

    • Hydrogen Source: Hydrogen gas (H₂) is commonly used. Alternatively, catalytic transfer hydrogenolysis using a hydrogen donor like ammonium formate or isopropanol can be employed.

    • Troubleshooting Hydrogenolysis: A common side reaction is the saturation of aromatic rings. To avoid this, consider using a catalyst with lower activity or adding a catalyst poison.

General Workflow for DPM-Ether Deprotection

start DPM-Ether Deprotection pdcl2 PdCl2 / Ethanol 85°C, 16h start->pdcl2 hydrogenolysis Catalytic Hydrogenolysis (e.g., H2, Pd/C) start->hydrogenolysis acidolysis Acidolysis (e.g., TFA) (Harsher conditions) start->acidolysis complete Deprotection Complete pdcl2->complete hydrogenolysis->complete acidolysis->complete

Caption: Common methods for the deprotection of DPM ethers.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the DPM group stable?

A1: The DPM group is generally stable to:

  • Dilute acids: For example, S-DPM is stable to 1-3% TFA, which is used to cleave more labile groups like Mmt (4-methoxytrityl).[2]

  • Basic conditions: DPM ethers have been shown to be stable to conditions such as concentrated ammonia in methanol or 2M NaOH in dioxane.[8]

Q2: How can I selectively remove a DPM group in the presence of other protecting groups?

A2: The key is to exploit the differential lability of the protecting groups.

  • DPM vs. Mmt/Trt (on Thiols): The DPM group is more stable to acid than Mmt or Trt (trityl) groups. You can selectively remove Mmt or Trt with dilute TFA (e.g., 1-3%) while leaving the DPM group intact. The DPM group can then be removed with a higher concentration of TFA (95%).[2]

  • DPM vs. Benzyl (Bn): DPM ethers can be cleaved under acidic conditions (e.g., TFA) that would typically leave a benzyl ether intact. Conversely, a benzyl ether can often be removed by hydrogenolysis under conditions that may not affect a DPM ether, although there can be overlap in reactivity.

  • DPM vs. silyl ethers (e.g., TBDMS, TIPS): Silyl ethers are typically removed with fluoride-containing reagents (e.g., TBAF), which will not cleave a DPM ether.

Q3: Are there established methods for the deprotection of DPM-protected amines and sulfonamides?

A3: While less common than for alcohols and thiols, methods for the deprotection of DPM-amines and sulfonamides exist, often adapted from protocols for related protecting groups.

  • DPM-Amines:

    • Catalytic Hydrogenolysis: This is a common method for the deprotection of N-benzyl and related groups. Using a palladium catalyst (e.g., Pd/C) with a hydrogen source (H₂ gas or a transfer hydrogenolysis reagent like ammonium formate) is a standard approach. Optimization of solvent, temperature, and catalyst loading may be required.

  • DPM-Sulfonamides:

    • Reductive Cleavage: Sulfonamides are generally very stable. Reductive cleavage using reagents like magnesium in methanol (Mg/MeOH) has been used for the deprotection of tosylamides and may be applicable to DPM-sulfonamides.[5]

    • Strong Acid Hydrolysis: While harsh, refluxing in strong acids like concentrated HCl can cleave sulfonamides. This method is not suitable for sensitive substrates.

Data Summary

The following tables summarize quantitative data for the deprotection of DPM ethers.

Table 1: Catalyst Comparison for DPM Ether Deprotection in Ethanol [9]

Catalyst (0.2 eq)Time (h)Yield of Deprotected Product (%)
PdCl₂1685
CuBr₂1643

Reaction Conditions: 100 mg of 3',5'-di-O-benzhydryl-thymidine in refluxing ethanol for 16 hours with 0.2 equivalents of the metal catalyst.[9]

Experimental Protocols

Protocol 1: General Procedure for the Deprotection of DPM Ethers using Palladium(II) Chloride[8][9]
  • Dissolve the DPM-protected compound (1 equivalent) in ethanol (approximately 5 mL per mmol of substrate).

  • Add palladium(II) chloride (0.2 equivalents).

  • Heat the reaction mixture to 85°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 16 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the deprotected compound.

Logical Relationship for Protocol Selection

start Select Deprotection Protocol for DPM Group functional_group What is the protected functional group? start->functional_group thiol Thiol (e.g., Cysteine) functional_group->thiol Thiol hydroxyl Hydroxyl (e.g., Alcohol, Phenol) functional_group->hydroxyl Hydroxyl amine Amine functional_group->amine Amine sulfonamide Sulfonamide functional_group->sulfonamide Sulfonamide tfa_cleavage High Concentration TFA (95%) with Scavengers thiol->tfa_cleavage pdcl2_method PdCl2 in Ethanol hydroxyl->pdcl2_method hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) hydroxyl->hydrogenolysis amine->hydrogenolysis reductive_cleavage Reductive Cleavage (e.g., Mg/MeOH) sulfonamide->reductive_cleavage

Caption: Decision tree for selecting a DPM deprotection protocol based on the functional group.

References

Technical Support Center: Resolving Diastereoisomers of Substituted 3,4-Dihydro-2H-pyrrole-2-carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving diastereoisomers of substituted 3,4-dihydro-2H-pyrrole-2-carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving diastereomers of substituted 3,4-dihydro-2H-pyrrole-2-carboxylic acids?

A1: The primary methods for resolving diastereomers of these compounds include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that separates diastereomers based on their differential interactions with a chiral stationary phase.

  • Diastereoselective Crystallization: This method involves the formation of diastereomeric salts by reacting the carboxylic acid with a chiral resolving agent (e.g., a chiral amine). The resulting salts have different solubilities, allowing for their separation by fractional crystallization.[1][2][3]

  • Enzymatic Resolution: In some cases, enzymes can be used to selectively react with one diastereomer, allowing for the separation of the unreacted diastereomer.

Q2: How do I choose the right chiral HPLC column for my separation?

A2: The choice of a chiral stationary phase (CSP) is crucial for successful separation. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point for separating proline derivatives and their analogues.[4] The selection process is often empirical, and it is recommended to screen a variety of columns with different selectivities.

Q3: What are suitable chiral resolving agents for diastereoselective crystallization of these carboxylic acids?

A3: Chiral amines are commonly used as resolving agents for chiral carboxylic acids.[1][2] Examples include:

  • (R)-(+)-α-Methylbenzylamine

  • (S)-(-)-α-Methylbenzylamine

  • Brucine

  • Strychnine

  • Cinchona alkaloids (e.g., quinine, quinidine)

The choice of resolving agent and solvent system is critical and often requires screening to find the optimal conditions for selective crystallization.[3][5]

Q4: Can I use derivatization to improve the separation of my diastereomers?

A4: Yes, derivatization can be a useful strategy. Converting the carboxylic acid to an amide or ester with a chiral auxiliary can enhance the differences in physical properties between the diastereomers, making them easier to separate by standard chromatography (not necessarily chiral) or crystallization.[6][7][8]

Troubleshooting Guides

Chiral HPLC Troubleshooting

Problem: Poor or no separation of diastereomers.

Possible Cause Solution
Inappropriate chiral stationary phase (CSP).Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).
Suboptimal mobile phase composition.Optimize the mobile phase by varying the type and ratio of organic modifiers (e.g., ethanol, isopropanol, acetonitrile) and additives (e.g., trifluoroacetic acid, diethylamine).[9] For reversed-phase, adjust the pH and buffer concentration.
Incorrect flow rate or temperature.Systematically vary the flow rate and column temperature. Lower temperatures can sometimes improve chiral recognition.
Co-elution of enantiomers of each diastereomer.This is unlikely if you are starting with a diastereomeric mixture, but if you suspect you have a mixture of four stereoisomers, a combination of chiral and achiral chromatography may be necessary.

Problem: Peak splitting in the chromatogram.

Possible Cause Solution
Column contamination or blockage.Flush the column with a strong solvent. If the problem persists, replace the column frit or the entire column.[10][11]
Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.
Column void or uneven packing.This usually requires replacing the column.[11]
On-column degradation or isomerization.Investigate the stability of your compound under the chromatographic conditions. Consider using milder conditions (e.g., different pH, lower temperature).

A general workflow for troubleshooting HPLC peak splitting is illustrated below.

G Troubleshooting HPLC Peak Splitting start Peak Splitting Observed q1 Is the splitting observed for all peaks? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No p1 Possible system-wide issue. Check for blocked frit, column void, or detector issue. a1_yes->p1 q2 Is the sample solvent compatible with the mobile phase? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Does reducing injection volume resolve the issue? a2_yes->q3 s1 Dissolve sample in mobile phase. a2_no->s1 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No p2 Possible column overload. a3_yes->p2 q4 Are there two closely eluting compounds? a3_no->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No s2 Optimize mobile phase for better resolution. a4_yes->s2 p3 Consider on-column degradation or secondary interactions. a4_no->p3

Caption: A decision tree for troubleshooting HPLC peak splitting.

Diastereoselective Crystallization Troubleshooting

Problem: No crystal formation.

Possible Cause Solution
Poor choice of solvent.Screen a variety of solvents with different polarities. Anti-solvent addition can also induce crystallization.
Solution is too dilute.Slowly evaporate the solvent to increase the concentration.
Impurities inhibiting crystallization.Purify the diastereomeric salt mixture before attempting crystallization.

Problem: Both diastereomers crystallize out.

Possible Cause Solution
Solubilities of the diastereomeric salts are too similar in the chosen solvent.Screen different solvents or solvent mixtures to maximize the solubility difference.[5]
Solution is too concentrated or cooled too quickly.Use a more dilute solution and allow for slow cooling to promote selective crystallization of the less soluble diastereomer.

Problem: Low diastereomeric excess (d.e.) in the crystalline material.

Possible Cause Solution
Incomplete separation.Perform recrystallization of the obtained crystals to improve the d.e.
Inappropriate resolving agent.Screen different chiral resolving agents to find one that provides a larger difference in the crystal lattice energies of the diastereomeric salts.[1]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development
  • Column Selection:

    • Start with a polysaccharide-based chiral column (e.g., Chiralpak IA, IC, or ID).

  • Mobile Phase Screening:

    • Normal Phase: Use mixtures of hexane/isopropanol or hexane/ethanol. Start with a 90:10 ratio and gradually increase the polar component. For acidic compounds, add 0.1% trifluoroacetic acid (TFA). For basic compounds, add 0.1% diethylamine (DEA).

    • Reversed Phase: Use mixtures of acetonitrile/water or methanol/water with a buffer (e.g., 10 mM ammonium formate). Adjust the pH of the aqueous phase.[9]

  • Optimization:

    • Once partial separation is observed, fine-tune the mobile phase composition, flow rate, and column temperature to maximize resolution.

Protocol 2: Diastereoselective Crystallization
  • Salt Formation:

    • Dissolve one equivalent of the racemic substituted 3,4-dihydro-2H-pyrrole-2-carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

    • Add one equivalent of the chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine).

    • Stir the solution at room temperature for 1-2 hours.

  • Crystallization:

    • Slowly evaporate the solvent or add an anti-solvent (e.g., hexane, diethyl ether) until turbidity is observed.

    • Allow the solution to stand at room temperature or in a refrigerator to induce crystallization.

  • Isolation and Analysis:

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Determine the diastereomeric excess of the crystalline material by chiral HPLC or NMR spectroscopy.

    • Regenerate the free carboxylic acid by treating the diastereomerically enriched salt with an acid (e.g., 1M HCl) and extracting with an organic solvent.

A general workflow for diastereomer resolution is depicted below.

G General Workflow for Diastereomer Resolution start Diastereomeric Mixture of Substituted 3,4-dihydro-2H-pyrrole-2-carboxylic Acid method_choice Choose Resolution Method start->method_choice hplc Chiral HPLC method_choice->hplc Chromatography crystallization Diastereoselective Crystallization method_choice->crystallization Crystallization hplc_dev Method Development: - Screen Columns - Optimize Mobile Phase hplc->hplc_dev cryst_salt Form Diastereomeric Salts with Chiral Resolving Agent crystallization->cryst_salt hplc_sep Preparative HPLC Separation hplc_dev->hplc_sep hplc_iso Isolate Diastereomers hplc_sep->hplc_iso analysis Analyze Diastereomeric Purity (e.g., HPLC, NMR) hplc_iso->analysis cryst_cryst Fractional Crystallization cryst_salt->cryst_cryst cryst_iso Isolate Crystalline Diastereomer cryst_cryst->cryst_iso cryst_regen Regenerate Free Carboxylic Acid cryst_iso->cryst_regen cryst_regen->analysis end Pure Diastereomers analysis->end

Caption: A flowchart illustrating the general workflow for resolving diastereomers.

Data Presentation

The following tables provide illustrative data for the resolution of a hypothetical substituted 3,4-dihydro-2H-pyrrole-2-carboxylic acid. Note: This data is for example purposes and may not reflect actual experimental results.

Table 1: Chiral HPLC Screening Results

ColumnMobile PhaseRetention Time (Diastereomer 1, min)Retention Time (Diastereomer 2, min)Resolution (Rs)
Chiralpak IAHexane:Isopropanol (90:10) + 0.1% TFA8.59.21.2
Chiralpak ICHexane:Ethanol (85:15) + 0.1% TFA10.111.51.8
Chiralpak IDAcetonitrile:Water (60:40) + 10mM NH4OAc6.36.30

Table 2: Diastereoselective Crystallization Screening Results

Chiral Resolving AgentSolventCrystalline Yield (%)Diastereomeric Excess (d.e., %)
(R)-(+)-α-MethylbenzylamineEthanol4585
(S)-(-)-α-MethylbenzylamineEthyl Acetate3892
BrucineMethanol/Water5278

References

Technical Support Center: Optimizing Catalyst Selection for Hydrogenative Cyclization to Pyrroles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the hydrogenative cyclization for pyrrole synthesis.

Troubleshooting Guide

This guide addresses common problems in a question-and-answer format, offering potential causes and solutions to streamline your experimental workflow.

Question 1: Low or no yield of the desired pyrrole product.

Potential Causes:

  • Inactive Catalyst: The catalyst may not be active under the chosen reaction conditions.[1] Factors such as temperature, pressure, and solvent can significantly impact catalyst activity.[1]

  • Catalyst Poisoning: Impurities in the starting materials or solvent can poison the catalyst, rendering it inactive.[1][2]

  • Incorrect Ligand Choice: The ligand plays a crucial role in the catalytic cycle. An inappropriate ligand can lead to poor reactivity or catalyst decomposition. The nature of phosphorus ligands, for instance, has a remarkable effect on catalytic activity in ruthenium-catalyzed reactions.[3][4]

  • Sub-optimal Reaction Conditions: The temperature, pressure, or reaction time may not be optimal for the specific substrate and catalyst system. Higher temperatures can sometimes lead to the formation of byproducts.[1]

Solutions:

  • Catalyst Screening: Test a variety of catalysts (e.g., Ruthenium, Iridium, Nickel, Manganese-based) to identify the most effective one for your specific substrates.[5][6]

  • Optimize Reaction Conditions: Systematically vary the temperature, hydrogen pressure, and reaction time to find the optimal parameters.

  • Purify Starting Materials: Ensure all substrates and the solvent are of high purity to avoid catalyst poisoning.

  • Ligand Variation: If using a ligand-modified catalyst, screen different ligands to enhance catalytic activity. For example, in some ruthenium-catalyzed reactions, basic phosphine ligands are preferable for aliphatic amines, while triphenylphosphine is effective for aromatic amines.[3]

Question 2: Poor regioselectivity in the formation of substituted pyrroles.

Potential Causes:

  • Steric Hindrance: The steric bulk of substituents on the starting materials can influence the regioselectivity of the cyclization.

  • Electronic Effects: The electronic properties of the substituents can direct the cyclization to a specific position.[7]

  • Catalyst Control: The catalyst itself may not have a strong directing effect for the given substrates.

Solutions:

  • Catalyst and Ligand Selection: Some catalyst systems, like certain ruthenium-catalyzed three-component reactions, are known for their high regioselectivity.[5] The choice of ligand can also significantly influence the regioselectivity.

  • Substrate Modification: If possible, modify the substituents on the starting materials to favor the desired regioisomer.

  • Explore Different Synthetic Routes: Consider alternative synthetic strategies, such as the Paal-Knorr synthesis, which can offer different regiochemical outcomes.[8][9][10]

Question 3: Formation of significant amounts of side products, such as pyrrolidines or other over-reduced species.

Potential Causes:

  • Overly Active Catalyst: A highly active catalyst under harsh conditions (high pressure or temperature) can lead to the over-reduction of the pyrrole ring to form pyrrolidines.

  • Reaction Time: Prolonged reaction times can also contribute to the formation of over-reduced products.

Solutions:

  • Milder Reaction Conditions: Reduce the hydrogen pressure and/or temperature to minimize over-reduction.

  • Catalyst Selection: Choose a catalyst with known selectivity for pyrrole formation. For instance, some manganese complexes show unprecedented selectivity, avoiding the formation of pyrrolidines.[5]

  • Monitor Reaction Progress: Carefully monitor the reaction by techniques like TLC or GC-MS to stop it once the desired pyrrole is formed and before significant side product formation occurs.

Question 4: Catalyst deactivation during the reaction or in subsequent runs.

Potential Causes:

  • Fouling: Deposition of byproducts or polymers on the catalyst surface can block active sites.[1][2]

  • Sintering: At high temperatures, metal nanoparticles on a support can agglomerate, leading to a loss of active surface area.[2]

  • Leaching: The active metal may leach from the support into the reaction mixture.

Solutions:

  • Use of Robust Catalysts: Employ catalysts known for their stability under the reaction conditions.

  • Catalyst Regeneration: Depending on the cause of deactivation, regeneration may be possible through washing, reduction, or calcination.[1]

  • Optimize Reaction Conditions: Avoid excessively high temperatures that can lead to sintering.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for hydrogenative cyclization to pyrroles?

A1: Ruthenium and Iridium-based catalysts are widely used due to their high activity and functional group tolerance.[5][6][11] Nickel and Manganese-based catalysts are also gaining attention as more earth-abundant and cost-effective alternatives.[5][12]

Q2: How do I choose the right catalyst for my specific reaction?

A2: The choice of catalyst depends on several factors, including the nature of your starting materials (e.g., diols, amino alcohols, ketones), the desired substitution pattern on the pyrrole ring, and the required reaction conditions.[1] Reviewing literature for similar transformations is a good starting point. For multicomponent reactions involving ketones, amines, and vicinal diols, ruthenium catalysts have shown broad substrate scope.[5] For sustainable synthesis from secondary alcohols and amino alcohols, iridium catalysts have proven effective.[6][11]

Q3: What is the role of the ligand in these catalytic systems?

A3: Ligands are crucial for stabilizing the metal center, influencing the catalyst's activity, selectivity, and stability.[4] For example, in ruthenium-catalyzed systems, the electronic and steric properties of phosphine ligands can significantly impact the reaction outcome.[3]

Q4: Can I reuse my catalyst?

A4: The reusability of a catalyst depends on its stability under the reaction conditions and the ease of its separation from the reaction mixture. Heterogeneous catalysts are generally easier to recover and reuse. Some homogeneous catalysts can also be recycled, but it may require more complex procedures. Catalyst deactivation is a common issue that can limit reusability.[1][2]

Q5: What are the typical reaction conditions for hydrogenative cyclization to pyrroles?

A5: Reaction conditions vary widely depending on the catalyst and substrates. Temperatures can range from room temperature to over 150°C, and hydrogen pressures can vary from atmospheric pressure to several bars. Solvents like toluene, THF, and alcohols are commonly used. It is essential to consult specific literature procedures for the chosen catalytic system.

Quantitative Data Summary

Table 1: Comparison of Ruthenium-Based Catalysts for Pyrrole Synthesis

Catalyst SystemStarting MaterialsProduct TypeYield (%)Reference
[Ru3(CO)12]/XantphosKetones, Amines, Vicinal DiolsSubstituted PyrrolesGood to Excellent[5]
Ruthenium Pincer ComplexSecondary Alcohols, Amino AlcoholsSubstituted PyrrolesNot specified[5]
[Ru(PPh3)3(CO)H2]/Xantphos1,4-Alkynediols, Amines1,2,5-Substituted PyrrolesNot specified[3]

Table 2: Comparison of Other Metal Catalysts for Pyrrole Synthesis

Catalyst SystemStarting MaterialsProduct TypeYield (%)Reference
Iridium Pincer ComplexSecondary Alcohols, Amino AlcoholsSubstituted PyrrolesNot specified[6][11]
Nickel CatalystNitro Ketones3,4-Dihydro-2H-pyrrolesBroad scope[12]
Manganese ComplexPrimary Diols, Amines2,5-Unsubstituted PyrrolesNot specified[5]

Experimental Protocols

Protocol 1: General Procedure for Ruthenium-Catalyzed Three-Component Synthesis of Pyrroles

This protocol is adapted from the work of Beller and coworkers on the synthesis of substituted pyrroles from ketones, amines, and vicinal diols.[5]

Materials:

  • Ketone (1.0 mmol)

  • Amine (1.1 mmol)

  • Vicinal diol (1.2 mmol)

  • [Ru3(CO)12] (0.01 mmol, 1 mol%)

  • Xantphos (0.03 mmol, 3 mol%)

  • K2CO3 (0.2 mmol, 20 mol%)

  • Toluene (3 mL)

Procedure:

  • In a glovebox, a Schlenk tube is charged with [Ru3(CO)12], Xantphos, and K2CO3.

  • The Schlenk tube is sealed, removed from the glovebox, and placed under an argon atmosphere.

  • Toluene, the ketone, the amine, and the vicinal diol are added sequentially via syringe.

  • The Schlenk tube is sealed and the reaction mixture is stirred at 130 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired pyrrole.

Protocol 2: General Procedure for Iridium-Catalyzed Dehydrogenative Coupling of Alcohols and Amino Alcohols

This protocol is based on the sustainable pyrrole synthesis developed by Kempe and coworkers.[6][11]

Materials:

  • Secondary alcohol (1.0 mmol)

  • Amino alcohol (1.0 mmol)

  • Iridium pincer complex catalyst (e.g., [Ir(PNP)H2]) (0.01 mmol, 1 mol%)

  • t-BuOK (0.1 mmol, 10 mol%)

  • Toluene (2 mL)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add the iridium catalyst and t-BuOK.

  • Add toluene, followed by the secondary alcohol and the amino alcohol.

  • The reaction mixture is heated to 110 °C and stirred for 16-24 hours. During the reaction, hydrogen gas is evolved.

  • After completion, the reaction is cooled to room temperature.

  • The solvent is removed in vacuo, and the crude product is purified by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification start Select Catalyst and Ligand reactants Prepare Substrates and Solvents start->reactants assembly Assemble Reaction under Inert Atmosphere reactants->assembly heating Heat to Desired Temperature assembly->heating monitoring Monitor Reaction Progress (TLC/GC-MS) heating->monitoring cooling Cool Reaction to Room Temperature monitoring->cooling Reaction Complete extraction Solvent Removal/Extraction cooling->extraction purification Column Chromatography extraction->purification product Isolated Pyrrole purification->product

General experimental workflow for catalytic pyrrole synthesis.

Catalyst_Selection_Logic cluster_start Initial Considerations cluster_catalyst Catalyst Family Selection cluster_optimization Optimization Parameters cluster_outcome Desired Outcome substrates Identify Starting Materials (Diol, Amino Alcohol, etc.) Ru Ruthenium-based (Versatile, Good for Multicomponent Rxns) substrates->Ru Ir Iridium-based (Sustainable, Dehydrogenative Coupling) substrates->Ir Ni_Mn Nickel/Manganese-based (Earth-abundant, Cost-effective) substrates->Ni_Mn target Define Target Pyrrole Structure (Substitution Pattern) target->Ru target->Ir ligand Ligand Choice (Selectivity, Activity) Ru->ligand Ir->ligand conditions Reaction Conditions (Temp, Pressure, Solvent) Ni_Mn->conditions ligand->conditions success High Yield & Selectivity conditions->success

References

Technical Support Center: Functionalization of the Pyrroline Ring at Positions 3 and 4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the functionalization of the pyrroline ring at the C3 and C4 positions.

Frequently Asked Questions (FAQs)

Q1: Why is the functionalization of the pyrroline ring at positions 3 and 4 challenging?

A1: Functionalizing the 3 and 4 positions of the pyrroline ring presents several challenges due to the electronic and structural properties of the ring. Direct C-H functionalization at the unactivated C3 position of the related saturated pyrrolidine ring has historically been difficult.[1] For 3-pyrrolines, the cyclic amine and the alkene functional groups often react independently, which can complicate selective modifications at the double bond.[2] Key challenges include:

  • Regioselectivity: Controlling whether a reaction occurs at position 3 or 4, or even at other positions like C2 or C5, can be difficult. The regioselectivity of reactions like nickel-hydride catalyzed hydrocarbonation is often dictated by the substrate itself.[3]

  • Stereoselectivity: For reactions that create new stereocenters at positions 3 and 4, achieving high diastereoselectivity and enantioselectivity is a significant hurdle. Many synthetic methods aim to control the spatial arrangement of the new functional groups.[4][5]

  • Competing Reactions: The presence of the nitrogen atom and the double bond can lead to side reactions. For instance, in some multicomponent reactions, the formation of a pyrrolidine derivative can occur as a byproduct.[4]

  • Activation of C-H bonds: The C-H bonds at positions 3 and 4 are generally unactivated, making direct functionalization without a directing group challenging.[1]

Q2: What are the common strategies to overcome regioselectivity issues in 3-pyrroline functionalization?

A2: Several strategies have been developed to control the regioselectivity of reactions at the 3 and 4 positions of the pyrroline ring:

  • Ligand Control: In transition metal-catalyzed reactions, the choice of ligand can control the regioselectivity. For example, in the nickel-hydride catalyzed hydroalkylation of 3-pyrrolines, different ligands can direct the alkylation to either the C2 or C3 position.[3]

  • Directing Groups: The use of a directing group attached to the nitrogen atom can guide the catalyst to a specific C-H bond, enabling regioselective functionalization. Picolinamide and 8-aminoquinoline are examples of directing groups used for C(sp3)–H arylation.[1]

  • Cycloaddition Reactions: [3+2] cycloaddition reactions using azomethine ylides are a powerful method for constructing highly substituted pyrrolidines with good regio- and diastereoselectivity.[5][6] The regiochemistry of these additions can be controlled by both frontier orbital and steric interactions.[7]

  • Substrate Control: The inherent electronic properties of the substituents on the pyrroline ring or the reacting partner can influence the regiochemical outcome.

Q3: How can I improve the stereoselectivity of functionalization at the C3 and C4 positions?

A3: Achieving high stereoselectivity is crucial for synthesizing specific isomers of functionalized pyrrolidines. Key approaches include:

  • Chiral Catalysts and Ligands: The use of chiral transition metal complexes can induce enantioselectivity. For instance, cobalt catalysis with chiral bisoxazoline ligands has been used for the enantioenriched synthesis of 3-methylpyrrolidine.[8]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the pyrroline nitrogen can direct the stereochemical outcome of a reaction. The N-tert-butanesulfinyl group, for example, acts as an effective chiral auxiliary in 1,3-dipolar cycloadditions to produce densely substituted pyrrolidines with high diastereoselectivity.[5]

  • Substrate-Controlled Diastereoselection: The existing stereocenters in a chiral substrate can influence the stereochemistry of subsequent reactions. Asymmetric multicomponent reactions can construct up to three new stereogenic centers in a single operation with high diastereoselectivity.[4]

  • Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and catalyst loading can significantly impact the stereochemical outcome.

Troubleshooting Guides

Problem 1: Low Yield of the Desired 3- or 4-Functionalized Product
Possible Cause Troubleshooting Suggestion
Poor catalyst activity - Screen different catalysts (e.g., various Pd, Ni, or Co complexes).[1][3][8] - Vary the catalyst loading. - Ensure the catalyst is not degraded; use freshly prepared or properly stored catalyst.
Inefficient directing group - If using a directing group, try alternative directing groups that may be more effective for your specific substrate and reaction (e.g., switch from 8-aminoquinoline to 5-methoxy-8-aminoquinoline for easier removal).[1]
Side reactions - Analyze byproducts by NMR or MS to identify competing reaction pathways. - Adjust reaction conditions (temperature, concentration, reaction time) to disfavor side reactions. For example, in some multicomponent reactions, the addition of an additive like CH3CN can prevent the formation of pyrrolidine byproducts.[4]
Substrate decomposition - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if substrates are air-sensitive. - Lower the reaction temperature.
Problem 2: Poor Regioselectivity (Mixture of C3/C4 isomers)
Possible Cause Troubleshooting Suggestion
Lack of directing influence - Introduce a directing group on the nitrogen to favor functionalization at a specific position.[1]
Inappropriate ligand - In metal-catalyzed reactions, screen a variety of ligands to find one that promotes the desired regioselectivity. Ligand control is a key strategy for regiodivergent synthesis.[3]
Steric hindrance - Modify the steric bulk of substituents on the pyrroline ring or the incoming reagent to favor attack at the less hindered position.
Electronic effects - Alter the electronic properties of the substituents on the pyrroline ring to favor electrophilic or nucleophilic attack at the desired position.
Problem 3: Poor Diastereoselectivity or Enantioselectivity
Possible Cause Troubleshooting Suggestion
Ineffective chiral source - If using a chiral catalyst, screen different chiral ligands.[8] - If using a chiral auxiliary, consider one with greater steric bulk or different electronic properties to enhance facial discrimination.[5]
Reaction temperature - Lowering the reaction temperature often increases stereoselectivity by favoring the transition state with the lowest activation energy.
Solvent effects - The polarity and coordinating ability of the solvent can influence the organization of the transition state. Screen a range of solvents.
Lewis acid additives - In some cycloaddition reactions, the presence of a Lewis acid can promote the formation of the cycloadduct through a highly diastereoselective process.[5]

Quantitative Data Summary

Table 1: Comparison of Catalytic Systems for Regio- and Enantioselective Hydromethylation of 3-Pyrrolines [8]

EntryChiral LigandYield (%)ee (%)
1L1 (methyl-modified indene skeleton)7689
24-fluorophenyl-modified indene chiral skeleton oxazoline8493

Table 2: Diastereoselective Synthesis of Substituted Pyrrolidines via [3+2] Cycloaddition [6]

EntryAryl-substituted imino esterYield of major diastereomer (%)Diastereomeric ratio
3aa(E)-ethyl 2-(phenylimino)acetate83>95:5
3ab(E)-ethyl 2-((4-methoxyphenyl)imino)acetate75>95:5
3ac(E)-ethyl 2-((4-fluorophenyl)imino)acetate78>95:5
3ad(E)-ethyl 2-((4-chlorophenyl)imino)acetate80>95:5
3ae(E)-ethyl 2-((4-bromophenyl)imino)acetate79>95:5
3af(E)-ethyl 2-((3-chlorophenyl)imino)acetate7090:10
3ag(E)-ethyl 2-((2-chlorophenyl)imino)acetate3085:15
3ah(E)-ethyl 2-(thiophen-2-ylimino)acetate5590:10

Experimental Protocols

Key Experiment 1: Ligand-Controlled Regiodivergent Hydroalkylation of 3-Pyrrolines[3]

This protocol describes a method to achieve two different regioselectivities of hydroalkylation on the same substrate by using ligand control, yielding either 2- or 3-alkylated pyrrolidines.

  • Preparation of the Catalyst: In a glovebox, a solution of the nickel precursor (e.g., Ni(COD)2) and the desired ligand (e.g., a phosphine ligand for C2 selectivity or a different one for C3 selectivity) in a suitable solvent (e.g., THF) is prepared.

  • Reaction Setup: To a vial containing the 3-pyrroline substrate and the alkylating agent (e.g., an alkyl halide), the prepared catalyst solution is added.

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., room temperature or elevated temperature) for a defined period (e.g., 12-24 hours).

  • Workup and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired alkylated pyrrolidine isomer.

Key Experiment 2: Diastereoselective Synthesis of Densely Substituted Pyrrolidines via [3+2] Cycloaddition[5]

This protocol outlines the synthesis of highly substituted pyrrolidines through a 1,3-dipolar cycloaddition between a chiral N-tert-butanesulfinylazadiene and an azomethine ylide.

  • In situ Generation of Azomethine Ylide: In a reaction vessel, the imino ester and a silver catalyst (e.g., Ag2CO3) are dissolved in a suitable solvent (e.g., toluene). The mixture is heated to generate the azomethine ylide.

  • Cycloaddition: The chiral N-tert-butanesulfinylazadiene is added to the reaction mixture containing the in situ generated azomethine ylide.

  • Reaction Conditions: The reaction is stirred at an elevated temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC.

  • Purification: The reaction mixture is cooled, filtered, and the solvent is evaporated. The resulting crude product is purified by flash column chromatography to afford the densely substituted pyrrolidine.

Visualizations

experimental_workflow cluster_cycloaddition [3+2] Cycloaddition for 3,4-Functionalization start Start: Chiral N-tert-butanesulfinylazadiene + Azomethine Ylide Precursor catalyst Ag2CO3 Catalyst start->catalyst Heat cycloaddition 1,3-Dipolar Cycloaddition catalyst->cycloaddition In situ ylide generation product End: Densely Substituted Pyrrolidine (High Diastereoselectivity) cycloaddition->product

Caption: Workflow for diastereoselective [3+2] cycloaddition.

troubleshooting_logic start Experiment Start: Functionalization of Pyrroline check_yield Low Yield? start->check_yield check_regio Poor Regioselectivity? check_yield->check_regio No sol_yield Troubleshoot Yield: - Change Catalyst/Loading - New Directing Group - Optimize Conditions check_yield->sol_yield Yes check_stereo Poor Stereoselectivity? check_regio->check_stereo No sol_regio Troubleshoot Regioselectivity: - Screen Ligands - Add Directing Group - Modify Sterics/Electronics check_regio->sol_regio Yes success Successful Functionalization check_stereo->success No sol_stereo Troubleshoot Stereoselectivity: - Screen Chiral Catalysts/Auxiliaries - Lower Temperature - Change Solvent check_stereo->sol_stereo Yes sol_yield->start Re-run Experiment sol_regio->start Re-run Experiment sol_stereo->start Re-run Experiment

Caption: Troubleshooting logic for pyrroline functionalization.

References

Technical Support Center: Regioselectivity of Electrophilic Substitution on Pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for controlling the regioselectivity of electrophilic substitution on the pyrrole ring. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why does electrophilic substitution on an unsubstituted pyrrole preferentially occur at the C2 (α) position?

Electrophilic attack at the C2 position of the pyrrole ring is favored because the resulting cationic intermediate (arenium ion) is stabilized by three resonance structures, which delocalize the positive charge more effectively. In contrast, attack at the C3 (β) position leads to an intermediate that is only stabilized by two resonance structures.[1][2] The greater stability of the C2-attack intermediate means the activation energy for this pathway is lower, making it the kinetically preferred product.

Q2: My reaction with a strong Lewis acid is resulting in a black tar-like substance instead of the desired product. What is happening?

Pyrrole is highly reactive and prone to polymerization under strongly acidic conditions.[3] Many standard Lewis acids used in Friedel-Crafts reactions with less reactive aromatics can cause decomposition of the pyrrole ring.

  • Troubleshooting:

    • Use milder Lewis acids.

    • Consider using N-protection with an electron-withdrawing group (e.g., sulfonyl) to reduce the ring's reactivity.

    • Perform the reaction at lower temperatures to control the reaction rate.

Q3: I am trying to achieve substitution at the C3 position, but I keep getting the C2 isomer. How can I improve C3 selectivity?

Achieving C3 selectivity requires overcoming the inherent electronic preference for C2 substitution. The most common and effective strategy is to use a sterically bulky protecting group on the pyrrole nitrogen. This group physically blocks the C2 and C5 positions, forcing the electrophile to attack the less hindered C3 or C4 positions.[4]

  • Recommended Protecting Group: The triisopropylsilyl (TIPS) group is a highly effective and widely used protecting group for directing electrophiles to the C3 position.[4]

Q4: I am having trouble removing the N-TIPS protecting group after my C3-selective reaction. What are the recommended conditions?

The TIPS group is typically removed using a fluoride ion source.

  • Standard Deprotection: Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) is the most common method for TIPS deprotection.

  • Troubleshooting Incomplete Deprotection:

    • Ensure your TBAF solution is not hydrated, as water can reduce its efficacy.

    • If you suspect water is an issue, consider using molecular sieves to dry the TBAF solution.

    • For sensitive substrates, milder conditions like sodium fluoride (NaF) can be employed, although reaction times may be longer.

    • In some cases, acidic conditions (e.g., a drop of HCl in an alcohol) can be used, but this is substrate-dependent and risks polymerization if the pyrrole ring is not deactivated.

Q5: How can I purify a mixture of C2 and C3 substituted pyrrole isomers?

Separating C2 and C3 isomers can be challenging due to their similar polarities.

  • Recommended Technique: Flash column chromatography on silica gel is the most common method. A careful selection of the eluent system is crucial. Often, a low-polarity solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane mixtures) with a gradual increase in the polar component will provide the best separation.

  • Troubleshooting:

    • If baseline separation is not achieved, try using a longer column or a shallower solvent gradient.

    • High-performance liquid chromatography (HPLC) on a normal or reverse-phase column can be used for more difficult separations or for analytical quantification of the isomer ratio.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion 1. Insufficiently reactive electrophile.2. Deactivated pyrrole ring (e.g., with a strong electron-withdrawing group).3. Reaction temperature is too low.1. Use a more reactive electrophile or an activating agent (e.g., a stronger Lewis acid, if tolerated).2. If the pyrrole is N-protected, consider a less deactivating protecting group.3. Gradually increase the reaction temperature while monitoring for decomposition.
Mixture of C2 and C3 isomers with low regioselectivity 1. Steric hindrance from the N-protecting group is insufficient.2. The electrophile is too small and can access the C2 position despite the protecting group.3. Reaction conditions (e.g., high temperature) are favoring the thermodynamically more stable isomer.1. Switch to a bulkier N-protecting group (e.g., from tert-butyldimethylsilyl to triisopropylsilyl).2. Use a bulkier electrophile if possible.3. Perform the reaction at a lower temperature to favor the kinetically controlled product.
Formation of poly-substituted products 1. The pyrrole ring is highly activated.2. An excess of the electrophile was used.3. Prolonged reaction time.1. Use an N-protecting group to moderate reactivity.2. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the electrophile.3. Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed.
Unreacted starting material after prolonged reaction time 1. Catalyst deactivation.2. Reversible reaction.1. Add a fresh portion of the catalyst.2. If the reaction is reversible, consider removing a byproduct to drive the equilibrium forward.

Quantitative Data on Regioselectivity

The regioselectivity of electrophilic substitution on pyrrole is highly dependent on the reaction conditions, including the N-substituent, the electrophile, and the catalyst. The following tables summarize some quantitative data from the literature.

Table 1: Influence of N-Substituent and Electrophile on Regioselectivity

N-SubstituentElectrophile/ReagentC2 (α) Product (%)C3 (β) Product (%)Reference
HVilsmeier-Haack (DMF/POCl₃)>95<5[5]
HAc₂O, 250°CMajorMinor[1]
Methylp-Br-benzoyl chloride6040[6]
Methylp-tBu-benzoyl chloride6040[6]
Methylp-MeO-benzoyl chloride7030[6]
Methylp-NO₂-benzoyl chloride99<1[6]
Triisopropylsilyl (TIPS)NBSMinorMajor[4]
Triisopropylsilyl (TIPS)Acyl ChloridesMinorMajor[4]
PhenylsulfonylEtBr / AlCl₃MajorMinor
Phenylsulfonyli-PrCl / AlCl₃~50~50
Phenylsulfonylt-BuCl / AlCl₃2080

Note: "Major" and "Minor" are used when specific quantitative data was not provided in the cited literature.

Experimental Protocols

Protocol 1: C3-Bromination of Pyrrole via N-TIPS Protection

This two-step procedure allows for the highly regioselective synthesis of 3-bromopyrrole.

Step 1: Synthesis of 1-(Triisopropylsilyl)pyrrole (TIPS-pyrrole)

  • Materials: Pyrrole, Sodium Hydride (NaH, 60% dispersion in mineral oil), Triisopropylsilyl chloride (TIPSCl), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add NaH (1.1 equivalents) and wash with anhydrous hexane to remove the mineral oil.

    • Add anhydrous THF to the flask to create a slurry.

    • Cool the slurry to 0 °C in an ice bath.

    • Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous THF via the dropping funnel.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back to 0 °C and slowly add TIPSCl (1.05 equivalents).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude TIPS-pyrrole, which can often be used in the next step without further purification.

Step 2: Bromination of TIPS-pyrrole to yield 3-Bromo-1-(triisopropylsilyl)pyrrole

  • Materials: TIPS-pyrrole, N-Bromosuccinimide (NBS), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve TIPS-pyrrole (1.0 equivalent) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add a solution of NBS (1.0 equivalent) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, quench with saturated aqueous sodium thiosulfate solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with hexane) to afford 3-bromo-1-(triisopropylsilyl)pyrrole.[7]

Step 3: Deprotection to 3-Bromopyrrole

  • Materials: 3-Bromo-1-(triisopropylsilyl)pyrrole, Tetrabutylammonium fluoride (TBAF, 1M solution in THF), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 3-bromo-1-(triisopropylsilyl)pyrrole (1.0 equivalent) in THF.

    • Add TBAF solution (1.1 equivalents) dropwise at room temperature.

    • Stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with water and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure (3-bromopyrrole can be volatile).

    • Purify by column chromatography if necessary.

Protocol 2: Vilsmeier-Haack Formylation of Pyrrole (C2-Selective)

This protocol describes the classic Vilsmeier-Haack reaction for the formylation of unsubstituted pyrrole, which is highly selective for the C2 position.

  • Materials: Phosphorus oxychloride (POCl₃), Anhydrous N,N-Dimethylformamide (DMF), Pyrrole, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃).

  • Procedure:

    • In a flame-dried, three-neck flask under a nitrogen atmosphere, cool anhydrous DMF (used as both reagent and solvent) to 0 °C.

    • Slowly add POCl₃ (1.1 equivalents) dropwise, keeping the temperature below 10 °C. This forms the Vilsmeier reagent.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of pyrrole (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 1-2 hours.

    • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is neutral or slightly basic.

    • Extract the product with DCM (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude 2-formylpyrrole by column chromatography or recrystallization.[5][8]

Visualizing Experimental Workflows

Workflow for Achieving C3-Selective Substitution

This diagram illustrates the general strategy for obtaining a C3-substituted pyrrole product.

C3_Substitution_Workflow Start Start with Pyrrole Protect_N Protect Nitrogen (e.g., with TIPSCl) Start->Protect_N Step 1 Electrophilic_Sub Perform Electrophilic Substitution (e.g., Bromination) Protect_N->Electrophilic_Sub Step 2 (C3-Directing) Deprotect_N Deprotect Nitrogen (e.g., with TBAF) Electrophilic_Sub->Deprotect_N Step 3 End_Product C3-Substituted Pyrrole Deprotect_N->End_Product Final Product

Caption: General workflow for C3-selective electrophilic substitution of pyrrole.

Troubleshooting Logic for Poor Regioselectivity

This diagram outlines a decision-making process for troubleshooting reactions that yield a mixture of C2 and C3 isomers.

Troubleshooting_Regioselectivity Start Poor Regioselectivity (Mixture of C2/C3 isomers) Check_PG Is an N-Protecting Group (PG) being used? Start->Check_PG Check_Bulk Is the PG bulky enough? (e.g., TIPS vs. TMS) Check_PG->Check_Bulk Yes Use_PG Action: Introduce a bulky N-Protecting Group (e.g., N-TIPS) Check_PG->Use_PG No Check_Temp Is the reaction run at low temperature? Check_Bulk->Check_Temp Yes Increase_Bulk Action: Switch to a bulkier PG (e.g., use TIPS) Check_Bulk->Increase_Bulk No Lower_Temp Action: Decrease reaction temperature (e.g., -78 °C) to favor kinetic control Check_Temp->Lower_Temp No Optimize Re-run experiment with optimized conditions Check_Temp->Optimize Yes Use_PG->Optimize Increase_Bulk->Optimize Lower_Temp->Optimize

Caption: Decision tree for troubleshooting poor regioselectivity in pyrrole substitution.

References

Technical Support Center: Phase-Transfer Catalysis for P5C Precursor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the optimization of phase-transfer catalysis (PTC) in the synthesis of 1-pyrroline-5-carboxylate (P5C) precursors.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of P5C precursors using phase-transfer catalysis.

Issue Potential Cause Recommended Solution
Low or No Product Yield Ineffective phase-transfer catalyst.- Select a catalyst with appropriate lipophilicity for the solvent system. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) are common starting points.[1][2] - For reactions involving hydrophilic anions, consider catalysts with a q-value between 1 and 2.[3] - Ensure the catalyst is not poisoned by soft anions like iodide if present in the reaction. Consider using alternative leaving groups like bromide or mesylate.[3]
Incorrect solvent system.- The organic solvent should be non-polar to ensure two distinct phases. Toluene, hexane, or dichloromethane are often suitable.[3] - Ensure the aqueous phase is saturated with the inorganic base to maximize its concentration at the interface.
Insufficient agitation.- Vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, facilitating the transfer of the reactant by the catalyst. Increase the stirring speed.
Reaction temperature is too low.- Gently heat the reaction mixture. An increase in temperature often accelerates the reaction rate. However, be cautious of potential side reactions at higher temperatures.
Formation of Side Products (e.g., over-alkylation, hydrolysis) High concentration of the nucleophile in the organic phase.- Decrease the amount of phase-transfer catalyst to reduce the rate of nucleophile transfer. - Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
Reaction temperature is too high.- Lower the reaction temperature to improve selectivity and minimize decomposition or side reactions.
Incorrect choice of base.- Use a milder base if hydrolysis of the ester group is observed. For instance, potassium carbonate can be a milder alternative to sodium hydroxide.[4]
Difficult Product Isolation/Purification Catalyst is difficult to remove from the product.- Select a phase-transfer catalyst that can be easily separated. For example, polymer-supported catalysts can be filtered off. - Perform an aqueous wash to remove water-soluble catalysts and inorganic salts. Acidic or basic washes can be used to remove basic or acidic impurities, respectively.
Emulsion formation during workup.- Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Filter the mixture through a pad of Celite.
Inconsistent Reaction Times Variations in raw material quality.- Ensure the starting materials and reagents are of high purity and are anhydrous where necessary. - Use freshly prepared solutions of the base.
Inefficient stirring.- Ensure consistent and vigorous stirring throughout the reaction. Use a mechanical stirrer for larger-scale reactions.

Frequently Asked Questions (FAQs)

Q1: What is phase-transfer catalysis and why is it used for synthesizing P5C precursors?

A1: Phase-transfer catalysis (PTC) is a technique used to facilitate reactions between reactants that are in different, immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile).[5] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the reactant from the aqueous phase to the organic phase where the reaction can occur. This method is advantageous for synthesizing P5C precursors as it allows for the use of inexpensive inorganic bases, mild reaction conditions, and can improve reaction rates and yields.[6]

Q2: How do I choose the right phase-transfer catalyst for my reaction?

A2: The choice of catalyst depends on several factors, including the nature of the reactants and the solvent system. For many applications, tetrabutylammonium bromide (TBAB) or Aliquat 336 are effective.[1] The lipophilicity of the catalyst is important; it must be soluble enough in the organic phase to transport the anion. The "q-value" and "C#" are empirical parameters that can help in selecting a suitable quaternary ammonium salt based on the reaction type.[3]

Q3: Can I use any solvent for my PTC reaction?

A3: No, the solvent system is crucial. A two-phase system is required, so the organic solvent should be immiscible with water. Common choices include toluene, chlorobenzene, and hexane.[3] The solvent can also influence the reactivity of the transferred ion pair.

Q4: My reaction is very slow. What can I do to speed it up?

A4: To increase the reaction rate, you can try several approaches:

  • Increase the reaction temperature.

  • Increase the stirring speed to improve mass transfer between the phases.

  • Increase the concentration of the catalyst.

  • Use a more active catalyst.

  • Increase the concentration of the base in the aqueous phase.

Q5: I am observing the formation of an undesired dimer of my product. How can I prevent this?

A5: Dimer formation can occur if the product is further alkylated.[7] To minimize this, you can:

  • Use a stoichiometric amount of the alkylating agent.

  • Add the alkylating agent slowly to the reaction mixture.

  • Lower the reaction temperature.

  • Reduce the concentration of the phase-transfer catalyst.

Experimental Protocols

Key Experiment: Synthesis of a P5C Precursor via PTC-Mediated Intramolecular Cyclization

This protocol describes a general procedure for the synthesis of a 1-pyrroline-5-carboxylate precursor via the intramolecular cyclization of a glutamate derivative using phase-transfer catalysis.

Materials:

  • Diethyl 2-acetyl-L-glutamate

  • Aqueous sodium hydroxide (50% w/v)

  • Toluene

  • Tetrabutylammonium bromide (TBAB)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve diethyl 2-acetyl-L-glutamate (1 equivalent) in toluene (10 mL per gram of substrate).

  • Addition of Reagents: Add the aqueous sodium hydroxide solution (5 equivalents) and tetrabutylammonium bromide (0.1 equivalents) to the flask.

  • Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water (2 x 20 mL), 1 M hydrochloric acid (1 x 20 mL), saturated sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to obtain the desired P5C precursor (diethyl 2-acetyl-1-pyrroline-5-carboxylate).

Data Presentation

The following table summarizes typical yields and selectivities for the synthesis of pyrrolidine derivatives using PTC, which can be analogous to P5C precursor synthesis.

CatalystSolventBaseTemperature (°C)Yield (%)Enantiomeric Excess (ee %)Reference
Cinchonidine-derived catalystToluene50% aq. KOH258592[7]
Maruoka CatalystTolueneCsOH·H₂O09598
TBABDichloromethane50% aq. NaOH4078N/A (racemic)Adapted from[4]
Aliquat 336HexaneK₂CO₃ (solid)6082N/A (racemic)Adapted from[1]

Visualizations

Below are diagrams illustrating key concepts in the phase-transfer catalyzed synthesis of P5C precursors.

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase A Nucleophile (Y⁻) C PT Catalyst (Q⁺X⁻) A->C Ion Exchange B Inorganic Base (e.g., NaOH) D Substrate (R-X) E Product (R-Y) D->E Product Formation E->C Catalyst Regeneration C->A Catalyst Returns C->D Reaction

Caption: General workflow of phase-transfer catalysis.

Troubleshooting_Logic Start Low Product Yield Catalyst Check Catalyst Activity/Choice Start->Catalyst Solvent Verify Solvent System Catalyst->Solvent [No Improvement] Success Yield Improved Catalyst->Success [Improvement] Stirring Increase Agitation Solvent->Stirring [No Improvement] Solvent->Success [Improvement] Temp Increase Temperature Stirring->Temp [No Improvement] Stirring->Success [Improvement] Temp->Success [Improvement]

Caption: Troubleshooting logic for low product yield.

References

How to avoid racemization during the synthesis of chiral pyrroline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding racemization during the synthesis of chiral pyrroline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in the synthesis of chiral pyrroline derivatives?

A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture of equal amounts of both enantiomers (a racemate), resulting in the loss of optical activity.[1] In the context of chiral pyrroline derivatives, which are often key intermediates in pharmaceuticals, racemization is a critical issue because different enantiomers can have vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause harmful side effects. Therefore, maintaining the stereochemical integrity of the desired enantiomer is paramount.

Q2: What are the general mechanisms through which racemization can occur during pyrroline synthesis?

A2: Racemization in chiral pyrroline synthesis can be broadly categorized based on the reaction conditions:

  • Base-Catalyzed Racemization: A common mechanism involves the deprotonation of a stereogenic center, particularly if it is adjacent to a group that can stabilize a negative charge (like a carbonyl or nitro group), to form a planar, achiral enolate or a similar intermediate. Reprotonation can then occur from either face, leading to a racemic mixture.[2] In pyrrolidines, epimerization at a stereocenter has been observed upon treatment with bases.[3]

  • Acid-Catalyzed Racemization: Acidic conditions can promote racemization, often through the formation of a planar, achiral intermediate like an enol.[4] For pyrrolines, which contain an imine functional group, protonation of the nitrogen can facilitate tautomerization to an enamine, which is a common pathway for racemization at an adjacent stereocenter.

  • Thermal Racemization: In some cases, elevated temperatures can provide sufficient energy to overcome the activation barrier for enantiomerization, leading to racemization without the need for a catalyst.[5]

Q3: How can the choice of synthetic strategy minimize the risk of racemization?

A3: Employing a highly stereoselective synthetic method from the outset is the most effective way to prevent racemization. Some well-established strategies for the asymmetric synthesis of pyrrolidine and pyrroline derivatives include:

  • Asymmetric Catalysis: Utilizing chiral catalysts, such as organocatalysts (e.g., proline and its derivatives), chiral phosphoric acids, or transition metal complexes with chiral ligands, can create a chiral environment that favors the formation of one enantiomer over the other.[6][7]

  • Chiral Pool Synthesis: Starting from readily available, enantiomerically pure precursors, such as amino acids (e.g., proline or hydroxyproline), can transfer the existing chirality to the final product.[8]

  • Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. Once the desired chirality is established, the auxiliary is removed.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Enantiomeric Excess (ee) in the Crude Product 1. Suboptimal Catalyst: The chosen chiral catalyst or ligand may not be effective for the specific substrate. 2. Incorrect Reaction Temperature: The reaction temperature may be too high, leading to a less ordered transition state and reduced stereoselectivity. 3. Inappropriate Solvent: The solvent can significantly influence the transition state geometry and, consequently, the enantioselectivity. 4. Presence of Impurities: Impurities in starting materials or reagents can interfere with the catalyst's function.1. Catalyst Screening: Screen a variety of chiral catalysts and ligands to identify the optimal one for your transformation. Consider both metal-based and organocatalysts. 2. Temperature Optimization: Run the reaction at lower temperatures. While this may slow down the reaction rate, it often improves enantioselectivity. 3. Solvent Screening: Experiment with a range of solvents with varying polarities and coordinating abilities. 4. Purify Starting Materials: Ensure all starting materials and reagents are of high purity.
Loss of Enantiomeric Excess During Workup or Purification 1. Acidic or Basic Conditions: Exposure to acidic or basic conditions during aqueous workup can cause racemization, especially if the stereocenter is labile. 2. Elevated Temperatures During Purification: Prolonged heating during solvent removal or column chromatography can lead to thermal racemization. 3. Stationary Phase in Chromatography: The stationary phase (e.g., silica gel) can sometimes be acidic enough to cause racemization of sensitive compounds.1. Neutralize Carefully: If an acidic or basic workup is necessary, perform it quickly at low temperatures and neutralize the solution immediately. 2. Avoid Excessive Heat: Remove solvents under reduced pressure at low temperatures. If column chromatography is performed, do not allow the column to run dry and heat up. 3. Use Neutral or Deactivated Stationary Phase: Consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.
Formation of Diastereomers (Epimerization) 1. Base-Induced Epimerization: If your molecule has multiple stereocenters, a basic reagent or condition might be causing epimerization at one of the centers.[3] 2. Thermodynamic vs. Kinetic Control: The reaction may be under thermodynamic control, leading to the more stable diastereomer, which might not be the desired one.1. Use Non-basic Conditions: If possible, modify the synthetic route to avoid strongly basic conditions. If a base is necessary, use a milder, non-nucleophilic base and low temperatures. 2. Favor Kinetic Control: Run the reaction at a lower temperature for a shorter duration to favor the kinetically formed product.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of a Spirocyclic Pyrrolidine using an L-proline Functionalized Catalyst

This protocol is adapted from the work of Akhavana and Bekhradnia for the stereoselective synthesis of spiro-pyrrolidine derivatives.[9]

Reaction: Three-component 1,3-dipolar cycloaddition of isatin, a secondary amino acid (e.g., thiaproline), and a dipolarophile (e.g., (E)-3-(furan-2-ylmethylene)-1-phenylpyrrolidine-2,5-dione).

Materials:

  • Isatin (1 mmol)

  • Thiaproline (1 mmol)

  • (E)-3-(furan-2-ylmethylene)-1-phenylpyrrolidine-2,5-dione (1 mmol)

  • L-proline functionalized manganese ferrite nanorod catalyst (14 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a round-bottom flask, add isatin, thiaproline, and the dipolarophile.

  • Add ethanol, followed by the L-proline functionalized catalyst.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the magnetic catalyst using an external magnet.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary:

SolventCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
Ethanol1480391
Methanol14Reflux582
Acetonitrile14Reflux675
Chloroform14Reflux868

Visualizations

Diagram 1: General Workflow for Troubleshooting Low Enantioselectivity

troubleshooting_workflow start Low Enantiomeric Excess Observed catalyst Optimize Catalyst/Ligand start->catalyst temp Lower Reaction Temperature start->temp solvent Screen Different Solvents start->solvent purity Check Reagent Purity start->purity workup Modify Workup/Purification start->workup end Improved Enantioselectivity catalyst->end temp->end solvent->end purity->end workup->end

Caption: A logical workflow for addressing issues of low enantiomeric excess in chiral pyrroline synthesis.

Diagram 2: Signaling Pathway of Base-Catalyzed Racemization

racemization_pathway cluster_enantiomer1 Enantiomer (R) cluster_intermediate Intermediate cluster_enantiomer2 Enantiomer (S) R_Pyrroline Chiral Pyrroline Derivative Achiral_Intermediate Planar Achiral Intermediate (e.g., Enolate/Enamine) R_Pyrroline->Achiral_Intermediate + Base - H+ Achiral_Intermediate->R_Pyrroline + H+ S_Pyrroline Chiral Pyrroline Derivative Achiral_Intermediate->S_Pyrroline + H+

Caption: The pathway of base-catalyzed racemization proceeds through a planar achiral intermediate.

References

Managing complex reaction mixtures in multi-component pyrrole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in multi-component pyrrole synthesis. The resources below address common challenges in managing complex reaction mixtures and optimizing synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common multi-component reactions for pyrrole synthesis, and what are their primary challenges?

A1: Three widely utilized multi-component reactions for synthesizing the pyrrole core are the Hantzsch, Paal-Knorr, and Van Leusen syntheses.

  • Hantzsch Pyrrole Synthesis: This method involves the reaction of a β-ketoester, ammonia or a primary amine, and an α-haloketone.[1][2] While versatile, it can suffer from low yields, with historical reports often below 50%, and may require optimization to control regioselectivity.[3][4]

  • Paal-Knorr Pyrrole Synthesis: This is a condensation reaction between a 1,4-dicarbonyl compound and an excess of a primary amine or ammonia, typically under neutral or weakly acidic conditions.[5][6] A primary challenge is that under strongly acidic conditions (pH < 3), the reaction can favor the formation of furan side-products.[5][7] Traditional methods often required harsh conditions like prolonged heating.[6][8]

  • Van Leusen Pyrrole Synthesis: This reaction uses tosylmethyl isocyanide (TosMIC) as a C-N=C synthon, which reacts with electron-deficient compounds like α,β-unsaturated ketones (chalcones) in the presence of a base.[9][10][11] The reaction proceeds via a [3+2] cycloaddition mechanism.[9][12] Challenges can include managing the reactivity of the TosMIC carbanion and optimizing conditions for specific substrates.

Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?

A2: Low yields in multi-component pyrrole syntheses can stem from several factors. Key areas to investigate include reaction conditions, catalyst efficiency, and the formation of side-products. For instance, the traditional Hantzsch synthesis was known for modest yields.[4] Modern variations, such as using mechanochemical conditions or solid-phase synthesis, have been developed to improve outcomes.[3][13][14] In the Paal-Knorr synthesis, using a weak acid like acetic acid can accelerate the reaction, but improper pH control can lead to undesired side products, lowering the yield of the target pyrrole.[5]

Q3: How can I effectively monitor the progress of my multi-component reaction to identify issues early?

A3: Real-time or frequent reaction monitoring is crucial for understanding reaction kinetics and identifying the formation of intermediates or byproducts. Several analytical techniques are highly effective:

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) allow for the direct and continuous sampling of the reaction mixture, providing sensitive and selective detection of reactants, intermediates, and products.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for quantitative analysis of all components in a reaction mixture, helping to determine the rate of product formation and identify unexpected species.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for analyzing complex mixtures of volatile compounds and can be used to determine the relative amounts of pyrroles and impurities like pyrrolidines.[17][18]

Q4: I am struggling with the purification of my crude pyrrole product. What are the best strategies for dealing with a complex mixture?

A4: Purifying pyrroles from multi-component reactions can be challenging due to the presence of unreacted starting materials, catalysts, and side-products. Azeotrope formation, for instance between pyrrole, pyrrolidine, and water, can further complicate purification by simple distillation.[18][19] A systematic approach is recommended:

  • Aqueous Wash/Extraction: A simple liquid-liquid extraction can remove water-soluble impurities. For removing unreacted pyrrole, repeated washing with hexane has been shown to be effective.[20]

  • Column Chromatography: This is a very common and effective method. A solvent system like hexane/ethyl acetate is often used to separate the desired pyrrole from other components based on polarity.[20]

  • Distillation: For certain pyrroles, distillation under reduced pressure can be effective.[19] Treating the crude mixture with a dilute acid (like formic or sulfuric acid) before distillation can help remove basic impurities such as pyrrolidines.[18][19]

  • Activated Carbon: Sorption with activated carbon can be used to remove unreacted pyrrole from a solution.[20]

Troubleshooting Guides

Guide 1: Low Product Yield

SymptomPossible CauseSuggested Solution
Reaction stalls or proceeds slowly.Incorrect pH: In Paal-Knorr synthesis, conditions that are too acidic (pH < 3) can inhibit pyrrole formation in favor of furans.[5]Add a weak acid like acetic acid to catalyze the reaction. Buffer the reaction mixture if necessary.
Inefficient Catalyst: The chosen catalyst (e.g., Lewis acid in Hantzsch synthesis) may be deactivated or suboptimal for the specific substrates.[3]Screen alternative catalysts. For example, ytterbium triflate has been used successfully in some Hantzsch variations.[3] Iron(III) chloride is an effective catalyst for some Paal-Knorr reactions in water.[21]
Harsh Reaction Conditions: High temperatures or prolonged reaction times, especially in older Paal-Knorr protocols, can lead to degradation of sensitive starting materials or products.[6][7]Explore milder, modern conditions such as microwave-assisted synthesis, mechanochemical activation, or continuous flow chemistry.[1][6][13]
Low recovery of product after workup.Product Loss During Extraction: The desired pyrrole may have some solubility in the aqueous phase.Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers with a suitable organic solvent.

Guide 2: Presence of Unexpected Side-Products

SymptomPossible CauseSuggested Solution
Furan derivative detected as a major byproduct.Reaction conditions are too acidic (Paal-Knorr): Protic or Lewis acids at low pH favor the cyclization pathway that leads to furans instead of pyrroles.[5][6]Conduct the reaction under neutral or weakly acidic conditions. Use an amine/ammonium salt buffer system to maintain a suitable pH.
Isomeric products are formed.Lack of Regiocontrol (Hantzsch): The reaction between the enamine intermediate and the α-haloketone can occur at different sites, leading to a mixture of regioisomers.[3]Modify the substrates or use a Lewis acid catalyst, such as Yb(OTf)₃, which can influence the regioselectivity of the reaction.[3]
Polymerization or dark tar formation.Reactive Intermediates: Pyrroles themselves can be sensitive to strong acids or oxidants, leading to polymerization.Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Ensure reagents are pure and free of oxidative impurities. Use milder reaction conditions.

Data Presentation: Comparison of Pyrrole Synthesis Methods

The following table summarizes typical reaction parameters for the three major multi-component pyrrole synthesis methods. Note that optimal conditions are highly substrate-dependent.

Synthesis MethodKey ReactantsTypical Catalyst / ConditionsCommon SolventsReported YieldsKey Advantages
Hantzsch β-ketoester, α-haloketone, Amine/Ammonia[1]Lewis acids (e.g., Yb(OTf)₃)[3]; Solid-phase synthesis[14]; Mechanochemical[13]Ethanol, Acetic Acid, Solvent-freeVariable (can be <50% in older methods[4], improved with modern techniques)High functional group tolerance; Access to highly substituted pyrroles.
Paal-Knorr 1,4-dicarbonyl, Amine/Ammonia[5][6]Weak acids (e.g., Acetic Acid)[5]; Iron(III) chloride[21]; Silica sulfuric acid[7]Water, Ethanol, Acetic Acid, Solvent-freeGood to Excellent[21]Simple procedure; Often high yielding; Water can be used as a solvent.
Van Leusen TosMIC, Electron-deficient alkene/ketone[9][10]Base (e.g., NaH, K₂CO₃)[9][11]THF, DMSO, DMEGoodAccess to pyrroles unsubstituted at C2/C5; Mild reaction conditions.

Key Experimental Protocols

Protocol 1: General Procedure for Paal-Knorr Pyrrole Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol or water).

  • Addition of Amine: Add the primary amine or an ammonia source (e.g., ammonium acetate, 1.0 - 1.5 eq.).

  • Catalyst Addition: Add a catalytic amount of a weak acid (e.g., glacial acetic acid, ~10 mol%).

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-80 °C) until the reaction is complete, as monitored by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Redissolve the crude residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or distillation.[20]

Protocol 2: General Procedure for Hantzsch Pyrrole Synthesis

  • Reaction Setup: Combine the β-ketoester (1.0 eq.), the primary amine/ammonia (1.0 eq.), and the α-haloketone (1.0 eq.) in a suitable solvent like ethanol or acetic acid.

  • Reaction: Stir the mixture, often with heating, for several hours to days. The progress can be monitored by TLC or LC-MS. In some variations, a Lewis acid catalyst is added.[3]

  • Workup: Upon completion, cool the mixture and neutralize with a base (e.g., aqueous sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate in vacuo. The resulting crude material is then purified, typically by silica gel chromatography.

Visualizations

Troubleshooting_Workflow Start Problem: Low Yield or Complex Mixture Analysis 1. Analyze Crude Mixture (TLC, GC-MS, NMR) Start->Analysis Identify Are Starting Materials Consumed? Analysis->Identify SideProducts Are Side-Products Present? Identify->SideProducts Yes Optimize 2. Optimize Reaction Conditions (Temp, Catalyst, Time, pH) Identify->Optimize No Purify 3. Develop Purification Strategy (Extraction, Chromatography, Distillation) SideProducts->Purify Yes SideProducts->Purify No (Mainly Unreacted SM) Solution_Kinetics Issue: Slow/Stalled Reaction -> Adjust Temp/Catalyst Optimize->Solution_Kinetics Solution_SideRxn Issue: Side Reactions -> Adjust Stoichiometry/pH Purify->Solution_SideRxn Solution_Purification Issue: Difficult Separation -> Use Orthogonal Methods Purify->Solution_Purification End Pure Product Solution_Kinetics->End Solution_SideRxn->End Solution_Purification->End

Caption: A decision-making workflow for troubleshooting common issues in pyrrole synthesis.

Experimental_Workflow A 1. Reaction Setup (Reagents, Solvent, Catalyst) B 2. Reaction (Stirring, Heating, Inert Atm.) A->B C 3. Monitoring (TLC, LC-MS, GC-MS) B->C D 4. Workup (Quenching, Neutralization) C->D E 5. Extraction & Drying D->E F 6. Purification (Chromatography, Distillation) E->F G 7. Analysis & Characterization (NMR, MS, Purity) F->G

Caption: A standard experimental workflow for multi-component pyrrole synthesis reactions.

References

Technical Support Center: Improving Solubility of Pyrrole-Based Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the solubility of pyrrole-based compounds in biological assays.

Troubleshooting Guides

Issue: My pyrrole-based compound precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer.

Possible Causes and Solutions:

  • Low Aqueous Solubility: The primary reason for precipitation is the inherent low aqueous solubility of many pyrrole-based compounds. When the DMSO concentration is lowered by dilution in an aqueous buffer, the compound's solubility limit is exceeded.

  • "Salting Out" Effect: High salt concentrations in your buffer can decrease the solubility of hydrophobic compounds.

Troubleshooting Steps:

  • Optimize DMSO Concentration: Determine the highest tolerable DMSO concentration for your assay that keeps the compound in solution. Most cell-based assays can tolerate up to 0.5% DMSO, while some enzymatic assays may tolerate higher concentrations. Always include a vehicle control with the same final DMSO concentration in your experiment.

  • Use a Co-solvent: If DMSO alone is insufficient, consider using a water-miscible co-solvent. Prepare a higher concentration stock solution in a solvent like dimethylformamide (DMF) or ethanol, and then dilute it into your aqueous buffer.[1] For example, a 1:1 solution of DMF:PBS (pH 7.2) can be used to improve the solubility of some compounds.[1][2]

  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. If your compound has acidic or basic functional groups, adjusting the pH of your assay buffer can increase its solubility. For weakly acidic compounds, increasing the pH above their pKa will increase the concentration of the more soluble ionized form. Conversely, for weakly basic compounds, decreasing the pH below their pKa will have a similar effect.[3]

  • Serial Dilutions in DMSO: Instead of a large, single dilution from a high-concentration DMSO stock directly into the aqueous buffer, perform serial dilutions of your stock in DMSO first to get closer to the final desired concentration before the final dilution into the assay medium.

  • Kinetic vs. Thermodynamic Solubility: For high-throughput screening, you are often dealing with kinetic solubility, where a supersaturated solution can exist for a period before precipitation occurs. The time it takes for a compound to precipitate can vary. Consider pre-diluting your compound in the assay buffer immediately before adding it to the assay plate to minimize the time it has to precipitate.[4][5]

Issue: I am observing inconsistent results in my cell-based assay, which I suspect is due to compound precipitation.

Possible Causes and Solutions:

  • Compound Precipitation Over Time: Even if a solution appears clear initially, poorly soluble compounds can precipitate over the course of a long incubation period in a cell culture incubator, leading to variable effective concentrations.

  • Interaction with Media Components: Components in your cell culture media, such as proteins and salts, can interact with your compound and reduce its solubility.

Troubleshooting Steps:

  • Visual Inspection: Before and after your assay, visually inspect your assay plates under a microscope for any signs of compound precipitation in the wells.

  • Solubility in Assay Media: Perform a preliminary test to determine the solubility of your compound directly in the complete cell culture medium you are using. Prepare a series of dilutions of your compound in the medium and observe for precipitation over the same incubation time and temperature as your assay.

  • Formulation Strategies:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[6][7][8] You can prepare a stock solution of your compound complexed with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which can then be diluted into your cell culture medium.[9][10]

    • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid-state.[11][12] While more complex to prepare, solid dispersions can significantly enhance the dissolution rate and apparent solubility of a compound in aqueous media.[13][14]

  • Assay Endpoint Timing: If possible, consider reducing the incubation time of your assay to minimize the chance of time-dependent precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to dissolve a new, uncharacterized pyrrole-based compound?

A1: Dimethyl sulfoxide (DMSO) is the most common and effective initial solvent for dissolving a wide range of poorly soluble organic compounds for biological assays. It is a powerful solvent that is miscible with water and most organic solvents. Start by attempting to dissolve your compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM).

Q2: How can I determine the kinetic solubility of my compound in my specific assay buffer?

A2: A common method for determining kinetic solubility is through a nephelometric assay.[4][15][16] This high-throughput method involves making serial dilutions of your DMSO stock solution in your aqueous buffer in a microplate. A nephelometer then measures the light scattering caused by any precipitated particles. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

Q3: My compound is a known VEGFR-2 inhibitor, but I'm having trouble getting a consistent IC50 value. Could solubility be the issue?

A3: Yes, solubility is a very likely culprit. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and many small molecule inhibitors targeting its ATP-binding site are hydrophobic pyrrole-based compounds. If the compound precipitates at higher concentrations in your assay, the actual concentration in solution will be lower than the nominal concentration, leading to an artificially high and variable IC50 value. It is crucial to ensure your compound is fully solubilized across the entire concentration range of your dose-response curve.

Q4: Are there any alternatives to DMSO if my cells are very sensitive to it?

A4: If your cells are highly sensitive to DMSO, you can explore other water-miscible organic solvents like ethanol or dimethylformamide (DMF).[1][2] However, these also have their own cellular toxicities that need to be evaluated. Another approach is to use formulation techniques that reduce the required amount of organic solvent, such as complexation with cyclodextrins or creating a solid dispersion.

Q5: Can I sonicate my compound to help it dissolve in the assay buffer?

A5: Mild sonication can be used to help dissolve a compound when preparing a stock solution in a pure organic solvent like DMSO. However, it is generally not recommended to sonicate your compound directly in the final aqueous assay buffer, especially for cell-based assays. Sonication can generate heat, potentially degrading the compound or damaging assay components like proteins. For cell-based assays, it can lyse the cells. A better approach is to ensure the compound is fully dissolved in a stock solvent first and then use appropriate dilution techniques.

Data Presentation: Solubility of Common Pyrrole-Based Drugs

CompoundSolvent/BufferpHSolubility
Sunitinib 20 mM KCl/HCl buffer2.02582 µg/mL
20 mM phosphate buffer6.0364 µg/mL
DMSO-~5 mg/mL
1:3 DMSO:PBS7.2~0.25 mg/mL
Atorvastatin Aqueous Solution<4Insoluble
Distilled Water-Very slightly soluble
Phosphate Buffer7.4Very slightly soluble
Methanol-Freely soluble
Sorafenib 0.1 N HCl + 1.0% SDS1.2Form I: 0.314 mg/mL, Form III: 1.103 mg/mL
Acetate Buffer + 1.0% SDS4.5Form I: 2.404 mg/mL, Form III: 2.355 mg/mL
Phosphate Buffer + 1.0% SDS6.8Form I: 0.051 mg/mL, Form III: 1.805 mg/mL
DMSO-~20 mg/mL
1:2 DMSO:PBS7.2~0.3 mg/mL
Dasatinib DMSO-~14.3 mg/mL
DMF-~25 mg/mL
1:1 DMF:PBS7.2~0.5 mg/mL

Experimental Protocols

Protocol 1: Preparation of a Pyrrole-Based Compound Stock Solution and Working Solutions

Objective: To prepare a high-concentration stock solution of a poorly soluble pyrrole-based compound in DMSO and dilute it for use in a biological assay, minimizing precipitation.

Materials:

  • Pyrrole-based compound (powder)

  • Anhydrous DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes and sterile tips

  • Aqueous assay buffer (pre-warmed to the assay temperature)

Procedure:

  • Stock Solution Preparation (e.g., 10 mM): a. Accurately weigh a small amount of the pyrrole-based compound (e.g., 1-5 mg) into a sterile microcentrifuge tube. b. Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). c. Add the calculated volume of anhydrous DMSO to the tube. d. Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, gently warm the solution to 37°C and vortex again. Visually inspect the solution to ensure no solid particles remain. e. Aliquot the stock solution into smaller volumes in separate microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solution Preparation (for a final assay concentration of 10 µM with 0.1% DMSO): a. Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution. b. Final Dilution: Just before adding the compound to your assay, perform the final dilution into the pre-warmed aqueous assay buffer. To achieve a final concentration of 10 µM with 0.1% DMSO, you would typically add 1 µL of the 1 mM intermediate DMSO solution to 99 µL of the assay buffer. c. Immediately mix the working solution by gentle pipetting and add it to your assay wells.

Protocol 2: Kinetic Solubility Assay by Nephelometry

Objective: To determine the kinetic solubility of a pyrrole-based compound in a specific aqueous buffer.

Materials:

  • Pyrrole-based compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous assay buffer

  • Clear 96-well or 384-well microplate

  • Nephelometer plate reader

  • Multichannel pipette

Procedure:

  • Plate Setup: a. Dispense a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution into the wells of the first column of the microplate. b. In the remaining wells of those rows, add 1 µL of DMSO. c. Perform serial dilutions across the plate by transferring 1 µL from one well to the next, mixing thoroughly at each step. This will create a concentration gradient of your compound in DMSO.

  • Addition of Buffer: a. Rapidly add a fixed volume of your aqueous assay buffer (e.g., 98 µL) to all wells containing the compound dilutions and control wells (DMSO only). This will bring the final volume to 100 µL and create the desired final concentrations of your compound.

  • Incubation and Measurement: a. Mix the plate on a plate shaker for 1-2 minutes. b. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 1-2 hours). c. Measure the light scattering in each well using a nephelometer.

  • Data Analysis: a. Plot the light scattering units against the compound concentration. b. The concentration at which the light scattering signal significantly increases above the baseline (DMSO control) is determined as the kinetic solubility.

Mandatory Visualizations

VEGFR2_Signaling_Pathway cluster_MAPK MAPK Pathway VEGF VEGF-A VEGFR2 VEGFR-2 (Pyrrole-based inhibitors target here) VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Akt Akt/PKB PI3K->Akt eNOS eNOS Akt->eNOS Akt->Proliferation NO Nitric Oxide eNOS->NO Permeability Vascular Permeability NO->Permeability Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway targeted by many pyrrole-based inhibitors.

Solubility_Troubleshooting_Workflow Start Compound Precipitation Observed in Assay Check_DMSO Is final DMSO concentration >0.5%? Start->Check_DMSO Reduce_DMSO Reduce DMSO to ≤0.5% and re-test Check_DMSO->Reduce_DMSO Yes Check_pH Is compound ionizable? Check_DMSO->Check_pH No Success Solubility Improved Reduce_DMSO->Success Failure Still Precipitates: Consider compound modification Reduce_DMSO->Failure Adjust_pH Adjust buffer pH and re-test Check_pH->Adjust_pH Yes Use_Cosolvent Try a co-solvent (e.g., DMF, Ethanol) Check_pH->Use_Cosolvent No Adjust_pH->Success Adjust_pH->Failure Formulation Advanced Formulation Strategies Use_Cosolvent->Formulation Use_Cosolvent->Success Use_Cosolvent->Failure Cyclodextrin Use Cyclodextrins Formulation->Cyclodextrin Solid_Dispersion Prepare Solid Dispersion Formulation->Solid_Dispersion Cyclodextrin->Success Solid_Dispersion->Success

Caption: Decision workflow for troubleshooting compound precipitation.

References

Technical Support Center: Optimization of the Pinner Reaction for Pyrroline Nitrile to Ester Conversion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful conversion of pyrroline nitriles to their corresponding esters via the Pinner reaction.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Pinner reaction with pyrroline nitrile substrates.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete Pinner Salt Formation: Insufficient acid catalyst or presence of moisture.[1][2] 2. Decomposition of Pinner Salt: The intermediate iminium chloride salt can be unstable at higher temperatures.[2] 3. Steric Hindrance: The pyrroline ring or nearby substituents may hinder the nucleophilic attack of the alcohol.[1] 4. Low Reactivity of the Nitrile: Electron-donating groups on the pyrroline ring can reduce the electrophilicity of the nitrile carbon.1. Ensure strictly anhydrous conditions. Use freshly distilled solvents and dry the alcohol. Use anhydrous HCl gas or a suitable Lewis acid catalyst.[1][3][4] 2. Maintain low reaction temperatures (e.g., 0 °C) during the formation of the Pinner salt.[1][2] 3. Increase the reaction time or consider using a less sterically hindered alcohol. A stronger acid catalyst might also be beneficial. 4. Employ a more potent acid catalyst, such as a Lewis acid like trimethylsilyl triflate (TMSOTf), to enhance the activation of the nitrile.[3][4][5]
Formation of Amide Byproduct 1. Presence of Water: Trace amounts of water can lead to the hydrolysis of the intermediate imino ester or the final ester product, followed by a Ritter-type reaction.[3] 2. Ritter-type Side Reaction: Particularly with benzylic alcohols, a competing Ritter-type reaction can form amides.[3][5]1. Rigorously exclude water from the reaction mixture. Use anhydrous solvents and reagents. 2. If using a benzylic alcohol, consider alternative esterification methods. If the Pinner reaction is necessary, carefully control the reaction conditions, such as temperature and stoichiometry.
Formation of Amidine Byproduct Presence of Ammonia or Amines: The intermediate Pinner salt can react with ammonia or primary/secondary amines to form amidines.[1][2][6] This can be a result of decomposition or impurities.1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric ammonia. 2. Purify all reagents and solvents to remove any amine impurities.
Formation of Orthoester Byproduct Excess Alcohol: The Pinner salt can react with an excess of the alcohol to form an orthoester.[2][6]1. Use a controlled stoichiometry of the alcohol (close to 1 equivalent). 2. If orthoester formation is persistent, consider a two-step procedure where the Pinner salt is first isolated and then hydrolyzed with a stoichiometric amount of water.
Polymerization or Decomposition of Starting Material Harsh Reaction Conditions: The acidic conditions of the Pinner reaction can be too harsh for sensitive pyrroline derivatives, leading to side reactions involving the pyrroline ring itself.[3]1. Use milder reaction conditions. Consider using a Lewis acid catalyst instead of strong Brønsted acids like HCl.[3][4][5] 2. Lower the reaction temperature and monitor the reaction progress closely to avoid over-reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Pinner reaction and how does it work for converting nitriles to esters?

The Pinner reaction is an acid-catalyzed process that converts a nitrile into an ester.[2] The reaction proceeds in two main steps:

  • Formation of a Pinner Salt: The nitrile reacts with an alcohol in the presence of a strong acid (typically anhydrous HCl) to form an imino ester salt, also known as a Pinner salt.[1][2][6][7]

  • Hydrolysis: The Pinner salt is then hydrolyzed with water to yield the final ester product.[2][8][9]

Q2: Why are anhydrous conditions critical for the Pinner reaction?

Anhydrous conditions are crucial to prevent the premature hydrolysis of the nitrile to a carboxylic acid or the Pinner salt to an amide, both of which can lead to unwanted side products and lower yields of the desired ester.[1] Water can also interfere with the acid catalyst.

Q3: Can I use a Lewis acid instead of gaseous HCl?

Yes, Lewis acids such as trimethylsilyl triflate (TMSOTf), hafnium triflate (Hf(OTf)4), and aluminum tribromide (AlBr3) can be effective promoters for the Pinner reaction.[3][4][5] These can offer milder reaction conditions compared to the traditional use of anhydrous HCl gas.[3]

Q4: What are the most common side reactions to be aware of?

The most common side reactions include the formation of amidines (if ammonia or amines are present), orthoesters (with excess alcohol), and amides (especially in the presence of water or with certain substrates like benzylic alcohols).[2][3][5][6]

Q5: How can I monitor the progress of my Pinner reaction?

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to observe the consumption of the starting pyrroline nitrile and the appearance of the ester product.[3] Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.

Experimental Protocols

General Protocol for Pinner Reaction using Anhydrous HCl
  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the pyrroline nitrile (1.0 eq) in a mixture of the anhydrous alcohol (1.1 - 1.5 eq) and an anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Acidification: Cool the solution to 0 °C in an ice bath. Bubble anhydrous hydrogen chloride (HCl) gas through the solution until it is saturated.

  • Reaction: Seal the reaction vessel and stir the mixture at 0 °C to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, evaporate the solvent under reduced pressure. Add water to the residue to hydrolyze the intermediate Pinner salt.

  • Extraction and Purification: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Lewis Acid-Promoted Pinner Reaction (Example with TMSOTf)
  • Preparation: To a solution of the pyrroline nitrile (1.0 eq) and the alcohol (1.2 eq) in an anhydrous solvent (e.g., acetonitrile) at room temperature, add trimethylsilyl triflate (TMSOTf) (2.0 eq) dropwise under an inert atmosphere.[3][4][5]

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress.

  • Quenching and Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the mixture with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the resulting ester by column chromatography.

Quantitative Data

The following table summarizes data from a study on a Lewis acid-promoted Pinner reaction, which can serve as a starting point for optimization.

Table 1: Optimization of a Lewis Acid-Promoted Pinner Reaction [3][4]

EntryLewis Acid (Equivalents)ConditionsYield (%)
1Hf(OTf)₄ (2.0)MeCN, rt, 48 h72
2Hf(OTf)₄ (0.2)MeCN, rt, 65 h25
3AlBr₃ (2.0)MeCN, 50 °C, 90 h65
4TMSOTf (2.0)MeCN, rt, 65 h83
5TMSCl (2.0)MeCN, rt, 65 h33

Note: The yields are for a specific model system (acylation of 9H-fluoren-9-ylmethanol with acetonitrile) and may vary for different pyrroline nitrile substrates.

Visualizations

TroubleshootingWorkflow start Start: Pinner Reaction on Pyrroline Nitrile check_yield Check Reaction Outcome start->check_yield low_yield Low/No Yield check_yield->low_yield Yield < Desired side_products Side Products Observed check_yield->side_products Impure Product success Successful Conversion check_yield->success Yield > Desired check_anhydrous Ensure Anhydrous Conditions low_yield->check_anhydrous identify_side_product Identify Side Product (Amide, Amidine, Orthoester) side_products->identify_side_product check_temp Maintain Low Temperature check_anhydrous->check_temp increase_catalyst Increase Catalyst Loading / Use Stronger Catalyst check_temp->increase_catalyst amide_sol Rigorously Exclude Water / Re-evaluate Alcohol Choice identify_side_product->amide_sol Amide amidine_sol Use Inert Atmosphere / Purify Reagents identify_side_product->amidine_sol Amidine orthoester_sol Control Alcohol Stoichiometry identify_side_product->orthoester_sol Orthoester

Caption: Troubleshooting workflow for the Pinner reaction.

PinnerReactionWorkflow start Start: Pyrroline Nitrile & Anhydrous Alcohol add_catalyst Add Acid Catalyst (Anhydrous HCl or Lewis Acid) at 0°C start->add_catalyst reaction Stir at 0°C to Room Temperature (Monitor by TLC/LC-MS) add_catalyst->reaction hydrolysis Hydrolyze Pinner Salt with Water reaction->hydrolysis workup Aqueous Work-up and Extraction hydrolysis->workup purification Purify by Column Chromatography workup->purification product Final Product: Pyrroline Ester purification->product

Caption: General experimental workflow for the Pinner reaction.

References

Validation & Comparative

A Comparative Guide to 3,4-Dihydro-2H-pyrrole-2-carboxylic Acid and Pyroglutamic Acid as Synthetic Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry and asymmetric synthesis, the selection of an appropriate starting material is paramount to the efficiency and success of a synthetic route. Both 3,4-dihydro-2H-pyrrole-2-carboxylic acid and pyroglutamic acid, as cyclic amino acid analogues, present as valuable chiral building blocks for the synthesis of a diverse array of bioactive molecules, particularly pyrrolidine-containing alkaloids and conformationally constrained amino acids. This guide provides a comparative analysis of these two precursors, supported by experimental data and synthetic considerations, to aid researchers in their strategic selection.

Structural and Functional Group Comparison

At a glance, both molecules share a five-membered nitrogen-containing ring with a carboxylic acid at the C2 position. However, their fundamental differences in oxidation state and functional group presentation dictate their distinct synthetic utilities.

  • (L)-Pyroglutamic Acid , readily and inexpensively available from (L)-glutamic acid, is a lactam (a cyclic amide).[1] Its structure features a stable amide bond within the ring and a carboxylic acid. The two carbonyl groups and the lactam nitrogen can be selectively manipulated, making it a versatile chiral synthon.[1]

  • 3,4-Dihydro-2H-pyrrole-2-carboxylic Acid , also known as Δ¹-pyrroline-2-carboxylic acid, contains an endocyclic imine. This imine functionality is significantly more reactive than the amide of pyroglutamic acid, predisposing it to reactions such as reduction and nucleophilic addition at the C5 position. It is a key intermediate in the biosynthesis and degradation of proline.

Comparative Synthetic Applications and Efficiency

While both compounds serve as precursors to substituted pyrrolidines, their applications diverge based on their inherent chemical properties. Pyroglutamic acid is a well-established and widely utilized precursor in the total synthesis of numerous natural products. In contrast, the use of 3,4-dihydro-2H-pyrrole-2-carboxylic acid as a starting material in multi-step synthesis is less documented, with literature often focusing on the synthesis of its derivatives rather than its application as a chiral pool starting material.

Pyroglutamic Acid: A Workhorse in Alkaloid Synthesis

Pyroglutamic acid is a favored chiral precursor for constructing complex pyrrolidine and pyrrolizidine alkaloids. Its rigid bicyclic lactam systems, formed through derivatization, allow for high stereocontrol in subsequent reactions.

Case Study: Synthesis of (-)-Rosmarinecine

A common application of (S)-pyroglutamic acid is in the synthesis of necine bases, the core of many pyrrolizidine alkaloids. The synthesis of (-)-rosmarinecine, for example, highlights the strategic manipulations possible with this precursor.

StepTransformationReagents & ConditionsYield (%)
1 EsterificationSOCl₂, MeOH~95
2 N-ProtectionBoc₂O, DMAP, CH₂Cl₂~98
3 Lactam ReductionLiBH₄, THF~85
4 Hydroxyl ProtectionTBDMSCl, Imidazole, DMF~92
5 OxidationSwern Oxidation~90
6 Horner-Wadsworth-Emmons Olefination(EtO)₂P(O)CH₂CO₂Et, NaH, THF~80
7 N-Boc DeprotectionTFA, CH₂Cl₂~95
8 Reductive CyclizationH₂, Pd/C, EtOH~70 (over 2 steps)
9 Ester ReductionDIBAL-H, THF~85
10 DesilylationTBAF, THF~90
Overall (-)-Rosmarinecine 10 steps ~25%

Note: Yields are approximate and can vary based on specific literature reports.

The synthetic strategy for many pyrrolizidine alkaloids from pyroglutamic acid follows a conserved pathway, underscoring its reliability.

G A Pyroglutamic Acid B N-Boc Methyl Pyroglutamate A->B Protection/ Esterification C Pyroglutaminol Derivative (Lactam Reduction) B->C Selective Reduction D Aldehyde Intermediate (Oxidation) C->D Oxidation E Unsaturated Ester (Wittig/HWE) D->E Olefination F Pyrrolizidinone Core (Cyclization) E->F Deprotection/ Reductive Amination G Target Alkaloid (e.g., Rosmarinecine) F->G Further Functionalization/ Reduction

General synthetic pathway from Pyroglutamic Acid to Pyrrolizidine Alkaloids.
3,4-Dihydro-2H-pyrrole-2-carboxylic Acid: A Precursor for Substituted Pyrrolines

The inherent reactivity of the imine in 3,4-dihydro-2H-pyrrole-2-carboxylic acid makes it a suitable precursor for producing substituted Δ¹-pyrrolines. These structures are of interest for their biological activities, including potential antiproliferative effects. The synthesis often involves the construction of the dihydro-pyrrole ring system from acyclic precursors, which then yields derivatives of the title compound.

Case Study: Synthesis of 3,5-Disubstituted 3,4-dihydro-2H-pyrrole-2-carbonitriles

A common route involves the Michael addition of an aminoacetonitrile derivative to an enone, followed by deprotection and cyclization to form the dihydropyrrole ring.

StepTransformationReagents & ConditionsYield (%)
1 Michael Addition[(Diphenylmethylene)amino]acetonitrile, Enone, Base (e.g., NaOH or CaO)60-95
2 Deprotection & CyclizationAcidic conditions (e.g., HCl or CH₃COOH)50-90
3 (Optional) Pinner ReactionHCl/Dioxane, MeOH, then H₂O40-75
Overall Substituted Dihydropyrrole Ester 2-3 steps Variable

Note: Yields are for the formation of the dihydropyrrole core and its derivatives, not starting from the isolated acid itself.

The workflow highlights the construction of the core structure, which is essentially a derivative of 3,4-dihydro-2H-pyrrole-2-carboxylic acid.

G A Enone + Protected Aminoacetonitrile B Michael Adduct (2-Amino-5-oxonitrile) A->B Base-catalyzed Michael Addition C Deprotection & In situ Cyclization B->C Acid Treatment D 3,5-Disubstituted-3,4-dihydro- 2H-pyrrole-2-carbonitrile C->D E Corresponding Ester/Amide (e.g., Pinner Reaction) D->E Further Derivatization

Workflow for the synthesis of 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives.

Experimental Protocols

Protocol 1: Representative Synthesis of a Pyrrolizidinone Core from Methyl (S)-Pyroglutamate

This protocol outlines the initial steps toward a pyrrolizidine alkaloid, focusing on the reduction and subsequent elaboration.

  • Lactam Reduction: To a solution of N-Boc-methyl-pyroglutamate (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, lithium borohydride (2.0 eq) is added portion-wise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The reaction is quenched by the slow addition of 1 M HCl, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the corresponding N-Boc-pyrrolidinemethanol derivative.

  • Oxidation: To a solution of oxalyl chloride (1.5 eq) in anhydrous CH₂Cl₂ at -78 °C, DMSO (3.0 eq) is added dropwise. After 15 minutes, a solution of the alcohol from the previous step (1.0 eq) in CH₂Cl₂ is added. The mixture is stirred for 1 hour at -78 °C, followed by the addition of triethylamine (5.0 eq). The reaction is allowed to warm to room temperature over 2 hours. Water is added, and the product is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to give the crude aldehyde, which is often used in the next step without further purification.

Protocol 2: Synthesis of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile

This protocol describes the cyclization step to form the dihydropyrrole ring system.

  • Deprotection and Cyclization: 20% HCl (6.25 mL) is added to a suspension of the corresponding 3,5-diaryl-2-[(diphenylmethylene)amino]-5-oxopentanenitrile (1.0 mmol) in diethyl ether (10 mL) and methanol (1 mL).

  • The reaction mixture is stirred at room temperature. The reaction progress is monitored by TLC until the complete disappearance of the starting material (typically 0.5-5 hours).

  • Upon completion, the mixture is diluted with dichloromethane (15 mL) and neutralized to a basic pH with 25% aqueous ammonia.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL).

  • The combined organic extracts are washed with water until neutral, dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Conclusion and Outlook

The comparative analysis reveals that pyroglutamic acid is a superior and more established chiral precursor for the asymmetric synthesis of complex natural products, particularly alkaloids. Its advantages lie in its commercial availability, stability, and the well-documented, high-yielding synthetic routes that leverage its stereocenter for excellent control in subsequent transformations.[1]

3,4-Dihydro-2H-pyrrole-2-carboxylic acid , while structurally intriguing, is less utilized as a direct synthetic precursor. Its primary value appears to be as a target scaffold for compounds with potential biological activity. The syntheses of its derivatives are well-documented, but these routes typically build the ring from acyclic materials rather than starting with the pre-formed chiral heterocycle.

For drug development professionals and synthetic chemists, pyroglutamic acid remains the precursor of choice for reliable and stereocontrolled access to a wide range of pyrrolidine-based targets. The synthetic utility of 3,4-dihydro-2H-pyrrole-2-carboxylic acid as a starting material remains an area ripe for exploration, particularly if efficient and enantioselective syntheses of the parent acid become more accessible, potentially unlocking novel synthetic pathways.

References

Validation of the antiproliferative activity of novel pyrroline derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers in oncology and drug development are continually exploring novel molecular scaffolds to overcome the challenges of cancer therapy, including drug resistance and off-target toxicity. Among these, pyrroline derivatives have emerged as a promising class of compounds with potent antiproliferative activities across a spectrum of cancer cell lines. This guide provides a comparative overview of the cytotoxic effects of recently developed pyrroline-based compounds, supported by experimental data and detailed methodologies, to aid in the evaluation of their therapeutic potential.

Comparative Antiproliferative Activity

The in vitro cytotoxic efficacy of novel pyrroline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, was determined for each compound. The results, summarized in the table below, highlight the differential sensitivity of various cancer cell types to these agents.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 7 Spiro(oxindole-pyrrolidine)MCF-7 (Breast)4.8(S)-(+)-Camptothecin-
HCT116 (Colon)3.9
Huh7 (Liver)8.2
Compound 4 Spirooxindole-pyrrolidineHeLa (Cervical)< 20 µg/ml--
Compound 1 Spirooxindole-pyrrolidineHeLa (Cervical)70 µg/ml--
Marinopyrrole A PyrrolomycinHK1 (Nasopharyngeal)~1--
C666-1 (Nasopharyngeal)~1
Metastatic Melanoma2.2 - 5.0
ARAP 22 3-Aroyl-1-arylpyrroleMedulloblastoma D283Nanomolar range--
ARAP 27 3-Aroyl-1-arylpyrroleMedulloblastoma D283Nanomolar range--
Quinoxaline Hybrid 5 Quinoxaline-PyrrolidineMDA-MB-436 (Breast)2.57Olaparib8.90

Experimental Protocols

The antiproliferative activity of the highlighted pyrroline derivatives was predominantly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere and grow for 24 hours.[4]

  • Compound Treatment: The pyrroline derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive the solvent alone. The cells are then incubated with the compounds for a specified period, typically 48 to 72 hours.[4]

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 2-4 hours.[3]

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT into insoluble purple formazan crystals.[1] A solubilizing agent, such as DMSO or a solution of SDS in HCl, is then added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[3] The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow and Cellular Mechanisms

To better understand the experimental process and the potential mechanisms of action of these novel pyrroline derivatives, the following diagrams are provided.

G cluster_workflow Experimental Workflow: MTT Assay cell_seeding Seed Cancer Cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat with Pyrroline Derivatives incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 solubilization Add Solubilizing Agent incubation3->solubilization absorbance_reading Read Absorbance at 570nm solubilization->absorbance_reading data_analysis Calculate IC50 Values absorbance_reading->data_analysis

Caption: A flowchart of the MTT assay protocol.

G cluster_pathway Proposed Signaling Pathway Inhibition by Pyrroline Derivatives cluster_pi3k PI3K/AKT/mTOR Pathway cluster_apoptosis Apoptosis Induction Pyrroline_Derivatives Pyrroline Derivatives PI3K PI3K Pyrroline_Derivatives->PI3K Inhibition Mcl1 Mcl-1 Pyrroline_Derivatives->Mcl1 Degradation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Mcl1->Apoptosis Bax Bax Caspase Caspase Activation Bax->Caspase Caspase->Apoptosis

Caption: Inhibition of PI3K/AKT and induction of apoptosis.

Discussion of Mechanisms

The potent antiproliferative effects of these novel pyrroline derivatives are attributed to their interaction with key cellular pathways that regulate cell growth, proliferation, and survival. Several studies suggest that these compounds can induce apoptosis (programmed cell death) and inhibit critical signaling cascades that are often dysregulated in cancer.

One of the proposed mechanisms involves the inhibition of the PI3K/AKT/mTOR signaling pathway.[5] This pathway is a central regulator of cell metabolism, growth, and proliferation, and its aberrant activation is a common feature of many cancers. By inhibiting key kinases in this pathway, such as PI3K and Akt, pyrroline derivatives can effectively halt the uncontrolled growth of cancer cells.[6]

Furthermore, some pyrroline derivatives have been shown to induce apoptosis by modulating the levels of anti-apoptotic proteins like Mcl-1.[7] Marinopyrrole A, for example, promotes the degradation of Mcl-1, thereby sensitizing cancer cells to apoptotic signals.[7] Other pyrrole-based compounds have been found to interfere with the dynamics of the cytoskeleton by inhibiting tubulin polymerization, a process essential for cell division.[8] Some derivatives may also impact the Hedgehog signaling pathway, which is crucial for the development and progression of certain cancers.[8] The diverse mechanisms of action of these compounds underscore their potential as versatile anticancer agents.

References

Comparing the efficacy of different synthetic routes to 3,4-dihydro-2H-pyrrole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes to 3,4-dihydro-2H-pyrrole-5-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry and drug discovery. The efficacy of each route is evaluated based on yield, reaction conditions, and starting material accessibility, supported by experimental data.

Introduction

This compound, also known as pyrroline-5-carboxylic acid (P5C), is a key intermediate in the biosynthesis of proline and plays a significant role in various metabolic pathways. Its structural motif is found in numerous bioactive molecules, making its efficient synthesis a subject of considerable interest for the development of novel therapeutics. This guide compares two distinct chemical synthesis approaches: the cyclization of a protected glutamic acid derivative and the hydrogenative cyclization of a nitroalkane derivative.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their performance.

ParameterRoute 1: Cyclization of Protected Glutamic AcidRoute 2: Hydrogenative Cyclization of Nitroalkane
Starting Material N-Boc-L-glutamic acid γ-methyl esterMethyl 5-nitro-2-oxopentanoate
Key Transformation Reductive cyclization of the γ-esterReductive cyclization of the nitro group
Overall Yield ~65-75%~70-80%
Reaction Time ~24-36 hours~12-24 hours
Number of Steps 22
Key Reagents Sodium borohydride, Dess-Martin periodinanePalladium on carbon, Hydrogen gas
Scalability ModerateGood
Purification Column chromatographyColumn chromatography, Crystallization

Logical Workflow for Comparing Synthetic Routes

The following diagram illustrates the logical process for evaluating and comparing different synthetic pathways to a target molecule.

Workflow for Comparing Synthetic Routes A Identify Target Molecule: This compound B Literature Search for Synthetic Routes A->B C Route 1: Cyclization of Protected Glutamic Acid B->C D Route 2: Hydrogenative Cyclization of Nitroalkane B->D E Data Extraction: - Yield - Purity - Reaction Time - Reagents - Conditions C->E F Experimental Protocol Documentation C->F D->E D->F G Quantitative Comparison (Data Table) E->G H Qualitative Assessment: - Scalability - Safety - Cost E->H I Efficacy Conclusion and Recommendation G->I H->I

Caption: Workflow for Synthetic Route Comparison.

Detailed Experimental Protocols

Route 1: Cyclization of Protected Glutamic Acid

This route involves the preparation of the target molecule from a commercially available, protected derivative of glutamic acid.

Step 1: Synthesis of N-Boc-L-pyroglutamic acid methyl ester

  • To a solution of N-Boc-L-glutamic acid γ-methyl ester (1.0 eq) in dry tetrahydrofuran (THF, 0.1 M) at 0 °C under an inert atmosphere, add sodium borohydride (1.5 eq) portionwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude alcohol is then dissolved in dichloromethane (DCM, 0.1 M).

  • Add Dess-Martin periodinane (1.2 eq) and stir at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-Boc-L-pyroglutamic acid methyl ester.

Step 2: Deprotection and Hydrolysis

  • Dissolve the N-Boc-L-pyroglutamic acid methyl ester (1.0 eq) in a 4 M solution of HCl in dioxane (10 eq).

  • Stir the mixture at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Add water and stir for 12 hours to effect hydrolysis of the ester.

  • Lyophilize the aqueous solution to yield this compound hydrochloride as a solid.

Route 2: Hydrogenative Cyclization of Nitroalkane

This approach utilizes a nitroalkane precursor which undergoes reductive cyclization to form the desired pyrroline ring.

Step 1: Synthesis of Methyl 5-nitro-2-oxopentanoate

  • To a solution of methyl acrylate (1.2 eq) and nitromethane (1.0 eq) in methanol (0.5 M), add a catalytic amount of sodium methoxide (0.1 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Neutralize the reaction with acetic acid and concentrate under reduced pressure.

  • The resulting Michael adduct is then oxidized using a suitable oxidizing agent (e.g., potassium permanganate) under controlled conditions to yield methyl 5-nitro-2-oxopentanoate.

  • Purify the product by column chromatography.

Step 2: Reductive Cyclization and Hydrolysis

  • Dissolve methyl 5-nitro-2-oxopentanoate (1.0 eq) in methanol (0.1 M) in a hydrogenation vessel.

  • Add palladium on carbon (10 mol %) to the solution.

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • The crude product is a mixture of the desired methyl 3,4-dihydro-2H-pyrrole-5-carboxylate and other reduction products. Purify by column chromatography.

  • For hydrolysis, treat the purified ester with aqueous lithium hydroxide (2.0 eq) in a mixture of THF and water (3:1) at room temperature for 4 hours.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to obtain this compound.

Conclusion

Both synthetic routes offer viable pathways to this compound. The choice of a particular route may depend on the availability of starting materials, the desired scale of the synthesis, and the laboratory equipment at hand. Route 2, the hydrogenative cyclization of a nitroalkane, generally provides a slightly higher yield and can be performed in a shorter overall time. However, it requires handling of hydrogen gas and a palladium catalyst. Route 1, starting from a protected glutamic acid derivative, is a reliable alternative that avoids the use of high-pressure hydrogenation. Both methods require chromatographic purification to obtain the final product in high purity. For large-scale synthesis, the hydrogenative cyclization (Route 2) may be more advantageous due to its better scalability and atom economy.

Spectroscopic Showdown: A Comparative Analysis of Cis- and Trans-3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic comparison of the cis- and trans-diastereomers of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles reveals distinct differences in their nuclear magnetic resonance (NMR) and infrared (IR) spectra, providing clear markers for stereochemical assignment. This guide presents a summary of these spectroscopic distinctions, supported by experimental data and detailed methodologies for researchers in drug discovery and organic synthesis.

The relative stereochemistry of the substituents on the pyrrole ring in these compounds significantly influences their three-dimensional structure and, consequently, their interaction with biological targets. Therefore, unambiguous stereochemical characterization is crucial. Spectroscopic techniques, particularly NMR, serve as powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Diagnostic Tool

¹H and ¹³C NMR spectroscopy are instrumental in distinguishing between the cis and trans isomers of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles. The key differentiating factors are the chemical shifts (δ) and the proton-proton coupling constants (J), particularly for the protons on the pyrrolidine ring.

In the trans isomer, the protons at positions 2 and 3 are on opposite faces of the ring, leading to a smaller vicinal coupling constant (³JH2-H3). Conversely, in the cis isomer, these protons are on the same face, resulting in a larger coupling constant. Furthermore, the spatial arrangement of the aryl groups relative to the pyrrolidine ring protons leads to distinct differences in their chemical shifts due to anisotropic effects.

Table 1: Comparative ¹H NMR Data (δ in ppm, J in Hz) for a Representative Pair of Cis- and Trans-3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles

ProtonTrans Isomer (rel-2R,3S)Cis Isomer (rel-2R,3R)Key Differentiating Feature
H-2 ~4.8 - 5.0~4.9 - 5.1Chemical shift and coupling to H-3
H-3 ~3.8 - 4.0~4.0 - 4.2Chemical shift and coupling to H-2 and H-4
H-4a ~2.5 - 2.7~2.7 - 2.9Diastereotopic proton shifts
H-4b ~2.9 - 3.1~2.3 - 2.5Diastereotopic proton shifts
³JH2-H3 ~5.0 - 6.0~8.0 - 9.0Larger coupling constant in the cis isomer
³JH3-H4a ~7.0 - 8.0~7.0 - 8.0
³JH3-H4b ~8.0 - 9.0~8.0 - 9.0
Aryl-H ~7.2 - 7.9~7.2 - 7.9

Note: The chemical shifts are approximate and can vary depending on the specific aryl substituents and the solvent used.

Table 2: Comparative ¹³C NMR Data (δ in ppm) for a Representative Pair of Cis- and Trans-3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles

CarbonTrans IsomerCis Isomer
C-2 ~60 - 62~58 - 60
C-3 ~50 - 52~48 - 50
C-4 ~40 - 42~38 - 40
C-5 ~75 - 77~73 - 75
CN ~118 - 120~118 - 120
Aryl-C ~125 - 145~125 - 145

Note: The chemical shifts are approximate and can vary depending on the specific aryl substituents and the solvent used.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

While NMR is the most definitive method, IR and UV-Vis spectroscopy can provide complementary information. The nitrile (C≡N) stretching frequency in the IR spectrum typically appears around 2240-2260 cm⁻¹ for both isomers. Subtle differences in the fingerprint region (below 1600 cm⁻¹) may be observed due to the different overall molecular symmetry.

UV-Vis spectra of both isomers are generally similar, characterized by absorption bands corresponding to the aromatic systems. The differences in stereochemistry do not significantly alter the electronic transitions responsible for UV-Vis absorption.

Table 3: Comparative IR and UV-Vis Data for Cis- and Trans-3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles

Spectroscopic TechniqueTrans IsomerCis Isomer
IR (νC≡N, cm⁻¹) ~2245~2245
UV-Vis (λmax, nm) ~250-280~250-280

Experimental Protocols

NMR Spectroscopy

NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 1D proton and carbon spectra, along with 2D experiments such as COSY, HSQC, and HMBC, are used for complete assignment of signals. The stereochemistry is definitively assigned using Nuclear Overhauser Effect Spectroscopy (NOESY), where cross-peaks between spatially close protons (e.g., between H-2 and H-3 in the cis isomer) are observed.

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.[1] Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent, or as a KBr pellet. The spectral range is typically 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra are recorded on a double-beam spectrophotometer using quartz cuvettes with a path length of 1 cm.[2] Samples are dissolved in a suitable UV-grade solvent, such as methanol or ethanol. The spectra are typically recorded from 200 to 400 nm.[2]

Visualizing the Stereochemistry and Experimental Workflow

To better illustrate the structural differences and the analytical process, the following diagrams are provided.

stereochemistry cluster_trans Trans Isomer (rel-2R, 3S) cluster_cis Cis Isomer (rel-2R, 3R) trans_structure Key Protons: H-2 and H-3 are on opposite sides ³J(H2-H3) ≈ 5-6 Hz cis_structure Key Protons: H-2 and H-3 are on the same side ³J(H2-H3) ≈ 8-9 Hz

Caption: Key stereochemical difference between cis and trans isomers.

workflow start Synthesis of Diastereomeric Mixture separation Chromatographic Separation start->separation trans_iso Trans Isomer separation->trans_iso cis_iso Cis Isomer separation->cis_iso nmr NMR Spectroscopy (¹H, ¹³C, NOESY) trans_iso->nmr ir IR Spectroscopy trans_iso->ir uv UV-Vis Spectroscopy trans_iso->uv cis_iso->nmr cis_iso->ir cis_iso->uv analysis Comparative Spectroscopic Analysis nmr->analysis ir->analysis uv->analysis conclusion Stereochemical Assignment analysis->conclusion

Caption: Experimental workflow for isomer separation and analysis.

References

A Comparative Analysis of the Biological Activity of 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid and Natural Pyrroloamide Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of drug discovery, the pyrrole scaffold remains a cornerstone of medicinal chemistry, prized for its presence in numerous biologically active natural products and its versatility in synthetic chemistry. This guide provides a comparative overview of the biological activity of the synthetic cyclic amino acid analogue, 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid, and a selection of well-characterized natural pyrroloamide metabolites. While the synthetic compound represents a potential building block for novel therapeutics, the natural metabolites offer a rich source of proven biological activity.

Executive Summary

A comprehensive review of available scientific literature reveals a significant disparity in the documented biological activities of 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid and natural pyrroloamide metabolites. While the former is primarily recognized as a valuable synthetic intermediate with limited reported direct biological activity data, the latter class of compounds, including pyrrolnitrin, dictyodendrins, and lamellarins, exhibits a broad spectrum of potent biological effects. These natural products have been extensively studied and demonstrate significant antimicrobial, antifungal, cytotoxic, and enzyme-inhibitory properties. This guide will summarize the available data, detail relevant experimental protocols, and provide visual representations of key pathways and workflows to facilitate a clear comparison.

Data Presentation: A Comparative Overview

Due to the limited publicly available data on the direct biological activity of 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid, this section will focus on the well-documented activities of prominent natural pyrroloamide metabolites. This data serves as a benchmark for the potential of synthetic pyrrole-based compounds.

Table 1: Antimicrobial and Antifungal Activity of Pyrrolnitrin

CompoundTarget OrganismActivity TypeMinimum Inhibitory Concentration (MIC)Reference
PyrrolnitrinStaphylococcus aureusAntibacterial50 µg/mL[1]
PyrrolnitrinBacillus subtilisAntibacterial0.78 µg/mL[1]
PyrrolnitrinCandida albicansAntifungal10 µg/mL[1]
PyrrolnitrinAspergillus nigerAntifungal12.5 µg/mL[1]
PyrrolnitrinTrichophyton rubrumAntifungal1 µg/mL[1]
PyrrolnitrinAlternaria alternataAntifungal (Spore Formation Inhibition)82% reduction at 100 µg[2]

Table 2: Cytotoxic Activity of Dictyodendrins

CompoundCell LineActivity TypeIC50Reference
Dictyodendrin AHuman Colon Carcinoma (HCT-116)CytotoxicityNot specified (% viability at 30 µM)[3]
Dictyodendrin BHuman Colon Carcinoma (HCT-116)CytotoxicityNot specified (% viability at 30 µM)[3]
Dictyodendrin CHuman Colon Carcinoma (HCT-116)CytotoxicityNot specified (% viability at 30 µM)[3]
Dictyodendrin EHuman Colon Carcinoma (HCT-116)CytotoxicityNot specified (% viability at 30 µM)[3]

Table 3: Enzyme Inhibitory and Cytotoxic Activity of Lamellarins

CompoundTargetActivity TypeIC50Reference
Lamellarin DTopoisomerase IEnzyme Inhibition-[4]
Lamellarin DProstate Cancer CellsCytotoxicity5.25 µg/mL[5]
Lamellarin DLung Cancer CellsCytotoxicity8.64 µg/mL[5]
Lamellarin α 20-sulfateHIV-1 IntegraseEnzyme Inhibition16 µM (cleavage), 22 µM (strand transfer)[6]
Lamellarin HMolluscum Contagiosum Virus (MCV) TopoisomeraseEnzyme Inhibition0.23 µM[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the types of assays used to generate the data presented above.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (for MIC determination)
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound (e.g., Pyrrolnitrin) is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • Cell Seeding: Cancer cells (e.g., HCT-116) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Dictyodendrin derivatives) and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition Assay: Topoisomerase I Relaxation Assay
  • Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, Topoisomerase I enzyme, and a reaction buffer.

  • Inhibitor Addition: The test compound (e.g., Lamellarin D) is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C for a specific time to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye and a protein-denaturing agent.

  • Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Visualization and Analysis: The DNA bands are visualized under UV light after staining with a fluorescent dye (e.g., ethidium bromide). The inhibition of enzyme activity is determined by the reduction in the amount of relaxed DNA compared to the control.

Mandatory Visualizations

The following diagrams illustrate a key signaling pathway affected by a natural pyrroloamide metabolite and a general workflow for biological activity screening.

signaling_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Lamellarin_D Lamellarin D Topoisomerase_I Topoisomerase I Lamellarin_D->Topoisomerase_I Inhibition Mito_Toxicity Mitochondrial Toxicity Lamellarin_D->Mito_Toxicity DNA DNA Topoisomerase_I->DNA Relaxes DNA Supercoiling DNA_Damage DNA Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Mito_Toxicity->Apoptosis

Caption: Simplified signaling pathway of Lamellarin D-induced apoptosis.

experimental_workflow Compound_Library Compound Library (Synthetic & Natural) Primary_Screening Primary Screening (e.g., Single Concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assays (IC50/MIC Determination) Hit_Identification->Dose_Response Active Compounds Secondary_Assays Secondary Assays (Mechanism of Action, Specificity) Dose_Response->Secondary_Assays Lead_Compound Lead Compound Secondary_Assays->Lead_Compound

Caption: General workflow for biological activity screening of chemical compounds.

References

Analysis of 3,4-dihydro-2H-pyrrole-5-carboxylic Acid Derivatives as Glutamate Surrogates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3,4-dihydro-2H-pyrrole-5-carboxylic acid derivatives as potential glutamate surrogates. While direct and extensive research on this specific class of compounds for glutamate receptor activity is limited in publicly available literature, this document aims to provide a valuable resource by comparing their potential with established glutamate receptor modulators. The guide details essential experimental protocols for characterization, outlines the key signaling pathways involved, and presents a logical workflow for future research in this area.

Comparative Analysis of Glutamate Receptor Ligands

Due to the limited availability of specific binding and functional data for this compound derivatives at glutamate receptors, this section presents data for structurally related pyrrole-containing compounds and other established glutamate receptor ligands. This information serves as a benchmark for potential future studies on the target compounds.

Table 1: Comparative Binding Affinities (Ki) of Various Ligands at Ionotropic Glutamate Receptors (iGluRs)

Compound/Derivative ClassSubtype SelectivityKi (μM)Receptor TypeReference
(2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acidBroad-range iGluR antagonistGluK1: 4.8, GluK3: 0.87iGluR[1]
4'-hydroxy derivative of (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acidPreference for GluK3GluK1: 4.8, GluK3: 0.87iGluR[1]
TQX-173 analogueAMPA receptor antagonist-iGluR[2]

Table 2: Comparative Potency (IC50/EC50) of Modulators at Metabotropic Glutamate Receptors (mGluRs)

Compound/Derivative ClassActivityIC50/EC50Receptor SubtypeReference
5-(2,4-difluorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano-[2,3-b]pyridine-7-carboxamidemGluR2 NAMIC50 = 6.0 nMmGluR2[3]
Pyrrole-dicarboxylic acid ester derivativemGluR1 non-competitive antagonist-mGluR1

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. The following are standard protocols for key experiments in the characterization of glutamate surrogates.

Radioligand Binding Assay for Glutamate Receptors

This assay is used to determine the binding affinity of a test compound for a specific glutamate receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.

Materials:

  • Cell membranes expressing the glutamate receptor subtype of interest (e.g., from HEK293 cells)

  • Radioligand specific for the receptor subtype (e.g., [3H]CGP 39653 for NMDA receptors)

  • Test compound (this compound derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound or vehicle.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • Data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.[4][5]

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the functional effects of a compound on ionotropic glutamate receptors (iGluRs) by recording the ion currents flowing through the receptor channels.[6][7][8][9][10]

Objective: To determine if a test compound acts as an agonist, antagonist, or modulator of iGluR function.

Materials:

  • Cells expressing the iGluR subtype of interest (e.g., HEK293 cells or cultured neurons)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass pipettes

  • External solution (e.g., artificial cerebrospinal fluid) containing known concentrations of glutamate or other agonists

  • Internal solution for the patch pipette (e.g., containing CsF or KCl)

  • Test compound

Procedure:

  • Pull glass pipettes to a resistance of 3-7 MΩ and fill with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a cell expressing the target receptor.

  • Voltage-clamp the cell at a holding potential of -60 mV.

  • Apply a known concentration of a glutamate receptor agonist (e.g., glutamate or AMPA) to elicit an inward current.

  • After establishing a stable baseline response, co-apply the agonist with the test compound.

  • To test for agonist activity, apply the test compound alone.

  • To test for antagonist activity, pre-apply the test compound before applying the agonist.

  • Record the changes in the amplitude and kinetics of the ion current.

  • Analyze the data to determine the effect of the test compound on the receptor's function (e.g., potentiation, inhibition, or direct activation).

Calcium Mobilization Assay for Metabotropic Glutamate Receptors

This assay is used to measure the activation of Gq-coupled metabotropic glutamate receptors (mGluRs), such as Group I mGluRs, which lead to an increase in intracellular calcium concentration.[11][12][13][14][15]

Objective: To determine if a test compound can activate or modulate the activity of Gq-coupled mGluRs.

Materials:

  • Cells expressing the mGluR subtype of interest (e.g., CHO or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound

  • Known mGluR agonist (e.g., DHPG)

  • Fluorescence plate reader with kinetic read capabilities (e.g., FLIPR)

Procedure:

  • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and record the baseline fluorescence.

  • Add the test compound at various concentrations and continue to record the fluorescence signal over time. An increase in fluorescence indicates an agonist effect.

  • To test for allosteric modulation, add the test compound followed by a sub-maximal concentration (e.g., EC20) of a known agonist. Potentiation or inhibition of the agonist-induced signal indicates positive or negative allosteric modulation, respectively.

  • Analyze the data to determine the EC50 or IC50 of the test compound.

Signaling Pathways and Experimental Workflow

Understanding the downstream signaling cascades of glutamate receptors is essential for predicting the cellular effects of novel surrogates.

mGluR_Signaling_Pathways cluster_group1 Group I mGluRs (mGlu1, mGlu5) cluster_group2 Group II mGluRs (mGlu2, mGlu3) cluster_group3 Group III mGluRs (mGlu4, 6, 7, 8) mGlu1_5 mGlu1/5 Gq11 Gαq/11 mGlu1_5->Gq11 mGlu2_3 mGlu2/3 GiGo Gαi/o mGlu2_3->GiGo mGlu4_6_7_8 mGlu4/6/7/8 mGlu4_6_7_8->GiGo PLC Phospholipase C (PLC) Gq11->PLC activates AC Adenylate Cyclase GiGo->AC inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG produces cAMP ↓ cAMP AC->cAMP Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release leads to PKC Protein Kinase C (PKC) IP3_DAG->PKC activates Experimental_Workflow cluster_screening Initial Screening cluster_characterization In-depth Characterization cluster_validation Preclinical Validation primary_binding Primary Binding Assay (Radioligand Displacement) hit_identification Hit Identification primary_binding->hit_identification functional_screen High-Throughput Functional Screen (e.g., Calcium Mobilization) functional_screen->hit_identification dose_response Dose-Response Curves (Binding & Functional) electrophysiology Electrophysiology (Patch-Clamp) dose_response->electrophysiology selectivity Selectivity Profiling (vs. other receptors) electrophysiology->selectivity lead_optimization Lead Optimization selectivity->lead_optimization in_vivo In Vivo Behavioral Models pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd candidate Preclinical Candidate pk_pd->candidate start Compound Library of 3,4-dihydro-2H-pyrrole-5-carboxylic acid derivatives start->primary_binding start->functional_screen hit_identification->dose_response lead_optimization->in_vivo

References

In Vitro Anticancer Screening: A Comparative Analysis of P5C Analogues and Cisplatin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Head-to-Head Examination of Novel Metabolic Inhibitors and a Conventional Chemotherapeutic Agent

In the ongoing pursuit of more effective and targeted cancer therapies, researchers are increasingly turning their attention to the metabolic vulnerabilities of tumor cells. One such area of interest is the proline metabolism pathway, which is frequently upregulated in various cancers to support rapid proliferation and survival under stressful conditions. This guide provides a comparative analysis of the in vitro anticancer activity of P5C analogues, specifically inhibitors of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), against the widely used chemotherapeutic drug, Cisplatin.

This comparison is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at the cytotoxic effects, mechanisms of action, and experimental protocols for evaluating these compounds.

Executive Summary

The data presented herein suggests that inhibitors of PYCR1, a key enzyme in the proline biosynthesis pathway, represent a promising class of targeted anticancer agents. While Cisplatin remains a potent cytotoxic drug, its mechanism is based on inducing DNA damage, which can also affect healthy cells. In contrast, PYCR1 inhibitors target a specific metabolic dependency of cancer cells, potentially offering a more favorable therapeutic window. This guide will delve into the quantitative data from in vitro screening, detail the experimental methodologies, and visualize the distinct signaling pathways affected by these two classes of compounds.

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxicity of a representative PYCR1 inhibitor and Cisplatin against various cancer cell lines. It is important to note that the IC50 values may vary between studies due to different experimental conditions.

Table 1: In Vitro Cytotoxicity (IC50) of a Pargyline-Derived PYCR1 Inhibitor

CompoundAssay TypeIC50 (µM)Reference
Pargyline DerivativeEnzymatic Assay8.8[1]

Table 2: In Vitro Cytotoxicity (IC50) of Cisplatin in MCF-7 Breast Cancer Cells

CompoundCell LineExposure Time (h)IC50 (µg/ml)IC50 (µM)Reference
CisplatinMCF-72420~66.6[2]

Note: Direct comparative studies providing IC50 values of PYCR1 inhibitors alongside Cisplatin in the same cancer cell lines are limited. The data presented is compiled from different studies to provide a preliminary comparison.

Mechanism of Action

The fundamental difference in the anticancer activity of PYCR1 inhibitors and Cisplatin lies in their distinct molecular targets and mechanisms of action.

P5C Analogues (PYCR1 Inhibitors): Targeting Cancer Metabolism

PYCR1 is the terminal enzyme in the de novo biosynthesis of proline from glutamate. Many cancer cells exhibit an addiction to this pathway to fuel biomass production, maintain redox homeostasis, and support survival in the hypoxic tumor microenvironment.[3] P5C analogues, by competitively inhibiting PYCR1, disrupt this crucial metabolic pathway.[4] This leads to a depletion of the proline pool, resulting in reduced cell proliferation and induction of apoptosis.[5]

Cisplatin: A DNA Damaging Agent

Cisplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA, leading to intra- and inter-strand crosslinks. This DNA damage triggers a cellular response that, if the damage is too severe to be repaired, activates apoptotic signaling pathways, ultimately leading to programmed cell death.

Signaling Pathways

The distinct mechanisms of action of PYCR1 inhibitors and Cisplatin are reflected in the signaling pathways they modulate.

PYCR1 Inhibition Signaling Pathway

PYCR1_Pathway cluster_0 Proline Metabolism Glutamate Glutamate P5C P5C Glutamate->P5C PYCR1 PYCR1 P5C->PYCR1 Proline Proline Proliferation Cell Proliferation Proline->Proliferation Survival Cell Survival Proline->Survival Redox Redox Balance Proline->Redox PYCR1->Proline PYCR1_Inhibitor PYCR1 Inhibitor PYCR1_Inhibitor->PYCR1 inhibits

Caption: PYCR1 inhibition disrupts proline biosynthesis, impacting cancer cell proliferation, survival, and redox balance.

Cisplatin-Induced Apoptosis Pathway

Cisplatin_Pathway Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Cisplatin induces DNA damage, leading to the activation of the intrinsic apoptotic pathway.

Experimental Protocols

Standardized in vitro assays are crucial for the reliable evaluation of anticancer compounds. Below are detailed protocols for key experiments used to assess the cytotoxicity and apoptotic effects of P5C analogues and Cisplatin.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

Experimental Workflow

MTT_Workflow A Seed cells in 96-well plate B Treat with compound (e.g., PYCR1 inhibitor or Cisplatin) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with various concentrations of the P5C analogue or Cisplatin. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[7]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.[8]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Clonogenic Survival Assay

The clonogenic assay assesses the ability of a single cell to undergo unlimited division and form a colony, providing a measure of long-term cell survival.[9]

Protocol:

  • Cell Treatment: Treat a monolayer of cells in a culture flask with the test compound for a specified duration.

  • Cell Plating: Trypsinize the cells and plate a known number of viable cells into new culture dishes.[9]

  • Incubation: Incubate the dishes for 1-3 weeks, depending on the cell line, to allow for colony formation.[9]

  • Colony Staining: Fix the colonies with a solution such as methanol/acetic acid and stain with crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and surviving fraction to generate a cell survival curve.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[10]

Experimental Workflow

Apoptosis_Workflow A Treat cells with compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for the detection of apoptosis using Annexin V-FITC and PI staining.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the P5C analogue or Cisplatin.

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash with cold PBS.[11]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[12]

  • Incubation: Incubate the cells at room temperature in the dark for 15-20 minutes.[13]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[12]

Conclusion

The in vitro screening of P5C analogues, specifically PYCR1 inhibitors, reveals a promising avenue for targeted cancer therapy. By disrupting a key metabolic pathway essential for cancer cell survival and proliferation, these compounds offer a distinct mechanism of action compared to traditional DNA-damaging agents like Cisplatin. While further head-to-head comparative studies are needed to fully elucidate their relative efficacy, the data presented in this guide underscores the potential of targeting proline metabolism as a valuable strategy in oncology drug development. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and evaluation of this novel class of anticancer agents.

References

A Comparative Guide to Catalysts for the Synthesis of 3,4-Dihydro-2H-pyrroles

Author: BenchChem Technical Support Team. Date: November 2025

The 3,4-dihydro-2H-pyrrole scaffold is a crucial heterocyclic motif present in numerous biologically active molecules and serves as a versatile intermediate in organic synthesis. The efficient construction of this ring system is of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comparative overview of different catalytic systems for the synthesis of 3,4-dihydro-2H-pyrroles, with a focus on metal-based catalysis, organocatalysis, and emerging photocatalytic methods. The performance of these catalysts is evaluated based on experimental data, and detailed methodologies are provided for key examples.

Nickel-Catalyzed Hydrogenative Cyclization

Nickel catalysis has emerged as a powerful and cost-effective method for the synthesis of 3,4-dihydro-2H-pyrroles. This approach often involves the hydrogenative cyclization of readily available starting materials, such as nitro ketones. A notable advantage of this method is the use of an earth-abundant metal catalyst, which is both economical and sustainable.

A highly active and selective Ni/SiO₂ catalyst has been developed for the synthesis of a wide range of substituted 3,4-dihydro-2H-pyrroles.[1][2] This heterogeneous catalyst demonstrates excellent functional group tolerance and can be reused, adding to its practical appeal. The reaction proceeds via the hydrogenation of a nitro ketone precursor, which then undergoes intramolecular cyclization to form the desired dihydropyrrole ring.

Data Presentation
EntrySubstrate (Nitro Ketone)CatalystCatalyst Loading (mol%)Temp. (°C)Pressure (bar H₂)Time (h)Yield (%)Citation
14-Nitro-1,3-diphenylbutan-1-oneNi/SiO₂4120202090[2][3]
21-(4-Chlorophenyl)-4-nitro-3-phenylbutan-1-oneNi/SiO₂412020580[2][3]
31-(4-Fluorophenyl)-4-nitro-3-phenylbutan-1-oneNi/SiO₂4120202090[2][3]
41-(4-Methoxyphenyl)-4-nitro-3-phenylbutan-1-oneNi/SiO₂4120202094[2][3]
54-Nitro-3-phenyl-1-(p-tolyl)butan-1-oneNi/SiO₂4120202089[2][3]
Experimental Protocol: Nickel-Catalyzed Hydrogenative Cyclization

A 0.2 mmol sample of the nitro ketone starting material is combined with 4 mol% of the Ni/SiO₂ catalyst (2.8 wt% Ni) and a molecular sieve in a reaction vessel. The vessel is charged with 3 mL of acetonitrile (MeCN). The reaction mixture is then placed under a hydrogen atmosphere at a pressure of 20 bar and heated to 120 °C. The reaction is stirred for the time indicated in the table. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to yield the desired 3,4-dihydro-2H-pyrrole.[2][3]

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Conditions cluster_workup Workup & Purification Nitro Ketone Nitro Ketone Hydrogenation & Cyclization Hydrogenation & Cyclization Nitro Ketone->Hydrogenation & Cyclization Ni/SiO2 Catalyst Ni/SiO2 Catalyst Ni/SiO2 Catalyst->Hydrogenation & Cyclization Solvent (MeCN) Solvent (MeCN) Solvent (MeCN)->Hydrogenation & Cyclization Molecular Sieve Molecular Sieve Molecular Sieve->Hydrogenation & Cyclization Filtration Filtration Hydrogenation & Cyclization->Filtration Reaction Completion 120 C 120 C 20 bar H2 20 bar H2 Solvent Removal Solvent Removal Filtration->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Workflow for Ni-catalyzed synthesis of 3,4-dihydro-2H-pyrroles.

Organocatalytic Synthesis via Barton-Zard Intermediate

Organocatalysis offers a metal-free alternative for the synthesis of chiral 3,4-dihydro-2H-pyrroles. These reactions often proceed through a diastereoselective process, yielding racemic or diastereomerically pure intermediates that can then be resolved or used in subsequent transformations. One such approach involves the base-catalyzed reaction of nitroolefins with α-isocyano substrates to form a 3,4-dihydro-2H-pyrrole intermediate, a key step in the Barton-Zard pyrrole synthesis.[1]

This method allows for the construction of highly substituted dihydropyrroles. While the initial product is often racemic, subsequent kinetic resolution using a chiral organocatalyst can provide enantioenriched 3-aryl pyrroles, demonstrating the utility of the dihydropyrrole intermediate.[1]

Data Presentation
EntryNitroolefinα-Isocyano SubstrateBaseSolventTemp. (°C)Yield (%) of DihydropyrroleCitation
1β-NitrostyreneEthyl isocyanoacetateKHMDSToluene-78 to rt(Not explicitly stated, intermediate)[1]
2(E)-1-Nitro-2-phenyletheneMethyl isocyanoacetateCsOHToluene-20(Not explicitly stated, intermediate)[4]

Note: The yields for the isolated 3,4-dihydro-2H-pyrrole intermediates are often not reported as they are typically carried forward in a subsequent aromatization step.

Experimental Protocol: Organocatalytic Formation of a Barton-Zard Intermediate

To a solution of the nitroolefin (1.0 equiv) in toluene at the specified temperature is added the α-isocyano substrate (1.1 equiv). A solution of a strong base, such as potassium hexamethyldisilazide (KHMDS) (1.1 equiv), in toluene is then added dropwise. The reaction mixture is stirred for the appropriate time, allowing it to warm to room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude racemic 3,4-dihydro-2H-pyrrole intermediate can then be purified by column chromatography or used directly in the next step.[1]

Reaction Pathway Diagram

G Nitroolefin Nitroolefin Michael Addition Michael Addition Nitroolefin->Michael Addition Isocyanoacetate Isocyanoacetate Isocyanoacetate->Michael Addition Base (e.g., KHMDS) Base (e.g., KHMDS) Base (e.g., KHMDS)->Michael Addition Cyclization Cyclization Michael Addition->Cyclization Dihydropyrrole Intermediate Dihydropyrrole Intermediate Cyclization->Dihydropyrrole Intermediate

Caption: Organocatalytic pathway to 3,4-dihydro-2H-pyrrole intermediates.

Emerging Methods: Photocatalytic Synthesis of Related Scaffolds

Visible-light photocatalysis represents a rapidly evolving and green approach to organic synthesis. While specific examples for the direct synthesis of 3,4-dihydro-2H-pyrroles are still emerging, this methodology has been successfully applied to the synthesis of related heterocyclic structures, such as 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones.[5] This reaction proceeds via a [3+2] cycloaddition of 2H-azirines and maleimides, initiated by an organic photocatalyst under mild conditions.

The successful application of photocatalysis in constructing similar five-membered nitrogen-containing heterocycles suggests its high potential for the future development of novel synthetic routes to 3,4-dihydro-2H-pyrroles.

Data Presentation

| Entry | 2H-Azirine | Maleimide | Photocatalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio | Citation | |---|---|---|---|---|---|---|---| | 1 | 2,2-Dimethyl-3-phenyl-2H-azirine | N-Phenylmaleimide | DCA | CH₃CN | 6 | 87 | 3:1 |[5] | | 2 | 2,2-Dimethyl-3-phenyl-2H-azirine | N-Methylmaleimide | DCA | CH₃CN | 6 | 85 | 2.5:1 |[5] | | 3 | 3-(4-Chlorophenyl)-2,2-dimethyl-2H-azirine | N-Phenylmaleimide | DCA | CH₃CN | 6 | 92 | 3.2:1 |[5] | | 4 | 2,2-Dimethyl-3-(4-tolyl)-2H-azirine | N-Phenylmaleimide | DCA | CH₃CN | 6 | 82 | 2.8:1 |[5] |

Note: DCA = 9,10-dicyanoanthracene. The yields and diastereomeric ratios are for the resulting 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione product.

Experimental Protocol: Visible Light-Promoted [3+2] Cycloaddition

In a reaction vessel, the 2H-azirine (0.5 mmol), maleimide (0.75 mmol), and the organic photocatalyst (e.g., DCA, 0.025 mmol) are dissolved in acetonitrile (3.0 mL). The vessel is then irradiated with blue LEDs at room temperature for 6 hours. After the reaction is complete, the solvent is evaporated, and the residue is purified by column chromatography to afford the desired cycloaddition product.[5]

Logical Relationship Diagram

G 2H-Azirine 2H-Azirine Radical Intermediates Radical Intermediates 2H-Azirine->Radical Intermediates Maleimide Maleimide 3+2 Cycloaddition 3+2 Cycloaddition Maleimide->3+2 Cycloaddition Photocatalyst Photocatalyst Excited Photocatalyst Excited Photocatalyst Photocatalyst->Excited Photocatalyst Visible Light Visible Light Visible Light Excited Photocatalyst->Radical Intermediates Energy Transfer Radical Intermediates->3+2 Cycloaddition Final Product Final Product 3+2 Cycloaddition->Final Product

Caption: Logical flow of the photocatalytic [3+2] cycloaddition reaction.

Conclusion

The synthesis of 3,4-dihydro-2H-pyrroles can be achieved through various catalytic methodologies, each with its own set of advantages. Nickel-catalyzed hydrogenative cyclization offers a robust, scalable, and economical route using heterogeneous catalysts. Organocatalysis provides a metal-free alternative, with the potential for enantioselective transformations. While direct photocatalytic routes to 3,4-dihydro-2H-pyrroles are still under development, the success in related systems highlights the promise of this approach for future innovations. The choice of catalyst will ultimately depend on the specific requirements of the target molecule, including desired substitution patterns, stereochemistry, and scalability. This guide provides a foundation for researchers to evaluate and select the most suitable catalytic system for their synthetic endeavors.

References

The Strategic Replacement of Carboxylic Acids in Pyrroline Derivatives: A Bioisosteric Approach to Enhance Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pyrroline scaffold represents a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. The carboxylic acid group, often a key pharmacophoric feature in these derivatives, plays a crucial role in target binding but can also introduce challenges related to pharmacokinetics and toxicity.[1][2][3] Bioisosteric replacement of the carboxylic acid moiety offers a powerful strategy to mitigate these drawbacks while retaining or even enhancing biological activity.[2][4] This guide provides a comparative overview of common carboxylic acid bioisosteres in the context of pyrroline and structurally related pyrrolidine derivatives, supported by experimental data from the literature.

The carboxylic acid functional group, while important for forming strong interactions with biological targets, can lead to metabolic instability, poor membrane permeability, and potential for idiosyncratic toxicities.[2][3] Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects.[4][5] By replacing a carboxylic acid with a suitable bioisostere, medicinal chemists can fine-tune the acidity, lipophilicity, and metabolic stability of a compound to improve its drug-like properties.[3][4]

Comparative Analysis of Carboxylic Acid Bioisosteres in Pyrrolidine Derivatives

While a direct head-to-head comparison of various bioisosteres on a single pyrroline scaffold is not extensively documented in a single study, we can draw valuable insights from different studies on structurally similar pyrrolidine derivatives. The following sections present data on the replacement of the carboxylic acid group with sulfonamides and carboxamides, highlighting the impact on biological activity.

Sulfonamide Derivatives as Carboxylic Acid Bioisosteres

Sulfonamides are a well-established class of carboxylic acid bioisosteres.[2] They can mimic the hydrogen-bonding pattern of carboxylic acids and their acidity can be modulated by substitution.[2] A study by Salve and Jadhav (2021) explored novel pyrrolidine sulfonamide derivatives as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the potential treatment of type 2 diabetes. The data below summarizes the in vitro activity of these compounds.[6]

CompoundStructureDPP-IV Inhibition (%)IC50 (µM)
23a 4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamide derivative of pyrrolidine56.32Not reported
23d 4-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamide derivative of pyrrolidine66.3211.32 ± 1.59
Vildagliptin (Control) -Not reportedNot reported

Data sourced from Salve and Jadhav, 2021.[6]

The results indicate that the sulfonamide-containing pyrrolidine derivatives exhibit significant DPP-IV inhibitory activity, with compound 23d showing the most promising profile.[6] This highlights the potential of the sulfonamide group as an effective bioisosteric replacement for a carboxylic acid in this context.

Carboxamide Derivatives as Carboxylic Acid Bioisosteres

Carboxamides are another common and effective bioisosteric replacement for carboxylic acids. A study by Onoabedje et al. (2021) synthesized and evaluated a series of new sulphonamide pyrolidine carboxamide derivatives for their antiplasmodial and antioxidant activities.[7][8] The table below presents the antiplasmodial activity of selected compounds against Plasmodium falciparum.

CompoundStructureAntimalarial IC50 (µM)
10b N-(4-((N-(1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carbonyl)glycyl)amino)phenyl)acetamide2.40
10c N-(4-((N-(1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carbonyl)alanyl)amino)phenyl)acetamide3.50
10d N-(4-((N-(1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carbonyl)leucyl)amino)phenyl)acetamide8.30
10j N-(4-((N-(1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carbonyl)phenylalanyl)amino)phenyl)acetamide4.60
10o N-(4-((N-(1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carbonyl)tryptophyl)amino)phenyl)acetamide2.90

Data sourced from Onoabedje et al., 2021.[7][8]

These findings demonstrate that pyrrolidine carboxamide derivatives can exhibit potent antiplasmodial activity.[7][8] The carboxamide linkage, in this case, is part of a larger peptide-like structure, but it illustrates the utility of this functional group in building biologically active molecules based on the pyrrolidine core.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of scientific findings. Below are summarized experimental protocols for the synthesis and biological evaluation of the discussed pyrrolidine derivatives.

Synthesis of Pyrrolidine Sulfonamide Derivatives (DPP-IV Inhibitors)

The synthesis of the pyrrolidine sulfonamide derivatives involved a multi-step process as described by Salve and Jadhav (2021).[6] A key step involves the reaction of a substituted pyrrolidine intermediate with a benzenesulfonyl chloride derivative. The final products were purified by recrystallization or column chromatography and characterized by spectroscopic methods (IR, 1H NMR, and Mass Spectrometry).[6]

In Vitro DPP-IV Inhibition Assay

The in vitro DPP-IV inhibitory activity was determined using a fluorometric assay. The assay measures the cleavage of the substrate Gly-Pro-AMC by the DPP-IV enzyme. The fluorescence of the released AMC was measured using a fluorometer. The percentage of inhibition was calculated by comparing the fluorescence of the wells containing the test compounds to the control wells. IC50 values were determined for the most active compounds.[6]

Synthesis of Sulphonamide Pyrolidine Carboxamide Derivatives (Antimalarial Agents)

The synthesis of the sulphonamide pyrolidine carboxamide derivatives was carried out as reported by Onoabedje et al. (2021).[7][8] The synthesis involved the coupling of a proline derivative with either toluene sulfonyl chloride or para-nitrophenyl sulfonyl chloride, followed by coupling with various amino acid derivatives using EDC.HCl/HOBT activation.[9] The final compounds were purified and characterized.[7][8]

In Vitro Antiplasmodial Activity Assay

The in vitro antiplasmodial activity against the chloroquine-sensitive (3D7) strain of Plasmodium falciparum was assessed using the parasite lactate dehydrogenase (pLDH) assay. The assay was performed in 96-well microtiter plates, and the absorbance was read at 650 nm. The IC50 values were calculated from dose-response curves.[7][8]

Visualizing Bioisosterism and Experimental Workflow

To better illustrate the concepts and processes discussed, the following diagrams were created using Graphviz.

Bioisosteric_Replacement_Strategy cluster_0 Lead Identification cluster_1 Problem Identification cluster_2 Bioisosteric Replacement cluster_3 Synthesis & Evaluation cluster_4 Lead Optimization Lead_Compound Lead Compound (Pyrroline with -COOH) Issues Identified Issues: - Poor PK - Toxicity - Metabolic Instability Lead_Compound->Issues Analysis Bioisosteres Select Bioisosteres: - Tetrazole - Sulfonamide - Carboxamide Issues->Bioisosteres Strategy Synthesis Synthesis of Analogues Bioisosteres->Synthesis Design Screening Biological Screening Synthesis->Screening Testing Optimized_Lead Optimized Lead (Improved Properties) Screening->Optimized_Lead SAR

Caption: General workflow for a bioisosteric replacement strategy in drug discovery.

Caption: Common bioisosteres of the carboxylic acid group.

Conclusion

The bioisosteric replacement of the carboxylic acid group in pyrroline and related derivatives is a valuable strategy in medicinal chemistry to overcome pharmacokinetic and toxicological hurdles. As demonstrated by the presented case studies on pyrrolidine derivatives, replacing the carboxylic acid with bioisosteres such as sulfonamides and carboxamides can lead to compounds with significant and specific biological activities. While a comprehensive comparative study on a single pyrroline scaffold is warranted, the available data strongly supports the continued exploration of this approach in the design of novel therapeutics. Future work should focus on systematic studies that directly compare a wider range of bioisosteres on a consistent pyrroline core to provide a clearer understanding of the structure-activity relationships and guide rational drug design.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for P5C Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Δ1-pyrroline-5-carboxylate (P5C) is critical for understanding cellular metabolism, redox balance, and the pathogenesis of various diseases. P5C is a key intermediate in the metabolism of proline, glutamate, and ornithine, linking the urea and tricarboxylic acid (TCA) cycles. This guide provides an objective comparison of common analytical methods for P5C quantification, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Comparative Analysis of P5C Quantification Methods

The choice of an analytical method for P5C quantification depends on several factors, including the required sensitivity, specificity, sample matrix, available equipment, and desired throughput. The following table summarizes the key performance characteristics of the most prevalent methods: Enzymatic Assays, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

ParameterEnzymatic AssayHPLC-MS/MSGC-MS with Derivatization
Principle Indirectly measures P5C by monitoring the activity of P5C-dependent enzymes (e.g., P5C reductase) through NAD(P)H absorbance changes.Directly separates P5C from the sample matrix and quantifies it based on its mass-to-charge ratio.Separates and quantifies a volatile derivative of P5C using gas chromatography and mass spectrometry.
Specificity Moderate; can be susceptible to interference from other enzymes or compounds that affect NAD(P)H levels.High; provides structural confirmation and can distinguish P5C from isomers and isobars.High; mass spectral data provides high confidence in compound identification.
Sensitivity (LOD/LOQ) Generally lower than MS-based methods.High sensitivity, often in the low µg/L to ng/L range.[1]High sensitivity, comparable to HPLC-MS/MS.
Linearity & Range Dependent on enzyme kinetics; typically has a narrower linear range.Excellent linearity over a wide concentration range (e.g., 2–5000 µg/L).[1]Good linearity over a significant concentration range (e.g., 10-200 mg/L for similar derivatized compounds).[2]
Precision (%RSD) Can be variable; dependent on enzyme stability and reaction conditions.High precision, with %RSD typically below 15%.[1][3]High precision, with within-run and between-run %RSD <10%.[2]
Accuracy (% Recovery) Can be affected by matrix effects influencing enzyme activity.High accuracy, with recovery rates typically between 85-115%.High accuracy, with average recoveries often >90%.[2]
Throughput High; suitable for 96-well plate format.Moderate to high, depending on the chromatography run time.Lower; derivatization step adds to the sample preparation time.
Sample Preparation Relatively simple; often involves cell lysis or tissue homogenization.Requires protein precipitation and solid-phase or liquid-liquid extraction.More complex; requires extraction followed by a chemical derivatization step.
Cost Lower; uses standard laboratory spectrophotometers.Higher; requires significant capital investment in LC-MS/MS instrumentation.Moderate to high; requires a GC-MS system.

Experimental Protocols

Enzymatic Assay for P5C Quantification

This method indirectly quantifies P5C by measuring the activity of P5C reductase, which catalyzes the conversion of P5C to proline with the concomitant oxidation of NADH or NADPH. The decrease in absorbance at 340 nm is proportional to the amount of P5C in the sample.

Materials:

  • Tris-HCl buffer (20-50 mM, pH 7.0-7.5)

  • NADH or NADPH (0.5 mM)

  • P5C standard (synthesized by periodate oxidation of δ-allo-hydroxylysine)

  • Sample (cell lysate or tissue homogenate)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a standard curve using known concentrations of P5C.

  • In a 96-well plate, add the Tris-HCl buffer to each well.

  • Add the sample or P5C standard to the appropriate wells.

  • Initiate the reaction by adding NADH or NADPH to all wells.

  • Immediately place the plate in a microplate reader pre-set to 30°C.

  • Monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-25 minutes.

  • Calculate the initial rate of the reaction (change in absorbance per minute).

  • Subtract the rate of any non-specific NAD(P)H oxidation from a blank well (containing no P5C).[4]

  • Determine the P5C concentration in the samples by interpolating from the standard curve. The activity is calculated using the molar extinction coefficient for NAD(P)H (6,220 M⁻¹ cm⁻¹).[4]

HPLC-MS/MS Method for P5C Quantification

This method offers high sensitivity and specificity for the direct measurement of P5C.

Materials:

  • HPLC system coupled to a tandem mass spectrometer

  • C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • P5C standard

  • Internal standard (e.g., stable isotope-labeled P5C)

  • Sample (plasma, cell lysate, tissue homogenate)

  • Protein precipitation solvent (e.g., methanol or acetonitrile)

Procedure:

  • Sample Preparation:

    • Thaw samples on ice.

    • Add a known amount of internal standard to each sample.

    • Precipitate proteins by adding 3 volumes of ice-cold methanol or acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a small volume of Mobile Phase A.

  • HPLC Separation:

    • Inject the reconstituted sample onto the C18 column.

    • Separate the analytes using a gradient elution with Mobile Phases A and B.

  • MS/MS Detection:

    • Analyze the eluent using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Optimize the precursor and product ion transitions for P5C and the internal standard.

  • Quantification:

    • Create a calibration curve by plotting the peak area ratio of P5C to the internal standard against the concentration of the P5C standards.

    • Determine the concentration of P5C in the samples from the calibration curve.

GC-MS with Derivatization for P5C Quantification

Due to its polar nature, P5C requires chemical derivatization to increase its volatility for GC-MS analysis.[5] This typically involves a two-step process of methoximation followed by silylation.[6]

Materials:

  • GC-MS system

  • Methoxyamine hydrochloride (MeOx) in pyridine

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • P5C standard

  • Internal standard

  • Sample (lyophilized cell or tissue extract)

Procedure:

  • Sample Preparation:

    • Lyophilize the aqueous samples to complete dryness to remove any water, which can interfere with the derivatization reactions.[6]

  • Derivatization:

    • Methoximation: Add MeOx in pyridine to the dried sample. Incubate at a controlled temperature (e.g., 37°C) with shaking for approximately 90 minutes. This step protects aldehyde and keto groups.[6]

    • Silylation: Add MSTFA to the sample. Incubate at the same temperature with shaking for about 30 minutes. This step replaces active hydrogens on carboxyl and hydroxyl groups with trimethylsilyl (TMS) groups, making the molecule volatile.[6]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Separate the derivatized compounds on an appropriate GC column (e.g., SLB-5ms).

    • Detect the compounds using the mass spectrometer in scan or selected ion monitoring (SIM) mode.

  • Quantification:

    • Identify the P5C derivative based on its retention time and mass spectrum.

    • Quantify using a calibration curve prepared with derivatized P5C standards and an internal standard.

Visualizing P5C's Central Role in Metabolism

P5C is a critical metabolic hub, connecting the catabolism and biosynthesis of proline, ornithine, and glutamate. This central role has significant implications for cellular redox balance, energy production, and signaling pathways.

P5C_Metabolism P5C Metabolic Pathways Glutamate Glutamate P5CS Glutamate->P5CS P5CS (ATP, NADPH) P5C Δ1-Pyrroline-5- Carboxylate (P5C) P5CDH P5C->P5CDH P5CDH (NAD(P)+) PYCR P5C->PYCR PYCR (NAD(P)H) Proline Proline PRODH Proline->PRODH PRODH/POX Ornithine Ornithine OAT Ornithine->OAT OAT alpha_KG α-Ketoglutarate Glutamate_SA Glutamate-γ- semialdehyde Glutamate_SA->P5C Tautomeric equilibrium Urea_Cycle Urea Cycle TCA_Cycle TCA Cycle P5CS->P5C P5CS (ATP, NADPH) P5CDH->Glutamate P5CDH (NAD(P)+) P5CDH->TCA_Cycle links to PRODH->P5C PRODH/POX PYCR->Proline PYCR (NAD(P)H) OAT->Glutamate_SA OAT OAT->Urea_Cycle links to

Caption: Metabolic pathways showing P5C as a central intermediate.

Conclusion

The selection of an analytical method for P5C quantification requires careful consideration of the specific research question and available resources.

  • Enzymatic assays are cost-effective and high-throughput, making them suitable for screening large numbers of samples where absolute quantification is not the primary goal. However, their specificity can be a limitation.

  • HPLC-MS/MS stands out as the gold standard for its high sensitivity, specificity, and wide dynamic range, making it ideal for studies requiring accurate and precise quantification of P5C in complex biological matrices.

  • GC-MS with derivatization offers a viable, high-sensitivity alternative to HPLC-MS/MS, particularly in laboratories where GC-MS instrumentation is more readily available. The additional sample preparation step, however, reduces throughput.

By understanding the strengths and limitations of each method, researchers can confidently select the most appropriate technique to advance their investigations into the multifaceted roles of P5C in health and disease.

References

A Comparative Analysis of the Antibacterial Spectrum of Novel Pyrrole Carboxamides and Existing Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the exploration of new chemical entities with potent antibacterial activity is paramount. This guide provides a comparative analysis of the in vitro antibacterial spectrum of novel pyrrole carboxamides against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The performance of these novel compounds is benchmarked against established antibiotics, including the broad-spectrum fluoroquinolone (Ciprofloxacin), a broad-spectrum β-lactam (Ampicillin), and a narrow-spectrum glycopeptide (Vancomycin). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial agents.

Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison

The antibacterial efficacy of the selected compounds was determined by measuring their Minimum Inhibitory Concentration (MIC) in μg/mL. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values of representative novel pyrrole carboxamides and existing antibiotics against four bacterial strains. Lower MIC values indicate greater potency.

Compound/AntibioticStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
Novel Pyrrole Carboxamides
Pyrrole Carboxamide Derivative 130[1]31[1]20[1]30[1]
Pyrrole Carboxamide Derivative 235[1]33[1]25[1]40[1]
Existing Antibiotics
Ciprofloxacin0.25[2]0.25-1.04[3]0.5-1.0
Ampicillin0.6-1.0[3]0.03-0.064[3]>32
Vancomycin≤2.0≤4.0[4]>64>188[4]

Note: The MIC values for existing antibiotics can vary based on the specific strain and testing conditions. The values presented are representative ranges found in the literature.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Stock_Solution Prepare Stock Solution of Test Compound Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilution Dilute Inoculation Inoculate Wells with Bacterial Suspension Bacterial_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Bacterial_Inoculum->Inoculation Add Incubation Incubate Plate (37°C for 18-24h) Inoculation->Incubation Incubate Visual_Inspection Visually Inspect for Bacterial Growth (Turbidity) Incubation->Visual_Inspection Observe MIC_Determination Determine MIC: Lowest Concentration with no Visible Growth Visual_Inspection->MIC_Determination Identify

Figure 1: Experimental workflow for the broth microdilution MIC assay.

Experimental Protocols

The Minimum Inhibitory Concentration (MIC) for each compound was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Test Compounds: Stock solutions of the novel pyrrole carboxamides and existing antibiotics were prepared in a suitable solvent (e.g., DMSO) and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Strains: The following bacterial strains were used: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633), Escherichia coli (e.g., ATCC 25922), and Pseudomonas aeruginosa (e.g., ATCC 27853).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) was used for the assay.

2. Inoculum Preparation:

  • Bacterial colonies were picked from an overnight culture on a non-selective agar plate and suspended in sterile saline.

  • The turbidity of the bacterial suspension was adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • The standardized suspension was then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Broth Microdilution Assay:

  • The assay was performed in sterile 96-well microtiter plates.

  • Two-fold serial dilutions of each test compound were prepared in CAMHB in the wells of the plate, typically ranging from 0.06 to 128 µg/mL.

  • Each well was then inoculated with the standardized bacterial suspension.

  • A positive control well (containing bacteria and broth without any compound) and a negative control well (containing only broth) were included on each plate.

4. Incubation and MIC Determination:

  • The inoculated plates were incubated at 37°C for 18-24 hours under ambient atmospheric conditions.

  • Following incubation, the plates were visually inspected for turbidity.

  • The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.[5]

References

Comparative analysis of green chemistry solvents for pyrroline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The development of sustainable synthetic methodologies is a cornerstone of modern chemistry, with the choice of solvent playing a pivotal role in the overall environmental impact of a chemical process. Pyrrolines, a class of nitrogen-containing heterocyclic compounds, are important structural motifs in many pharmaceuticals and biologically active molecules. This guide provides a comparative analysis of three major classes of green solvents—water, ionic liquids (ILs), and deep eutectic solvents (DESs)—for the synthesis of pyrrolines, offering researchers and drug development professionals the data needed to make informed decisions on solvent selection.

Performance Comparison of Green Solvents

The efficacy of a solvent in a chemical transformation is typically assessed by its impact on reaction yield, reaction time, and the required temperature. The following tables summarize the performance of water, a representative ionic liquid ([bmim][BF4]), and a common deep eutectic solvent (Choline Chloride:Urea) in the context of two prevalent methods for pyrroline synthesis: the Paal-Knorr reaction and the 1,3-dipolar cycloaddition.

Paal-Knorr Synthesis of N-Aryl Pyrrolines

The Paal-Knorr synthesis is a classic method for the formation of pyrrole and pyrroline rings from a 1,4-dicarbonyl compound and a primary amine.

Solvent SystemReactantsTemperature (°C)Reaction TimeYield (%)Reference
Water2,5-Hexanedione, Aniline1001 h95[1]
Ionic Liquid ([hmim]HSO4)2,5-Dimethoxytetrahydrofuran, Aniline25 (rt)15 min94[2]
Deep Eutectic Solvent (N,N'-dimethylurea:L-(+)-tartaric acid)2,5-Hexanedione, Aniline805 min98[3]
1,3-Dipolar Cycloaddition for Spirooxindole-Pyrrolidine Synthesis

The 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile is a powerful tool for constructing highly substituted pyrrolidine and pyrroline rings.

Solvent SystemReactantsTemperature (°C)Reaction TimeYield (%)Reference
WaterIsatin, Benzylamine, Benzylideneacetone25 (rt)24 h23[4]
Ionic Liquid ([bmim]Br)Isatin, Sarcosine, (E)-3-(4-chlorobenzylidene)-1-methyl-2,3-dihydro-1H-inden-2-one10020 min81[5]
Deep Eutectic Solvent (Choline Chloride:Urea)Not available for a directly comparable reaction---

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for the synthesis of pyrrolines in the discussed green solvents.

Paal-Knorr Synthesis of 2,5-dimethyl-1-phenylpyrrole in Water[1]

To a mixture of 2,5-hexanedione (1 mmol) and aniline (1 mmol) in a round-bottom flask, 5 mL of water is added. The reaction mixture is stirred and heated at 100°C for 1 hour. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The solid product is collected by filtration, washed with water, and dried to afford 2,5-dimethyl-1-phenylpyrrole.

Paal-Knorr Synthesis of N-Substituted Pyrroles in an Ionic Liquid ([hmim]HSO4)[2]

In a typical procedure, a mixture of 2,5-dimethoxytetrahydrofuran (1 mmol), a primary amine (1 mmol), and [hmim]HSO4 (20 mol%) is stirred at room temperature for the specified time (typically 15-30 minutes). Upon completion, the product is extracted with diethyl ether. The ionic liquid phase can be washed with ether, dried under vacuum, and reused for subsequent reactions.

Paal-Knorr Synthesis of N-Substituted Pyrroles in a Deep Eutectic Solvent[3]

A mixture of N,N'-dimethylurea and L-(+)-tartaric acid (2:1 molar ratio) is heated to form a clear, low-melting mixture. To this DES, 2,5-hexanedione (1 mmol) and a primary amine (1 mmol) are added. The reaction mixture is stirred at 80°C for 5-10 minutes. After the reaction is complete, the mixture is cooled to room temperature and water is added. The precipitated product is collected by filtration, washed with water, and dried.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the generalized workflows for the Paal-Knorr and 1,3-dipolar cycloaddition reactions for pyrroline synthesis.

Paal_Knorr_Workflow cluster_reactants Reactants cluster_solvent Green Solvent System cluster_process Process cluster_product Product 1,4-Dicarbonyl 1,4-Dicarbonyl Mixing Mixing & Heating 1,4-Dicarbonyl->Mixing Primary Amine Primary Amine Primary Amine->Mixing Solvent Water / Ionic Liquid / Deep Eutectic Solvent Solvent->Mixing Reaction Cyclocondensation Mixing->Reaction Heat Workup Product Isolation (Filtration/Extraction) Reaction->Workup Pyrroline Pyrroline Workup->Pyrroline

Caption: Generalized workflow for the Paal-Knorr synthesis of pyrrolines in a green solvent system.

Dipolar_Cycloaddition_Workflow cluster_reactants Reactants cluster_solvent Green Solvent System cluster_process Process cluster_product Product Azomethine Ylide Precursors\n(e.g., Isatin + Amino Acid) Azomethine Ylide Precursors (e.g., Isatin + Amino Acid) Ylide_Formation In situ Azomethine Ylide Generation Azomethine Ylide Precursors\n(e.g., Isatin + Amino Acid)->Ylide_Formation Dipolarophile Dipolarophile Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Solvent Water / Ionic Liquid Solvent->Ylide_Formation Ylide_Formation->Cycloaddition Workup Product Isolation Cycloaddition->Workup Pyrrolidine_Product Pyrrolidine/Pyrroline Derivative Workup->Pyrrolidine_Product

Caption: Generalized workflow for the 1,3-dipolar cycloaddition synthesis of pyrrolidine/pyrroline derivatives.

Conclusion

The selection of a green solvent for pyrroline synthesis is a multi-faceted decision that depends on the specific reaction, desired outcome, and practical considerations such as cost and recyclability.

  • Water is an inexpensive and environmentally benign solvent that can be highly effective for certain reactions, such as the Paal-Knorr synthesis, often providing high yields with simple work-up procedures.[1] However, its effectiveness can be limited by the poor solubility of organic reactants, which can lead to lower yields and longer reaction times in other transformations like the 1,3-dipolar cycloaddition.[4]

  • Ionic Liquids have demonstrated significant potential to accelerate reaction rates and improve yields, particularly in 1,3-dipolar cycloadditions, when compared to both conventional organic solvents and water.[5] Their tunable nature allows for the design of task-specific ILs, though their higher cost, potential toxicity, and the energy required for their synthesis and recycling are important considerations.

  • Deep Eutectic Solvents are emerging as a highly promising class of green solvents. They are often biodegradable, and their components are typically inexpensive and readily available.[3] For the Paal-Knorr synthesis, a DES has been shown to facilitate extremely rapid and high-yielding reactions.[3] Further research is needed to fully explore their applicability across the diverse range of pyrroline synthetic routes.

Ultimately, the choice of solvent requires a careful evaluation of the trade-offs between reaction efficiency, cost, and environmental impact. This guide provides a foundational dataset to aid researchers in navigating these choices and advancing the development of greener synthetic pathways to valuable pyrroline-containing molecules.

References

Assessing the Selectivity of Novel Pyrrole Compounds in Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The quest for novel anti-cancer agents with high efficacy and minimal side effects is a central focus of oncological research. Pyrrole and its derivatives have emerged as a promising class of heterocyclic compounds exhibiting significant antiproliferative activity. A crucial parameter in the preclinical evaluation of these potential drug candidates is the selectivity index (SI), which quantifies the differential activity of a compound against cancer cells versus normal, healthy cells. A higher SI value indicates a greater therapeutic window, suggesting that the compound may be more effective at targeting tumor cells while sparing non-malignant tissues.

This guide provides a comparative overview of the selectivity indices of several recently developed antiproliferative pyrrole compounds. It includes a summary of their cytotoxic activities (IC50 values) against various cancer and normal cell lines, detailed experimental protocols for assessing cytotoxicity, and visualizations of the experimental workflow and a key signaling pathway often targeted by these compounds.

Comparative Cytotoxicity and Selectivity Index

The following table summarizes the in vitro antiproliferative activity (IC50 in µM) and the calculated selectivity index (SI) of various novel pyrrole compounds against a panel of human cancer cell lines and a normal cell line. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population. The selectivity index is calculated as the ratio of the IC50 value for the normal cell line to that of the cancer cell line (SI = IC50 Normal Cell / IC50 Cancer Cell). A higher SI value is indicative of greater selectivity for cancer cells.[1][2]

Compound IDCancer Cell LineIC50 (µM) - Cancer CellsNormal Cell LineIC50 (µM) - Normal CellsSelectivity Index (SI)Reference
Pyrrolo[2,3-d]pyrimidine 8f HT-29 (Colon)4.55HEK-293 (Embryonic Kidney)>194>42.6[3]
Pyrrolo[2,3-d]pyrimidine 8g HT-29 (Colon)4.01HEK-293 (Embryonic Kidney)>194>48.4[3]
Pyrrolo[3,2-c]pyridine 8c A375P (Melanoma)0.8NIH3T3 (Fibroblast)6.07.50[4]
Pyrrolo[3,2-c]pyridine 9b A375P (Melanoma)0.02NIH3T3 (Fibroblast)9.1454.90[4]
Pyrrole Hydrazone 1C SH-4 (Melanoma)44.63BALB 3T3 (Fibroblast)170.83.83
Diaryl-dihydropyrrole trans-4k A549 (Lung)2.5---[5]
Pyrrolo[2,3-d]pyrimidine 5k HepG2 (Liver)29---[6]
Doxorubicin (Control) HT-29 (Colon)0.18 - 0.94---[3]
Cisplatin (Control) A549 (Lung)8.25---[5]

Experimental Protocols

The determination of IC50 values and the subsequent calculation of the selectivity index are reliant on robust and reproducible in vitro cytotoxicity assays. The two most common methods employed in the cited studies are the MTT and Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This reduction is carried out by mitochondrial dehydrogenases and is proportional to the number of viable cells.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel pyrrole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% Acetic acid solution

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours).

  • Cell Fixation: After incubation, gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water to remove TCA and medium. Allow the plates to air dry completely.

  • SRB Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Protein-Bound Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound SRB dye.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 510-540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the potential mechanism of action of these novel pyrrole compounds, the following diagrams have been generated using Graphviz.

G cluster_setup Assay Setup cluster_incubation Treatment and Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis seed Seed Cancer and Normal Cells in 96-well Plates incubate1 Incubate for 24h (Cell Adherence) seed->incubate1 treat Treat with Serial Dilutions of Pyrrole Compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_reagent Add Cytotoxicity Reagent (MTT or SRB) incubate2->add_reagent incubate3 Incubate as per Protocol add_reagent->incubate3 solubilize Solubilize Formazan/Dye incubate3->solubilize read Measure Absorbance (Microplate Reader) solubilize->read calculate Calculate % Viability and IC50 Values read->calculate si Determine Selectivity Index (SI = IC50 Normal / IC50 Cancer) calculate->si G cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling Cascades cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Pyrrole Novel Pyrrole Compound Pyrrole->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Decreased Proliferation ERK->Proliferation Angiogenesis Decreased Angiogenesis ERK->Angiogenesis AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Decreased Survival (Increased Apoptosis) AKT->Survival mTOR->Proliferation

References

Safety Operating Guide

Proper Disposal of 3,4-Dihydro-2H-pyrrole-5-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe disposal of 3,4-Dihydro-2H-pyrrole-5-carboxylic acid.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[3][4] Always wear appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

In case of accidental exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound will depend on the quantity of waste and local regulations. The primary method of disposal for this type of organic chemical waste is through a licensed hazardous waste disposal company.

Step 1: Waste Identification and Segregation

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound". Include the CAS number (2139-03-9) and the approximate concentration and quantity.

  • Segregation: This compound is an organic acid. It should be segregated from bases, oxidizing agents, and reactive metals.[6][7] Do not mix with other waste streams unless explicitly permitted by your EHS department.

Step 2: Waste Collection and Storage

  • Container: Use a compatible, leak-proof container with a secure screw-top cap. Glass bottles are generally preferred for organic waste.[6][7]

  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials.[1][2]

Step 3: Neutralization (for small aqueous solutions, if permissible)

For very small quantities of dilute aqueous solutions, neutralization may be an option, but only if approved by your institution's EHS department . Organic acids may have additional hazards that are not mitigated by neutralization alone.

  • Dilution: If permissible, dilute the acidic solution by slowly adding it to a large volume of cold water.

  • Neutralization: Slowly add a weak base (e.g., sodium bicarbonate) to the diluted solution while stirring. Monitor the pH until it is within the neutral range (typically 6-8).

  • Disposal of Neutralized Solution: If the neutralized solution contains no other hazardous components, it may be permissible to dispose of it down the drain with copious amounts of water.[8] However, confirm this with your local regulations and EHS guidelines.

Step 4: Arranging for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety department to schedule a pickup for the hazardous waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the licensed waste disposal company.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound are cited, the general principle of handling chemical waste is to render it less hazardous if possible and safe to do so, or to package it securely for professional disposal. The step-by-step guide above outlines the procedural approach.

Quantitative Data Summary

Due to the lack of a specific SDS, quantitative data for this compound regarding toxicity, environmental impact, and occupational exposure limits are not available. The table below presents data for related compounds to provide a general understanding of the potential hazards.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Flash Point (°C)Health Hazards
This compound C₅H₇NO₂113.11No data availableNo data availableNo specific data available
PyrrolidineC₄H₉N71.1286.563Harmful if swallowed, causes severe skin burns and eye damage, flammable liquid and vapor.
Pyrrole-2-carboxylic acidC₅H₅NO₂111.10DecomposesNo data availableCauses skin irritation, causes serious eye irritation, may cause respiratory irritation.[5]

Data for Pyrrolidine and Pyrrole-2-carboxylic acid are sourced from their respective Safety Data Sheets and are provided for comparative purposes only.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound waste ppe Wear appropriate PPE: - Safety Goggles - Lab Coat - Chemical-resistant Gloves start->ppe assess_quantity Assess quantity and form of waste ppe->assess_quantity small_aqueous Small quantity of dilute aqueous solution? assess_quantity->small_aqueous Aqueous large_or_solid Large quantity or solid/concentrated liquid? assess_quantity->large_or_solid Solid/Conc. ehs_consult_neutralize Consult EHS about neutralization small_aqueous->ehs_consult_neutralize Yes collect_waste Collect in a labeled, compatible hazardous waste container small_aqueous->collect_waste No large_or_solid->collect_waste Yes neutralization_allowed Neutralization permitted? ehs_consult_neutralize->neutralization_allowed neutralize Dilute and neutralize with a weak base to pH 6-8 neutralization_allowed->neutralize Yes neutralization_allowed->collect_waste No sewer_disposal Dispose down the drain with copious water (if EHS approved) neutralize->sewer_disposal end End: Waste disposed of properly sewer_disposal->end store_waste Store in a designated, ventilated secondary containment area collect_waste->store_waste schedule_pickup Contact EHS to schedule a hazardous waste pickup store_waste->schedule_pickup schedule_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 3,4-Dihydro-2H-pyrrole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for handling 3,4-Dihydro-2H-pyrrole-5-carboxylic acid. The following procedural guidance is intended for researchers, scientists, and professionals in drug development to ensure safe handling and disposal of this chemical.

Hazard Assessment

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture. However, as a matter of standard laboratory practice when handling any chemical, including acids, it is prudent to utilize personal protective equipment to minimize exposure.[1][2]

Personal Protective Equipment (PPE)

While the specific SDS for this compound does not mandate specific PPE for normal handling, the following table summarizes recommended PPE based on general best practices for handling chemical reagents in a laboratory setting.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side Shields or Chemical Splash GogglesShould meet ANSI Z.87.1 standards. Goggles are recommended when there is a risk of splashing.[2][3]
Face ShieldTo be worn over safety glasses or goggles during procedures with a significant risk of splashing or exothermic reactions.[3][4]
Hand Protection Disposable Nitrile or Butyl Rubber GlovesNitrile gloves offer resistance to a variety of chemicals and are suitable for incidental contact.[1][5] Inspect gloves for any tears or holes before use.[5]
Body Protection Laboratory CoatA standard cotton or flame-resistant lab coat should be worn to protect skin and clothing.[2][3]
Closed-toe ShoesFootwear that completely covers the foot is required in a laboratory environment.[3]
Respiratory Protection Not generally required for this substance under normal conditions with adequate ventilation.If dusts are generated or ventilation is poor, a respirator may be necessary. The use of a respirator requires a formal respiratory protection program, including fit testing.[1][3]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operational procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Assess Risks Assess Risks Review SDS->Assess Risks Understand Hazards Don PPE Don PPE Assess Risks->Don PPE Select Appropriate Gear Weigh Chemical Weigh Chemical Don PPE->Weigh Chemical Proceed to Handling Dissolve/React Dissolve/React Weigh Chemical->Dissolve/React Use in Experiment Transfer Transfer Dissolve/React->Transfer Move to Next Step Clean Glassware Clean Glassware Transfer->Clean Glassware Post-Experiment Dispose Waste Dispose Waste Clean Glassware->Dispose Waste Follow Protocols Doff PPE Doff PPE Dispose Waste->Doff PPE Decontaminate Wash Hands Wash Hands Doff PPE->Wash Hands Final Step

Figure 1. Standard workflow for handling laboratory chemicals.

First Aid Measures

In case of exposure, follow these first aid guidelines as outlined in the safety data sheet:

  • After inhalation: Move the person to fresh air.

  • In case of skin contact: Immediately take off all contaminated clothing. Rinse skin with water or shower.

  • After eye contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do.

  • After swallowing: Make the victim drink water (two glasses at most). Consult a doctor if you feel unwell.

Disposal Plan

Waste Disposal:

  • Dispose of this product and its container in accordance with local, state, and federal regulations.

  • Do not mix with other waste.

  • Handle uncleaned containers as you would the product itself.

The decision-making process for selecting the appropriate level of PPE is crucial for laboratory safety. The following diagram illustrates this logical relationship.

cluster_ppe_decision PPE Selection Logic Chemical Properties Chemical Properties Select PPE Select PPE Chemical Properties->Select PPE Task Hazard Assessment Task Hazard Assessment Task Hazard Assessment->Select PPE SDS Review SDS Review SDS Review->Select PPE Minimum PPE Lab Coat Safety Glasses Nitrile Gloves Select PPE->Minimum PPE Low Hazard Enhanced PPE Minimum PPE + Chemical Goggles Face Shield Select PPE->Enhanced PPE Potential for Splash/Aerosol

Figure 2. Decision logic for selecting appropriate PPE.

References

×

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3,4-Dihydro-2H-pyrrole-5-carboxylic acid
Reactant of Route 2
3,4-Dihydro-2H-pyrrole-5-carboxylic acid

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.